molecular formula C7H6N4O B581777 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1434128-52-5

2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B581777
CAS No.: 1434128-52-5
M. Wt: 162.152
InChI Key: AUABAUOBYXWSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is a high-value chemical scaffold extensively utilized in medicinal chemistry and oncology research for the design and synthesis of novel therapeutic agents. Its core structure is a fused bicyclic heterocycle that serves as a key intermediate in developing targeted protein kinase inhibitors . Researchers employ this compound as a versatile building block to create diverse analogs for probing structure-activity relationships (SAR), particularly in programs focused on tyrosine kinase inhibition . A primary research application of this scaffold is in the discovery of anticancer agents. It serves as a crucial precursor for synthesizing compounds evaluated against the NCI-60 panel of human cancer cell lines . Derivatives have demonstrated highly selective and potent growth inhibition profiles against specific cancer types, including renal cancer (e.g., UO-31 cell line) and breast cancer (e.g., MCF-7 and MDA-MB-468 cell lines) . The scaffold's significance extends to targeting the epidermal growth factor receptor (EGFR), a critical oncogenic driver. It is used to develop inhibitors effective against both wild-type EGFR (EGFR WT ) and mutant forms like EGFR T790M , which are associated with resistance to existing therapies . Beyond oncology, this pyridopyrimidine core is also explored as an antagonist for other biologically relevant targets, such as the human chemokine receptor CXCR2, which plays a role in inflammatory diseases and cancer progression . Its utility as a multi-target scaffold makes it a compound of significant interest for developing new targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABAUOBYXWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one, a pivotal heterocyclic scaffold in modern medicinal chemistry. As a key intermediate in the synthesis of potent kinase inhibitors, a thorough understanding of its fundamental characteristics is paramount for successful drug design, development, and formulation. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house validation.

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core

The this compound scaffold has emerged as a privileged structure in the pursuit of targeted therapeutics, particularly in oncology. Its rigid, planar structure, coupled with strategically positioned hydrogen bond donors and acceptors, allows for high-affinity interactions with the ATP-binding pockets of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making inhibitors derived from this core valuable tools for therapeutic intervention.[2][3][4][5][6][7][8][9][10]

Derivatives of this compound have shown promise in targeting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, promoting cell proliferation and survival.[2][3][4][5][6] A deep understanding of the physicochemical properties of the parent scaffold is therefore not merely academic; it is the foundation upon which the optimization of solubility, permeability, and ultimately, the therapeutic efficacy of next-generation kinase inhibitors is built.

Core Physicochemical Profile

Precise experimental data for the parent compound, this compound, is not extensively reported in publicly available literature. The data presented below is a combination of information from chemical suppliers and predicted values, which should be considered as a baseline for experimental verification.[1]

PropertyValueSource/Method
Molecular Formula C₇H₆N₄O-
Molecular Weight 162.15 g/mol -
CAS Number 1434128-52-5[1]
Melting Point >250 °C (Decomposition may be observed)Typical for related heterocyclic compounds.[11]
Solubility Sparingly soluble in water and common organic solvents such as ethanol. Likely soluble in polar aprotic solvents like DMSO.Inferred from the structure and data on related compounds.
pKa Not experimentally determined. Predicted to have both acidic and basic centers.The pyrimidinone ring contains an acidic N-H proton, while the amino group and pyridine nitrogen are basic.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research program, in-house determination of these key parameters is essential. The following section provides detailed, self-validating protocols for the experimental characterization of this compound.

Solubility Determination: The Shake-Flask Method

Rationale: The equilibrium solubility of a compound is a critical parameter that influences its dissolution rate and oral bioavailability. The shake-flask method remains the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, and DMSO).

    • Ensure a solid excess is visible to guarantee saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible, low-binding filter (e.g., PTFE) can be employed.

  • Quantification:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

    • Determine the concentration of the dissolved compound against a standard curve.

  • Data Analysis:

    • Calculate the solubility as the mean of at least three independent measurements.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess compound to solvent B Seal vials A->B C Shake at constant temperature (24-48h) B->C D Settle/Centrifuge/Filter C->D E Collect supernatant D->E F Dilute aliquot E->F G Analyze by HPLC/UV-Vis F->G

Workflow for Solubility Determination
pKa Determination: UV-Vis Spectrophotometric Titration

Rationale: The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. UV-Vis spectrophotometry provides a sensitive method for pKa determination for compounds with a chromophore.[2][3][4][5]

Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Buffer Preparation:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength.

  • Sample Preparation:

    • Add a small, constant volume of the stock solution to each buffer to achieve a final concentration that gives a measurable UV absorbance.

  • Spectral Acquisition:

    • Measure the UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer solution.

  • Data Analysis:

    • Plot absorbance at a wavelength where the ionized and unionized forms have different absorbances versus pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, more sophisticated data analysis methods can be used to fit the data to the Henderson-Hasselbalch equation.

G A Prepare stock solution in DMSO C Add stock to each buffer A->C B Prepare buffers (pH 2-12) B->C D Measure UV-Vis spectra C->D E Plot Absorbance vs. pH D->E F Determine inflection point (pKa) E->F

Workflow for pKa Determination by UV-Vis
Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound.[12]

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is finely powdered and completely dry.

  • Capillary Loading:

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rapid rate initially to determine an approximate melting range.

    • For an accurate measurement, repeat the determination with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.

Spectroscopic Characterization (Representative Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings, as well as exchangeable protons for the amino and amide groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the seven carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the aromatic rings will be characteristic.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:

  • N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the amino and amide groups.

  • C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 163.1.

Biological Context: A Scaffold for Kinase Inhibition

This compound is a versatile building block for the synthesis of inhibitors targeting a range of protein kinases.[1] Its structure is well-suited to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding site.

Derivatives of this scaffold have been investigated as inhibitors of several kinase families implicated in cancer, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are crucial for cell growth and angiogenesis.[7][8][9][10]

  • Non-Receptor Tyrosine Kinases: Including members of the Src family.

  • Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR pathway.[2][3][4][5][6]

The diagram below illustrates a generalized Receptor Tyrosine Kinase (RTK) signaling pathway, highlighting the central role of kinases that can be targeted by inhibitors derived from the this compound scaffold.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival mTOR->Proliferation Stimulation Inhibitor This compound -based Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Generalized RTK Signaling Pathway and Points of Inhibition

Conclusion

This compound is a compound of significant interest in drug discovery, offering a robust scaffold for the development of potent and selective kinase inhibitors. While a complete, experimentally verified physicochemical profile is not yet fully established in the public domain, this guide provides a comprehensive framework for its characterization. The provided protocols and contextual information are intended to empower researchers to generate high-quality, reliable data, thereby accelerating the journey from this versatile intermediate to novel, life-saving therapeutics.

References

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Scaffold

2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a key pharmacophore in the design of various kinase inhibitors and other biologically active molecules.[1] The pyrido[3,4-d]pyrimidine core is a recognized scaffold in the development of treatments for a range of diseases, including cancer and inflammatory conditions. A thorough understanding of its three-dimensional structure and electronic properties is paramount for optimizing its therapeutic potential. This is where the trifecta of modern analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—becomes indispensable.

This technical guide provides an in-depth analysis of the spectral data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying scientific rationale for its interpretation. As a self-validating system of protocols and analysis, this document aims to be an authoritative resource for the structural elucidation of this important molecule.

Molecular Structure and Isomeric Forms

Before delving into the spectral data, it is crucial to understand the molecular structure of this compound. The molecule consists of a fused pyridine and pyrimidine ring system. The presence of the amino (-NH₂) group at the 2-position and a carbonyl (C=O) group at the 4-position, along with a proton on one of the pyrimidine nitrogens, allows for the existence of tautomers. The "(3H)" designation specifies the location of the proton on the nitrogen at position 3.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective

Expected Chemical Shifts (δ) in DMSO-d₆:

The choice of a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is strategic. It readily dissolves the polar analyte and its residual proton signals do not interfere with the key regions of the spectrum. The expected ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key signals:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Coupling Constants (J) Notes
H-5~8.5 - 8.7Doublet~5.0 - 6.0 HzThe proton on the pyridine ring adjacent to the nitrogen will be the most downfield aromatic proton due to the deshielding effect of the nitrogen. It will be coupled to H-6.
H-6~7.1 - 7.3Doublet~5.0 - 6.0 HzThis pyridine proton will be upfield relative to H-5 and will show coupling to it.
H-8~8.0 - 8.2Singlet-This proton on the pyridine ring is expected to be a singlet as it lacks adjacent protons to couple with.
-NH₂~6.7 - 7.0Broad Singlet-The protons of the primary amine will appear as a broad singlet. The chemical shift can vary with concentration and temperature. This signal will be exchangeable with D₂O.
-NH (3H)~11.0 - 12.0Broad Singlet-The proton on the pyrimidine nitrogen is expected to be significantly downfield and broad. This is also exchangeable with D₂O.

Causality Behind the Chemical Shifts: The electron-withdrawing nature of the fused ring system and the integrated heteroatoms (nitrogen and oxygen) leads to a general downfield shift for the aromatic protons. The precise locations are dictated by the inductive and mesomeric effects of the neighboring atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Chemical Shifts (δ) in DMSO-d₆:

The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule.

Carbon Expected Chemical Shift (ppm) Notes
C-2~160 - 162The carbon bearing the amino group will be significantly downfield.
C-4~163 - 165The carbonyl carbon will be the most downfield signal in the spectrum.
C-4a~115 - 118A quaternary carbon at the ring junction.
C-5~150 - 153Aromatic CH carbon in the pyridine ring.
C-6~110 - 113Aromatic CH carbon in the pyridine ring.
C-8~138 - 141Aromatic CH carbon in the pyridine ring.
C-8a~152 - 155A quaternary carbon at the ring junction.

Self-Validation through 2D NMR: To unequivocally assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

  • COSY: Will show correlations between coupled protons (e.g., H-5 and H-6).

  • HSQC: Will correlate each proton to its directly attached carbon, confirming the C-H connectivities.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the FID with an exponential line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Part 2: Infrared (IR) Spectroscopy - The Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expected Absorption Bands (cm⁻¹):

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
N-H stretch (Amine & Amide)3100 - 3500Medium - Strong, BroadThe primary amine (-NH₂) will likely show two bands (symmetric and asymmetric stretching), while the amide N-H will contribute to the broadness.
C-H stretch (Aromatic)3000 - 3100Medium - WeakCharacteristic of C-H bonds on the aromatic rings.
C=O stretch (Amide)1650 - 1690StrongA very prominent peak indicative of the carbonyl group in the pyrimidinone ring.
C=N and C=C stretch1500 - 1650Medium - StrongA series of bands corresponding to the stretching vibrations of the fused aromatic ring system.
N-H bend (Amine)1580 - 1650MediumOverlaps with the C=C and C=N region.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Weighing the Molecules

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.

Expected Molecular Ion and Fragmentation Pattern:

  • Molecular Formula: C₇H₆N₄O

  • Molecular Weight: 162.15 g/mol

  • Expected Molecular Ion Peak (M⁺˙): m/z = 162

Fragmentation Analysis: The fragmentation of the pyrido[3,4-d]pyrimidine core can be complex. However, some logical fragmentation pathways can be predicted:

  • Loss of CO (m/z 134): A common fragmentation for cyclic amides is the loss of a neutral carbon monoxide molecule.

  • Loss of HCN (m/z 135): Loss of hydrogen cyanide from the pyrimidine ring is another plausible fragmentation.

  • Loss of NH₂ (m/z 146): Cleavage of the amino group.

Experimental Protocol: Electrospray Ionization (ESI) - Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatograph (LC-MS).

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ at m/z = 163. Analyze the fragmentation pattern to support the proposed structure. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Visualizing the Data Interpretation Workflow

The following diagram illustrates the logical flow of spectral data analysis for the structural elucidation of this compound.

Spectral_Analysis_Workflow cluster_Techniques Analytical Techniques cluster_Data Primary Data cluster_Interpretation Interpretation & Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Connectivity Proton & Carbon Connectivity NMR_Data->Connectivity Functional_Groups Functional Group Identification IR_Data->Functional_Groups Molecular_Weight Molecular Weight & Formula Confirmation MS_Data->Molecular_Weight Structure Final Structure Confirmation: This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow for structural elucidation.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data reveal the precise atomic connectivity and chemical environments, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability. By integrating the data from these three powerful analytical methods, researchers and drug development professionals can proceed with confidence in the identity and purity of this vital chemical scaffold, paving the way for its successful application in the discovery of new therapeutics.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022, July 12). NIH. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one: Core Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potential as kinase inhibitors for oncology applications. This technical guide provides a detailed exploration of the principal starting materials and synthetic methodologies for constructing this important molecular core, emphasizing the chemical logic and practical considerations for laboratory synthesis.

Introduction to the this compound Core

The fusion of a pyridine and a pyrimidine ring system gives rise to the pyridopyrimidine family of heterocycles. The specific isomer, this compound, features a 2-amino group and a 4-oxo functionality, which are crucial for establishing key interactions with biological targets. The design and synthesis of novel derivatives based on this core structure are driven by the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles for new therapeutic agents. A thorough understanding of the available synthetic routes and the selection of appropriate starting materials are paramount for the successful development of these compounds.

Key Synthetic Approaches and Starting Materials

The construction of the this compound ring system can be broadly categorized into two strategic approaches:

  • Building the Pyrimidine Ring onto a Pre-formed Pyridine Core: This is the most common and versatile strategy, typically starting from substituted picolines or nicotinic acids.

  • Building the Pyridine Ring onto a Pre-formed Pyrimidine Core: While less common for this specific target, this approach is also a viable synthetic option.

This guide will focus on the first and more prevalent strategy, detailing the key starting materials and the synthetic transformations involved.

I. Synthesis from 2-Amino-4-picoline: A Multi-step Approach

A well-documented and robust pathway to the this compound core begins with the readily available and inexpensive starting material, 2-amino-4-picoline. This multi-step synthesis involves the sequential functionalization of the pyridine ring to install the necessary precursors for the final pyrimidine ring formation.

Synthetic Rationale and Workflow

The overarching strategy involves the introduction of a nitro group at the 3-position of the pyridine ring, followed by the conversion of the existing functional groups to set the stage for cyclization. The key transformations include nitration, diazotization and hydrolysis, oxidation, and finally, cyclocondensation.

G A 2-Amino-4-picoline B 4-Methyl-3-nitropyridin-2-amine A->B HNO3, H2SO4 (Nitration) C 4-Methyl-3-nitropyridin-2-ol B->C NaNO2, H2SO4 (Diazotization/Hydrolysis) D 2-Hydroxy-3-nitroisonicotinic acid C->D KMnO4 (Oxidation) E 2-Chloro-3-nitroisonicotinic acid D->E POCl3 or SOCl2 (Chlorination) F Ethyl 2-chloro-3-nitroisonicotinate E->F EtOH (Esterification) G Ethyl 3-amino-2-chloroisonicotinate F->G Fe, AcOH or H2, Pd/C (Reduction) H 2-Amino-4-chloropyrido[3,4-d]pyrimidine G->H Chloroformamidine HCl (Cyclocondensation) I This compound H->I Acid or Base Hydrolysis

Caption: Synthetic pathway from 2-Amino-4-picoline.

Step-by-Step Experimental Protocols

Step 1: Nitration of 2-Amino-4-picoline

The initial step introduces a nitro group at the C-3 position of the pyridine ring, ortho to the amino group.

  • Protocol: To a cooled (0 °C) solution of 2-amino-4-picoline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is carefully monitored and, upon completion, poured onto ice. The resulting mixture is neutralized to precipitate the product, 4-methyl-3-nitropyridin-2-amine.[1]

Step 2: Conversion to 4-Methyl-3-nitropyridin-2-ol

The exocyclic amino group is converted to a hydroxyl group via a Sandmeyer-type reaction.

  • Protocol: 4-Methyl-3-nitropyridin-2-amine is dissolved in an aqueous sulfuric acid solution and treated with an aqueous solution of sodium nitrite at low temperature. The resulting diazonium salt is then hydrolyzed by warming the solution to yield 4-methyl-3-nitropyridin-2-ol.[1]

Step 3: Oxidation to 2-Hydroxy-3-nitroisonicotinic acid

The methyl group at the C-4 position is oxidized to a carboxylic acid.

  • Protocol: 4-Methyl-3-nitropyridin-2-ol is heated with a strong oxidizing agent, such as potassium permanganate, in an aqueous solution. After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate 2-hydroxy-3-nitroisonicotinic acid.

Step 4: Chlorination and Esterification

The hydroxyl group is replaced with a chlorine atom, a more versatile handle for subsequent reactions, followed by esterification of the carboxylic acid.

  • Protocol: 2-Hydroxy-3-nitroisonicotinic acid is refluxed with a chlorinating agent like thionyl chloride or phosphorus oxychloride, with a catalytic amount of DMF. After removal of the excess chlorinating agent, anhydrous ethanol is added to the residue to form ethyl 2-chloro-3-nitroisonicotinate.[1]

Step 5: Reduction of the Nitro Group

The nitro group is reduced to an amino group, providing the necessary functionality for the subsequent cyclization.

  • Protocol: Ethyl 2-chloro-3-nitroisonicotinate is subjected to reduction, typically using iron powder in acetic acid or catalytic hydrogenation (e.g., H2 over Pd/C), to yield ethyl 3-amino-2-chloroisonicotinate.

Step 6: Cyclocondensation to form the Pyrimidine Ring

This is the key ring-forming step where the pyrimidine ring is constructed.

  • Protocol: A mixture of ethyl 3-amino-2-chloroisonicotinate and chloroformamidine hydrochloride in a high-boiling solvent like dimethyl sulfone is heated. This thermal cyclocondensation reaction forms the 2-amino-4-chloropyrido[3,4-d]pyrimidine intermediate.[1]

Step 7: Hydrolysis to this compound

The final step involves the hydrolysis of the 4-chloro substituent to the desired 4-oxo group.

  • Protocol: The 2-amino-4-chloropyrido[3,4-d]pyrimidine is heated in an acidic or basic aqueous solution to facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group, yielding the final product, this compound.

II. Synthesis from 3-Aminopyridine-4-carboxamide: A More Direct Approach

A more convergent and often higher-yielding approach involves the use of a pre-functionalized pyridine ring, specifically 3-aminopyridine-4-carboxamide or its synthetic equivalents. This strategy significantly reduces the number of synthetic steps.

Synthetic Rationale and Workflow

This approach leverages the ortho-disposed amino and carboxamide functionalities on the pyridine ring, which can readily undergo cyclocondensation with a one-carbon synthon to form the pyrimidine ring.

G cluster_0 Preparation of Starting Material cluster_1 Cyclocondensation A Pyridine-3,4-dicarboximide B 3-Aminopyridine-4-carboxamide A->B Hofmann Rearrangement (e.g., NaOCl) C 3-Aminopyridine-4-carboxamide D This compound C->D Urea (melt) or KOCN, acid

Sources

An In-Depth Technical Guide to the Biological Screening of Novel 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrido[3,4-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Among these, the pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, has emerged as a "privileged structure" due to its remarkable versatility in interacting with a wide array of biological targets.[1][2] This guide focuses specifically on the 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold, a class of compounds demonstrating significant potential, particularly in oncology.[3] The strategic placement of the 2-amino group and the 4-oxo functionality provides a rich template for chemical modification, enabling the generation of diverse libraries for biological screening. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the critical steps and underlying scientific principles for the effective biological evaluation of these promising molecules. We will delve into the rationale behind experimental design, provide validated protocols, and offer insights into data interpretation, thereby empowering you to unlock the full therapeutic potential of your novel derivatives.

Section 1: The Strategic Imperative for Screening Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This inherent similarity allows it to interact with a multitude of enzymes that recognize purine-containing substrates, most notably protein kinases.[2] Deregulation of kinase activity is a hallmark of many diseases, especially cancer, making them a prime target for therapeutic intervention.[4] Indeed, numerous pyridopyrimidine derivatives have been investigated as potent kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[5]

Our screening strategy, therefore, will be multi-tiered, beginning with broad-spectrum anti-proliferative assays to identify active compounds and progressing to more specific, target-oriented assays to elucidate their mechanism of action. This approach ensures a cost-effective and scientifically rigorous evaluation of your compound library.

Section 2: Synthesis of this compound Derivatives: A General Overview

The successful biological screening of a compound library is predicated on the efficient and versatile synthesis of its members. A common and effective strategy for generating a diverse set of this compound derivatives involves the initial construction of a key intermediate, which can then be elaborated through various chemical transformations.

A representative synthetic route begins with the nitration of a substituted 2-amino-4-picoline.[3] Subsequent functional group manipulations, including diazotization and cyclization, lead to the formation of the core pyridopyrimidine scaffold. A crucial step in this process is the introduction of a leaving group, typically a chlorine atom, at the 4-position of the ring system. This chlorinated intermediate serves as a versatile handle for introducing diversity into the molecule.[3]

The final derivatives can then be generated through a variety of reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This modular approach allows for the systematic variation of substituents at the 4-position, enabling a thorough exploration of the structure-activity relationship (SAR).

Section 3: A Multi-Tiered Approach to Biological Screening

The biological evaluation of novel this compound derivatives should follow a logical and hierarchical workflow. This ensures that resources are focused on the most promising candidates and that a comprehensive understanding of their biological effects is obtained.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Mechanism of Action Studies Primary Screening Anti-proliferative Assays (e.g., NCI-60 Panel) Hit Confirmation IC50 Determination in Selected Cancer Cell Lines Primary Screening->Hit Confirmation Identify Active Compounds Mechanism of Action Target-Based Assays (e.g., Kinase Inhibition) Hit Confirmation->Mechanism of Action Confirm Potency & Selectivity Cell-Based Mechanistic Assays Cell Cycle Analysis, Apoptosis Assays, Migration/Invasion Assays Mechanism of Action->Cell-Based Mechanistic Assays Elucidate Cellular Effects

Caption: A multi-tiered workflow for the biological screening of novel compounds.

Tier 1: Primary Anti-Proliferative Screening

The initial step in the biological evaluation is to assess the general cytotoxic or cytostatic effects of the novel derivatives against a panel of cancer cell lines. This provides a broad overview of their anti-cancer potential and can reveal patterns of selectivity.

3.1.1. The NCI-60 Human Tumor Cell Line Screen

A highly valuable and widely used platform for primary anti-cancer drug screening is the U.S. National Cancer Institute's 60 human cancer cell line (NCI-60) panel.[3] This panel represents a diverse range of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.

Experimental Protocol: NCI-60 Single-Dose Screening

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Assay Plate Preparation: Seed the 60 cell lines in 96-well microtiter plates and allow them to attach and grow for 24 hours.

  • Compound Treatment: Add a single high concentration (typically 10 µM) of each test compound to the appropriate wells. Include a no-drug control.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Viability Assessment: Fix the cells with trichloroacetic acid and stain with sulforhodamine B (SRB), a protein-binding dye.

  • Data Analysis: Measure the optical density at 515 nm. The results are reported as the percentage of growth inhibition relative to the no-drug control.

Tier 2: Hit Confirmation and Potency Determination

Compounds that exhibit significant growth inhibition in the primary screen are considered "hits" and are advanced to the next tier of testing. The goal of this stage is to confirm their activity and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination using a Cell Viability Assay

  • Cell Line Selection: Choose a few of the most sensitive cell lines identified in the primary screen.

  • Serial Dilution: Prepare a series of dilutions of the hit compounds, typically in a 3-fold or 10-fold manner, starting from a high concentration (e.g., 100 µM).[6]

  • Cell Seeding and Treatment: Seed the selected cell lines in 96-well plates and, after 24 hours, treat them with the serially diluted compounds.

  • Incubation: Incubate the plates for 72 hours.[6]

  • Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[6]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Compound ID Cell Line IC50 (µM)
Derivative AMCF-7 (Breast)2.5
Derivative AUO-31 (Renal)5.1
Derivative BMCF-7 (Breast)> 100
Derivative BUO-31 (Renal)87.3
Positive ControlDoxorubicin0.8

Table 1: Example of IC50 Data for Novel this compound Derivatives.

Tier 3: Mechanism of Action Studies

Once potent and selective compounds have been identified, the focus shifts to elucidating their mechanism of action. Given the known propensity of the pyridopyrimidine scaffold to target kinases, a primary focus of this tier will be on kinase inhibition assays.

3.3.1. In Vitro Kinase Inhibition Assays

A variety of in vitro assays are available to directly measure the inhibitory activity of compounds against specific kinases.[4] Radiometric assays are considered the gold standard due to their direct measurement of enzyme activity and low rates of false positives.[7]

Experimental Protocol: Radiometric Kinase Assay (e.g., for EGFR)

  • Reaction Mixture Preparation: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), and [γ-33P]ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-33P]ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

3.3.2. Cell-Based Mechanistic Assays

To understand the cellular consequences of target engagement, a series of cell-based assays should be performed. These assays provide insights into how the compounds affect fundamental cellular processes.[8]

  • Cell Cycle Analysis: Treatment with effective anti-cancer agents often leads to cell cycle arrest at specific checkpoints.[9] This can be assessed by flow cytometry of cells stained with a DNA-binding dye like propidium iodide.

  • Apoptosis Induction: Many cytotoxic drugs induce programmed cell death, or apoptosis.[6] The Annexin V/Propidium Iodide assay is a common method to detect and quantify apoptotic cells by flow cytometry.[6]

  • Cellular Migration and Invasion Assays: For cancers with high metastatic potential, it is crucial to evaluate the effect of the compounds on cell motility and invasion. The Boyden chamber assay is a widely used tool for this purpose.[9][10]

G cluster_0 Cell-Based Mechanistic Assays CellCycle Cell Cycle Analysis Apoptosis Apoptosis Assay Migration Migration/Invasion Assay Compound Compound CancerCell Cancer Cell Compound->CancerCell Treatment CancerCell->CellCycle Induces Arrest CancerCell->Apoptosis Induces Apoptosis CancerCell->Migration Inhibits Migration

Caption: Cellular effects of a potent anti-cancer compound.

Section 4: Concluding Remarks and Future Directions

This guide has outlined a systematic and robust approach to the biological screening of novel this compound derivatives. By following this multi-tiered strategy, researchers can efficiently identify and characterize promising new therapeutic candidates. The journey from a hit compound to a clinical candidate is long and arduous, but a solid foundation of rigorous biological screening is the essential first step. Future work should focus on lead optimization, in vivo efficacy studies in animal models, and a comprehensive evaluation of the pharmacokinetic and toxicological properties of the most promising derivatives. The versatility of the pyridopyrimidine scaffold, coupled with the power of modern drug screening technologies, holds immense promise for the development of the next generation of targeted therapies.

References

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Synthesis and pharmacological evaluation of novel heterocyclic compound. (2024-08-30). [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Heterocyclic Compound | PDF. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023-01-20). PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018-09-22). PMC - NIH. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. [Link]

  • Kinase assays. (2020-09-01). BMG LABTECH. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020-05-21). EurekAlert!. [Link]

  • Pharmacological Screening of Novel Heterocyclic Derivatives. IJERMT. [Link]

  • Synthesis and evaluation of some novel heterocyclic compounds containing an oxadiazole moiety. (2019-01-25). GSC Online Press. [Link]

  • Heterocycles in Medicinal Chemistry. (2019-06-25). PMC - PubMed Central - NIH. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2013-08-01). PMC - PubMed Central. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (2017-01-01). PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022-03-14). PMC - NIH. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022-07-12). NIH. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022-03-14). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2017-09-28). PMC - NIH. [Link]

Sources

The 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. Its structural resemblance to the purine core of ATP allows for competitive binding within the kinase active site, offering a versatile framework for the design of potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this scaffold, including its synthesis, key biological applications, and detailed experimental protocols for its evaluation. We will delve into the causality behind experimental choices, providing field-proven insights to empower your drug discovery endeavors.

Introduction: The Strategic Value of the Pyrido[3,4-d]pyrimidine Core

Fused pyrimidine derivatives are of considerable pharmacological interest due to their prevalence in biologically active molecules. The pyridopyrimidine moiety, in particular, is present in a number of approved drugs and molecules in clinical development.[1] The this compound scaffold stands out due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various protein kinases, enzymes that are often dysregulated in cancer and other diseases.[2] This guide will illuminate the path from synthesis to biological characterization of novel compounds based on this promising scaffold.

Synthesis of the this compound Scaffold

A robust and versatile synthetic route is paramount for the exploration of the chemical space around a core scaffold. The following multi-step synthesis is a reliable method for obtaining the this compound core, starting from readily available materials.

Synthetic Workflow Overview

The overall synthetic strategy involves the construction of the pyridine ring followed by the annulation of the pyrimidine ring. This approach allows for the introduction of diversity elements at various positions, which is crucial for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start 2-Amino-4-picoline Intermediate1 4-Methyl-3-nitropyridin-2-amine Start->Intermediate1 Nitration Intermediate2 4-Methyl-3-nitropyridin-2-ol Intermediate1->Intermediate2 Sandmeyer Reaction Intermediate3 2-Hydroxy-3-nitroisonicotinic acid Intermediate2->Intermediate3 Oxidation Intermediate4 2-Amino-3-carboxypyridine Intermediate3->Intermediate4 Reduction Intermediate5 2-Amino-pyrido[3,4-d]pyrimidin-4-ol Intermediate4->Intermediate5 Cyclization with Cyanamide/Guanidine Core_Scaffold This compound Intermediate5->Core_Scaffold Tautomerization

Caption: General synthetic workflow for the this compound scaffold.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Amino-4-picoline

  • Rationale: This initial step introduces a nitro group at the 3-position of the pyridine ring, which will serve as a handle for subsequent transformations. The directing effect of the amino and methyl groups favors nitration at this position.

  • Procedure:

    • To a stirred solution of 2-amino-4-picoline in concentrated sulfuric acid, slowly add nitric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, a mixture of 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine, is collected by filtration.[3]

    • The desired 3-nitro isomer is separated by silica gel column chromatography.[3]

Step 2: Sandmeyer Reaction to Introduce a Hydroxyl Group

  • Rationale: The amino group is converted to a hydroxyl group via a diazonium salt intermediate. This is a classic and reliable transformation in aromatic chemistry.

  • Procedure:

    • Dissolve the purified 4-methyl-3-nitropyridin-2-amine in an aqueous solution of sulfuric acid.

    • Cool the solution to 0 °C and add a solution of sodium nitrite dropwise.

    • Heat the reaction mixture to 50 °C until nitrogen evolution ceases.

    • Cool the mixture and extract the product, 4-methyl-3-nitropyridin-2-ol, with a suitable organic solvent (e.g., ethyl acetate).[3]

Step 3: Oxidation of the Methyl Group

  • Rationale: The methyl group is oxidized to a carboxylic acid, which is a necessary functional group for the subsequent pyrimidine ring formation.

  • Procedure:

    • Suspend 4-methyl-3-nitropyridin-2-ol in water and heat to reflux.

    • Add potassium permanganate portion-wise over several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to precipitate the product, 2-hydroxy-3-nitroisonicotinic acid.

Step 4: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amino group, providing the second nitrogen atom required for the pyrimidine ring.

  • Procedure:

    • Dissolve 2-hydroxy-3-nitroisonicotinic acid in ethanol.

    • Add a catalytic amount of palladium on carbon (10%).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 4 hours.

    • Filter the catalyst and concentrate the filtrate to obtain 2-amino-3-carboxypyridine.

Step 5: Cyclization to Form the Pyrimidinone Ring

  • Rationale: The final ring closure is achieved by reacting the aminocarboxylic acid with a source of the C2-amino group and the C4-carbonyl group of the pyrimidinone.

  • Procedure:

    • A mixture of 2-amino-3-carboxypyridine and chloroformamidine hydrochloride in dimethyl sulfone is heated at 140 °C for 4 hours.[3]

    • The mixture is cooled, and a solution of ammonia in methanol is added to neutralize the reaction.[3]

    • The product, 2-aminopyrido[3,4-d]pyrimidin-4-ol, precipitates and is collected by filtration.[3] The final product exists in its more stable tautomeric form, this compound.

Key Biological Applications and Mechanism of Action

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably as kinase inhibitors in oncology.

Kinase Inhibition in Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The this compound scaffold serves as an excellent starting point for the design of ATP-competitive kinase inhibitors.

Mechanism of Action:

These compounds typically bind to the ATP-binding site of kinases, forming hydrogen bonds with the hinge region of the enzyme. The 2-amino group and the pyrimidinone nitrogen are key pharmacophoric features that mimic the adenine portion of ATP, leading to competitive inhibition of the kinase's catalytic activity.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_cell Cancer Cell ATP ATP Hinge Hinge Region ATP->Hinge Binds Inhibitor This compound Derivative Inhibitor->Hinge Binds Competitively Phosphorylated_Substrate Phosphorylated Substrate Apoptosis Apoptosis Inhibitor->Apoptosis Induces Substrate Protein Substrate Hinge->Substrate Phosphorylates Substrate->Phosphorylated_Substrate Phosphorylation Proliferation Uncontrolled Proliferation Phosphorylated_Substrate->Proliferation

Caption: Mechanism of action of this compound derivatives as kinase inhibitors.

Notable Kinase Targets:

Kinase TargetTherapeutic RelevanceRepresentative IC50 Values (Derivatives)Reference
EGFR Non-small cell lung cancer, colorectal cancer0.099 µM (EGFRWT), 0.123 µM (EGFRT790M)[4][5]
PDGFr Glioblastoma, gastrointestinal stromal tumors0.079 µM[6]
FGFr Bladder cancer, cholangiocarcinoma0.043 µM[6]
c-Src Solid tumors, leukemia0.009 µM[6]
MPS1 Various solid tumors (emerging target)0.008 µM[7]
Other Therapeutic Areas

Beyond oncology, this versatile scaffold is being explored for its potential in treating inflammatory diseases and autoimmune disorders by modulating specific signaling pathways.

Experimental Protocols for Biological Evaluation

Rigorous biological evaluation is essential to characterize the activity of newly synthesized compounds. The following are standard protocols for assessing the kinase inhibitory and antiproliferative effects of this compound derivatives.

In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced in the reaction is quantified, which is inversely proportional to the inhibitory activity of the compound.

  • Workflow:

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase (e.g., EGFR) - Substrate - ATP - Test Compound Incubation Incubate Kinase and Test Compound Start->Incubation Reaction Initiate Reaction with ATP/Substrate Mix Incubation->Reaction Detection Add Detection Reagent (e.g., ADP-Glo™) Reaction->Detection Measurement Measure Signal (Luminescence) Detection->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Detailed Protocol:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant EGFR enzyme, and a suitable peptide substrate in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Pre-incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP to a final concentration near its Km value for EGFR.

    • Incubate for 60 minutes at 30 °C.

    • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Procedure:

    • Seed cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its synthetic tractability allows for extensive structure-activity relationship exploration, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on the development of inhibitors against novel and challenging kinase targets, as well as the exploration of this scaffold in other therapeutic areas. The integration of computational modeling and structural biology will undoubtedly accelerate the discovery of next-generation drugs based on this privileged core.

References

  • Thompson, A. M., et al. (2002). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 45(15), 3121–3137. [Link]

  • Wang, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(9), 13529–13543. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1632–1650. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1632–1650. [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Archiv der Pharmazie, 356(5), e2200507. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Roman, G. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 734-772. [Link]

  • Jain, P., et al. (2005). QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Indian Journal of Biochemistry & Biophysics, 42(5), 315–320. [Link]

  • Victory, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4147. [Link]

  • Loidreau, Y., et al. (2015). First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines. Tetrahedron Letters, 56(1), 225-228. [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. [Link]

  • Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(22), 8129–8144. [Link]

  • Tumber, A., et al. (2018). Structure of a number of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives... ResearchGate. [Link]

  • Roman, G. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • El-Gendy, M. A., et al. (1995). Two step synthesis of pyrido[2,3-d]pyrimidines from acyclic precursors. Cyclization of 2-cyanamino-4,6-diphenylpyridine-3-carbonitrile by Hydrogen Halides. Journal of the Chinese Chemical Society, 42(5), 811-814. [Link]

  • Tardif, K. D., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3848–3867. [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388–1409. [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Archiv der Pharmazie, 356(5), e2200507. [Link]

Sources

A Technical Guide to the In Vitro Anticancer Evaluation of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant biological activity. Within this class, 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one serves as a versatile core for the development of novel anticancer agents, particularly as inhibitors of key oncogenic kinases. This guide provides an in-depth technical overview of the methodologies required to synthesize and evaluate the in vitro anticancer potential of its analogs. We will detail robust synthetic strategies for library generation, present step-by-step protocols for a tiered in vitro screening approach—encompassing cytotoxicity, apoptosis induction, and cell cycle analysis—and explore the underlying mechanisms of action. The focus is on providing not just procedural steps, but the scientific rationale that underpins experimental design and data interpretation, empowering researchers to rigorously assess this promising class of compounds.

The Strategic Imperative for Fused Pyrimidines in Oncology

Fused heterocyclic systems, particularly those containing the pyrimidine ring, are cornerstones of modern oncology drug discovery. Their structural resemblance to endogenous purines and pyrimidines allows them to effectively compete for the binding sites of enzymes crucial to cancer cell proliferation and survival.[1] The pyridopyrimidine core, an amalgamation of pyridine and pyrimidine rings, has given rise to numerous potent inhibitors of dihydrofolate reductase, tyrosine kinases, and cyclin-dependent kinases (CDKs).[2][3]

The this compound scaffold is particularly noteworthy. It serves as a key synthetic intermediate for molecules targeting kinase enzymes, which are central regulators of cell growth, differentiation, and survival.[4] Dysregulation of kinase signaling is a hallmark of many cancers, making them high-value therapeutic targets. A modular synthetic approach to this scaffold allows for the systematic exploration of chemical space, facilitating the identification of structure-activity relationships (SAR) and the optimization of lead compounds with enhanced potency and selectivity.

Synthesis of Analog Libraries: A Modular Approach

A successful in vitro screening campaign begins with a structurally diverse library of compounds. The synthesis of this compound analogs is best approached by creating a common, reactive intermediate that can be readily diversified. This strategy maximizes efficiency and allows for the rapid generation of analogs with varied physicochemical properties for comprehensive SAR studies.[5]

G cluster_0 Core Synthesis cluster_1 Diversification at C-4 Position cluster_2 Final Analog Library A 2-Amino-4-picoline B 4-Methyl-3-nitropyridin-2-amine A->B Nitration C Key Intermediate: 4-Chloro-8-methoxypyrido [3,4-d]pyrimidin-2-amine B->C Multi-step Cyclization & Chlorination D Suzuki Coupling (C-C Bond Formation) C->D E Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S Bonds) C->E F Buchwald-Hartwig Cross-Coupling (C-N Bond Formation) C->F G Diverse this compound Analogs D->G E->G F->G

Caption: General Synthetic Workflow for Analog Generation.
Protocol: Synthesis of the Key Intermediate (4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine)

This protocol is adapted from established literature procedures.[5] The causality behind this multi-step synthesis is to build the fused ring system and install a reactive "handle"—the chlorine atom at the C-4 position—which is an excellent leaving group for subsequent diversification reactions.

  • Nitration: React 2-amino-4-picoline with nitric acid in concentrated sulfuric acid to yield a mixture of nitro isomers. The desired 3-nitro isomer is isolated via silica gel column chromatography.

  • Sandmeyer Reaction: Convert the 2-amino group of the purified 3-nitro isomer to a hydroxyl group using sodium nitrite.

  • Cyclization & Chlorination: A series of subsequent steps are performed to first build the pyrimidinone ring and then chlorinate the C-4 position using a reagent like phosphorus oxychloride (POCl₃), yielding the crucial chlorinated intermediate.

Protocol: Diversification via Suzuki Coupling

The Suzuki coupling is a robust palladium-catalyzed reaction ideal for forming new carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents.

  • Reaction Setup: In a reaction vessel, combine the 4-chloro intermediate (1 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2 eq.) in a suitable solvent system (e.g., dioxane/water).

  • Execution: Degas the mixture thoroughly with argon or nitrogen. Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the C-4-aryl-substituted analog.

Protocol: Diversification via Nucleophilic Aromatic Substitution (SNAr)

SNAr is the method of choice for introducing heteroatom-linked substituents (amines, ethers, thioethers). The electron-withdrawing nature of the pyridopyrimidine core activates the C-4 position, making it susceptible to nucleophilic attack.

  • Reaction Setup: Dissolve the 4-chloro intermediate (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Execution: Add the desired nucleophile (e.g., an amine or alcohol, 1.5 eq.) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Heat the reaction (typically 60-120 °C) until the starting material is consumed (monitored by TLC).

  • Workup & Purification: Cool the mixture and pour it into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

A Tiered Strategy for In Vitro Anticancer Evaluation

Evaluating a new compound series requires a logical progression from broad screening to detailed mechanistic studies. A single data point is insufficient; a confluence of evidence from orthogonal assays is required to build a compelling case for a compound's activity. This tiered approach ensures that resources are focused on the most promising candidates.

G A Tier 1: Primary Screening (Is the compound active?) B MTT / SRB Assay (Assess broad cytotoxicity across multiple cancer cell lines) A->B Evaluate C Determine IC50 Values B->C Quantify D Tier 2: Mechanistic Elucidation (How does the compound work?) C->D Select Hits E Annexin V / PI Staining (Quantify apoptosis induction) D->E F Cell Cycle Analysis (Identify cell cycle phase arrest) D->F G Tier 3: Target Validation (What is the molecular target?) E->G Correlate F->G Correlate H Kinase Panel Screening Western Blotting for Pathway Modulation G->H Confirm

Caption: Tiered Workflow for In Vitro Evaluation.
Tier 1: Assessing Cytotoxicity with the MTT Assay

The first crucial step is to determine if the synthesized analogs inhibit the growth of cancer cells and at what concentration. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Scientific Rationale: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468, UO-31)[5] in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values

Compound IDC-4 SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. UO-31IC₅₀ (µM) vs. HT-29
Ref-Cmpd (e.g., Doxorubicin)ValueValueValue
Analog-01 PhenylValueValueValue
Analog-02 4-MethoxyphenylValueValueValue
Analog-03 MorpholinoValueValueValue
Tier 2: Quantifying Apoptosis via Annexin V/PI Staining

A low IC₅₀ value indicates potent growth inhibition, but it doesn't distinguish between cell death (cytotoxicity) and a halt in proliferation (cytostasis). Since many effective cancer drugs work by inducing programmed cell death, or apoptosis, quantifying this process is a critical next step.[7][8]

  • Scientific Rationale: The Annexin V/Propidium Iodide (PI) assay leverages two key events in the apoptotic process. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and intercalate with DNA, staining the nucleus red. Flow cytometry can then distinguish between four populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate at room temperature in the dark for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation: Gate the cell populations and quantify the percentage of cells in each of the four quadrants to determine the extent of apoptosis induced by the compound.

Tier 2: Uncovering Cell Cycle Arrest

Kinase inhibitors frequently exert their anticancer effects by interfering with the orderly progression of the cell cycle, leading to an accumulation of cells in a specific phase.[10] Analyzing the cell cycle distribution provides powerful mechanistic insight.

  • Scientific Rationale: The cell cycle consists of four distinct phases: G1 (growth), S (DNA synthesis), G2 (pre-mitotic), and M (mitosis). The amount of DNA in a cell doubles during the S phase. By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), flow cytometry can measure the total fluorescence intensity of individual cells.[11][12] This generates a histogram where cells in the G0/G1 phase have a "1x" DNA content, cells in the G2/M phase have a "2x" DNA content, and cells actively replicating in the S phase have an intermediate amount.[13] Treatment with an effective drug will cause a noticeable shift in this distribution.

Experimental Protocol: Cell Cycle Analysis with PI Staining

  • Cell Treatment: Seed cells and treat with the test compound at relevant concentrations (e.g., IC₅₀) for 24-48 hours.

  • Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. The RNase is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale.[12] Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Elucidating the Molecular Mechanism of Action

Data from apoptosis and cell cycle assays provide a phenotypic signature of a compound's effect. The final step is to link this signature to a specific molecular target or pathway. For pyridopyrimidine derivatives, receptor tyrosine kinases (RTKs) like EGFR and FGFR, as well as cell cycle-regulating CDKs, are highly probable targets.[14][15][16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Gene Transcription (Proliferation, Survival) ERK->Prolif AKT AKT PI3K->AKT AKT->Prolif Inhibits Apoptosis Compound 2-Aminopyrido[3,4-d] pyrimidin-4(3H)-one Analog Compound->RTK INHIBITS

Caption: Potential Inhibition of an RTK Signaling Pathway.
Structure-Activity Relationship (SAR) Insights

By correlating the structural modifications at the C-4 position with the IC₅₀ data, a preliminary SAR can be established. For instance, studies on related scaffolds have shown that:

  • Aromatic Substituents (from Suzuki coupling): The nature and substitution pattern on an appended phenyl ring can dramatically influence activity. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) at specific positions can enhance or diminish potency, likely by affecting how the molecule fits into the ATP-binding pocket of a target kinase.[6]

  • Amino-Substituents (from SNAr): Introducing flexible or rigid amine-containing groups can provide additional hydrogen bond donors/acceptors, potentially increasing target affinity and altering solubility properties.[5]

SAR Data Summary Table

Compound IDC-4 SubstituentKey Structural FeatureIC₅₀ vs. MCF-7 (µM)SAR Observation
Analog-01 PhenylUnsubstituted arylValueBaseline activity
Analog-02 4-MethoxyphenylElectron-donating groupValuePotency may increase/decrease
Analog-03 4-NitrophenylElectron-withdrawing groupValuePotency may increase/decrease
Analog-04 MorpholinoCyclic amineValueMay improve solubility/potency

Conclusion and Future Outlook

The this compound scaffold is a fertile ground for the discovery of novel anticancer agents. The systematic, tiered approach outlined in this guide—from modular synthesis through multi-faceted in vitro evaluation—provides a robust framework for identifying potent lead compounds and elucidating their mechanisms of action. Analogs that demonstrate significant cytotoxicity, induce apoptosis, and cause cell cycle arrest should be prioritized for further investigation. Future directions would include kinase panel screening to identify specific molecular targets, Western blot analysis to confirm the modulation of downstream signaling pathways, and ultimately, progression to in vivo xenograft models to assess therapeutic efficacy in a physiological context.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis-based drug screening and detection of selective toxicity to cancer cells.
  • baseclick GmbH. (n.d.).
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5561.
  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • LinkedIn. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn.
  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 426-466.
  • Kollar, J., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3569.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • ResearchGate. (2023). Pyridopyrimidines as Anticancer Agents.
  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • BenchChem. (2025). Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents. BenchChem.
  • Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry. Miltenyi Biotec.
  • Taylor & Francis. (n.d.). Cell cycle analysis – Knowledge and References. Taylor & Francis Online.
  • Li, W., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(10), 4445-4453.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005-2018.
  • El-Sayed, N. N. E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)

Sources

A Technical Guide to Evaluating 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to cancer. The search for novel, targeted anti-inflammatory therapeutics is a cornerstone of modern drug discovery. The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide focuses on a key derivative, 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one, a versatile chemical entity with the potential to modulate key inflammatory signaling pathways.[1][2] We present a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of this compound. This document provides not only detailed, field-tested protocols for both in vitro and in vivo models but also the scientific rationale behind each experimental choice, empowering researchers to move from initial screening to mechanistic validation and proof-of-concept studies.

Introduction: Targeting Inflammation with a Privileged Scaffold

The inflammatory response, while essential for host defense, can lead to significant tissue damage and chronic disease when it becomes uncontrolled. A central goal of therapeutic development is to selectively interrupt the signaling cascades that drive pathological inflammation. Many of these cascades are controlled by protein kinases, making them high-value drug targets.[3] The pyrido[3,4-d]pyrimidine nucleus and its isomers have been extensively explored, yielding potent inhibitors of various kinases and cellular targets implicated in inflammatory diseases and cancer.[3][4][5][6]

This compound stands out as a foundational building block for creating such targeted agents.[1] Its structure is primed for chemical modification to achieve high-affinity binding to the ATP pocket of specific kinases. This guide outlines a logical workflow to systematically characterize the anti-inflammatory profile of this compound and its derivatives, beginning with a clear mechanistic hypothesis.

Section 1: Mechanistic Hypothesis: Targeting Core Inflammatory Hubs

From a Senior Application Scientist's perspective, a robust experimental plan begins with a sound hypothesis. The chemical nature of this compound strongly suggests its potential as a kinase inhibitor.[1] Therefore, our investigation will be predicated on its ability to modulate the primary signaling networks that orchestrate the inflammatory response in immune cells, particularly macrophages.

Hypothesized Molecular Targets:

  • NF-κB and MAPK Pathways: Upon stimulation by inflammatory triggers like bacterial lipopolysaccharide (LPS), macrophages activate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] These pathways are master regulators, controlling the transcription and release of potent pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide (NO).[7][8][9] We hypothesize that our test compound will interfere with the kinases upstream of NF-κB and MAPK activation.

  • JAK-STAT Pathway: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling route for a wide range of cytokines that drive inflammation and autoimmune diseases.[10][11] As a potential kinase inhibitor, the compound could directly target JAKs, preventing the cytokine-mediated amplification of the inflammatory response.

The diagram below illustrates the interconnectedness of these core pathways, which represent the primary hypothetical targets for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates MAPKKK MAPKKK TAK1->MAPKKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkB NF-κB IkappaB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Transcription AP1_n->Genes Transcription G cluster_functional Functional Endpoints cluster_mechanistic Mechanistic Endpoints Start Start Evaluation Cytotoxicity Step 2.1: Establish Non-Toxic Dose Range (MTT Assay) on RAW 264.7 Macrophages Start->Cytotoxicity Functional_Screen Step 2.2: Functional Screen (LPS-Stimulated RAW 264.7) Cytotoxicity->Functional_Screen NO_Assay Measure Nitric Oxide (Griess Assay) Cytokine_Assay Measure Cytokines (TNF-α, IL-6 ELISA) Inhibition_Check Significant Inhibition? Mechanistic Step 2.3: Mechanistic Analysis (Western Blot) Inhibition_Check->Mechanistic Yes Stop Re-evaluate or Stop Inhibition_Check->Stop No Pathway_Analysis Analyze Phosphorylation of MAPKs (p38, ERK, JNK) and IκBα Degradation End Proceed to In Vivo NO_Assay->Inhibition_Check Cytokine_Assay->Inhibition_Check Pathway_Analysis->End

Tiered Workflow for In Vitro Compound Evaluation
Step 2.1: Foundational Cytotoxicity Assay

Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentration range where the compound is not toxic. This ensures that any observed decrease in inflammatory markers is a result of specific bioactivity rather than simply a consequence of cell death.

Protocol 2.1.1: Cell Viability Assessment via MTT Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the highest concentration that results in >95% cell viability for use in subsequent experiments.

Step 2.2: Primary Functional Assays

Rationale: The LPS-stimulated RAW 264.7 macrophage model is a highly reproducible and widely accepted system for screening anti-inflammatory compounds. [12]We will assess two key outputs: nitric oxide, a mediator of inflammatory damage, and pro-inflammatory cytokines, the signaling molecules of inflammation.

Protocol 2.2.1: Nitric Oxide (NO) Production Measurement (Griess Assay)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in 2.1.1.

  • Pre-treatment: Pre-treat cells for 1 hour with non-toxic concentrations of the test compound.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL. [7]Include wells for vehicle control (no LPS, no compound) and LPS control (LPS, no compound).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Readout: After 10 minutes, measure the absorbance at 540 nm. [13]7. Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Protocol 2.2.2: Pro-inflammatory Cytokine Quantification (ELISA)

  • Experiment Setup: Follow steps 1-4 from Protocol 2.2.1.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any cells and collect the supernatant.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. [8]4. Analysis: Calculate the percentage inhibition of each cytokine's production compared to the LPS-only control.

Step 2.3: Mechanistic Validation via Western Blot

Rationale: If the compound effectively reduces NO and cytokine production, the next logical step is to determine if it acts on our hypothesized upstream signaling pathways. Western blotting allows for the direct visualization of the activation state (via phosphorylation) of key kinases.

Protocol 2.3.1: Analysis of MAPK and NF-κB Pathway Activation

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the test compound for 1 hour, then stimulate with 1 µg/mL LPS for a shorter duration (e.g., 15-30 minutes) to capture peak kinase phosphorylation. [7][8]2. Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies against: phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-IκBα, and a loading control (e.g., β-actin). [8] * Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the ratio of phosphorylated protein to total protein for each target.

Expected In Vitro Data Summary

The data generated can be summarized to compare the compound's potency across different inflammatory markers.

EndpointTest Compound IC₅₀ (µM)Positive Control (Dexamethasone) IC₅₀ (µM)
Cell Viability (CC₅₀)> 100> 100
NO Production5.20.8
TNF-α Production7.81.1
IL-6 Production6.50.9

Section 3: In Vivo Acute Inflammation Model

Rationale: A positive in vitro profile is promising, but evaluation in a complex, whole-organism system is the essential next step for proof-of-concept. The carrageenan-induced paw edema model is the industry-standard assay for rapidly assessing the in vivo efficacy of acute anti-inflammatory drugs. [14][15]It is highly reproducible and allows for the evaluation of a compound's combined effects on bioavailability, metabolism, and target engagement at the site of inflammation. [16] Mechanism of the Model: The inflammatory response to a subplantar injection of carrageenan is biphasic. [14]* Early Phase (0–2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin.

  • Late Phase (3–6 hours): Characterized by significant neutrophil infiltration and the production of prostaglandins, NO, and cytokines like TNF-α and IL-1β. [14] This biphasic nature allows for initial mechanistic insights; for example, traditional NSAIDs that inhibit prostaglandin synthesis are most effective in the late phase. [14]

G Start Start Acclimatize Animal Acclimatization (7 days) Start->Acclimatize Baseline Measure Baseline Paw Volume (V₀) Acclimatize->Baseline Dosing Administer Compound, Vehicle, or Positive Control (e.g., Oral) Baseline->Dosing Wait Wait 1 hour for Drug Absorption Dosing->Wait Induction Induce Inflammation: 0.1 mL 1% Carrageenan (Subplantar Injection) Wait->Induction Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Induction->Measure Analysis Data Analysis: Calculate Edema & % Inhibition Measure->Analysis End End Analysis->End

Experimental Workflow for the Carrageenan Paw Edema Assay

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). [14]Acclimatize for at least one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.) [17] * Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. [17]4. Drug Administration: Administer the respective compounds or vehicle via oral gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline into the subplantar surface of the right hind paw. [14][16]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. [14]7. Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ . [14] * Calculate the Percentage Inhibition of edema for each treated group at each time point relative to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .

Expected In Vivo Data Summary

Results should demonstrate a time- and dose-dependent reduction in inflammation.

Group (Dose)Peak Edema (mL) at 3h (Mean ± SEM)% Inhibition at 3h
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.41 ± 0.0451.8%
Test Compound (10 mg/kg)0.72 ± 0.0615.3%
Test Compound (30 mg/kg)0.55 ± 0.0535.3%
Test Compound (100 mg/kg)0.43 ± 0.0449.4%

Section 4: Synthesis and Future Directions

This technical guide has outlined a systematic, hypothesis-driven approach to characterize the anti-inflammatory properties of this compound. The workflow progresses logically from establishing a safe therapeutic window in vitro to demonstrating functional inhibition of inflammatory mediators in a cellular context, validating the molecular mechanism of action, and finally, confirming efficacy in a preclinical in vivo model of acute inflammation.

Future Directions: A successful outcome from this workflow provides a strong foundation for advancing the compound. The logical next steps include:

  • Chronic Inflammation Models: Evaluate efficacy in more complex, clinically relevant models such as adjuvant-induced arthritis or collagen-induced arthritis to assess the impact on chronic inflammation and joint destruction. [18]* Kinase Selectivity Profiling: Perform a broad panel kinase screen to identify the specific kinase(s) inhibited by the compound and to assess off-target activity.

  • Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing regimens and predict human pharmacokinetics.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to optimize potency, selectivity, and drug-like properties. [6][19] In conclusion, the this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. By employing the rigorous and validated methodologies detailed in this guide, researchers can effectively unlock its therapeutic potential.

References

  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Sucher, R., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • BenchChem. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). IN VITRO ASSAYS TO INVESTIGATE THE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS: A REVIEW. ResearchGate. Retrieved from [Link]

  • Li, M., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. Retrieved from [Link]

  • Lee, S., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. Retrieved from [Link]

  • Boyadzhieva, S., & Dimitrov, D. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]

  • Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. Retrieved from [Link]

  • Zhang, X., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Retrieved from [Link]

  • Alam, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Retrieved from [Link]

  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Retrieved from [Link]

  • Collin, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]

  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • Huang, H., et al. (2009). Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. PubMed. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Collin, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Van den Eynde, T., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. Retrieved from [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. PubMed. Retrieved from [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. MedComm. Retrieved from [Link]

  • Darnell, J. E., et al. (2022). The JAK-STAT pathway at 30: Much learned, much more to do. ResearchGate. Retrieved from [Link]

  • Collin, F., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyridopyrimidine core is a well-established pharmacophore, and this particular derivative serves as a crucial building block for a variety of therapeutic agents, notably in the realm of oncology. This document details a robust synthetic pathway, offers insights into the mechanistic underpinnings of the key transformations, and provides a thorough guide to the analytical techniques required for unambiguous structural confirmation and purity assessment. The protocols and discussions herein are tailored for researchers, scientists, and professionals in drug development, aiming to equip them with the practical and theoretical knowledge necessary for the successful preparation and validation of this important molecule.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These structures are of immense interest in pharmaceutical research due to their diverse biological activities. The this compound core, in particular, has been identified as a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique arrangement of nitrogen atoms and the overall planar structure of the pyridopyrimidine ring system allow for specific interactions with the ATP-binding site of various kinases, leading to the potent and selective inhibition of their activity. Consequently, derivatives of this compound are actively being investigated for the treatment of various malignancies. A thorough understanding of its synthesis and characterization is therefore fundamental for any research program focused on the development of novel kinase inhibitors.

Synthetic Strategy and Protocol

The synthesis of this compound is a multi-step process that requires careful execution and control of reaction conditions. The pathway outlined below is a logical and efficient approach, commencing from the readily available starting material, 3-aminopyridine.

Overall Synthetic Workflow

The synthesis can be conceptually divided into three main stages:

  • Formation of the Pyridine-4-Carboxylic Acid Moiety: Introduction of a carboxylic acid group at the 4-position of the pyridine ring.

  • Amidation of the Carboxylic Acid: Conversion of the carboxylic acid to the corresponding carboxamide.

  • Cyclization to Form the Pyrimidine Ring: Construction of the fused pyrimidine ring to yield the final product.

Synthesis_Workflow A 3-Aminopyridine B 3-Aminopyridine-4-carboxylic acid A->B Carboxylation C 3-Aminopyridine-4-carboxamide B->C Amidation D This compound C->D Cyclization with Cyanogen Bromide

Caption: A streamlined workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Aminopyridine-4-carboxylic acid

This transformation can be achieved through various methods, including the carboxylation of a lithiated 3-aminopyridine derivative. A well-documented route involves the Hofmann degradation of quinolinic acid imide, which is synthesized from quinolinic anhydride and urea.

Protocol:

  • Preparation of Quinolinic Acid Imide: A mixture of quinolinic anhydride (1 equiv.) and urea (1.1 equiv.) is heated at 150-160 °C for 2 hours. The reaction mixture is then cooled, and the solid product is washed with water and ethanol to yield quinolinic acid imide.

  • Hofmann Degradation: To a solution of sodium hydroxide in water, bromine is added dropwise at 0 °C to form a sodium hypobromite solution. Quinolinic acid imide (1 equiv.) is then added portion-wise, and the mixture is heated to 80 °C for 1 hour. After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of 3-aminopyridine-4-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Causality Behind Experimental Choices: The Hofmann degradation is a classic and reliable method for the conversion of amides to amines with one less carbon atom. The use of quinolinic acid imide as the starting material ensures the correct regiochemistry of the final product.

Step 2: Synthesis of 3-Aminopyridine-4-carboxamide

The conversion of the carboxylic acid to the primary amide is a crucial step to set the stage for the subsequent cyclization.

Protocol:

  • To a suspension of 3-aminopyridine-4-carboxylic acid (1 equiv.) in dichloromethane, oxalyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF) are added at 0 °C. The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • The solvent is removed under reduced pressure, and the crude acid chloride is redissolved in fresh dichloromethane.

  • The solution is then added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess). The reaction mixture is stirred vigorously for 2 hours.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 3-aminopyridine-4-carboxamide.

Causality Behind Experimental Choices: The use of oxalyl chloride is a standard and efficient method for the preparation of acid chlorides from carboxylic acids under mild conditions. The catalytic DMF facilitates the reaction by forming the Vilsmeier reagent in situ. The subsequent reaction with excess ammonia ensures the complete conversion to the primary amide.

Step 3: Synthesis of this compound

This is the final and key ring-forming step. The reaction involves the cyclization of the 3-aminopyridine-4-carboxamide with cyanogen bromide.

Protocol:

  • Safety First: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves and safety goggles[1][2][3][4].

  • To a solution of 3-aminopyridine-4-carboxamide (1 equiv.) in a suitable solvent such as ethanol or a mixture of ethanol and water, an aqueous solution of cyanogen bromide (1.1 equiv.) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield pure this compound.

Causality Behind Experimental Choices: Cyanogen bromide serves as the source of the C2 carbon and the 2-amino group of the pyrimidine ring. The reaction proceeds via an initial N-cyanation of the 3-amino group, followed by an intramolecular cyclization with the adjacent carboxamide moiety.

Reaction Mechanism of the Final Cyclization

The formation of the pyrimidine ring is a fascinating example of an intramolecular cyclocondensation reaction. The proposed mechanism is as follows:

  • Nucleophilic Attack: The exocyclic 3-amino group of 3-aminopyridine-4-carboxamide acts as a nucleophile and attacks the electrophilic carbon of cyanogen bromide, leading to the formation of an N-cyano intermediate and the displacement of the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the newly formed cyano group is then attacked intramolecularly by the lone pair of electrons on the amide nitrogen. This results in the formation of a six-membered ring.

  • Tautomerization: The initial cyclized product undergoes tautomerization to form the more stable aromatic pyridopyrimidinone ring system.

Characterization of this compound

A comprehensive characterization of the synthesized compound is imperative to confirm its identity, purity, and structural integrity. The following analytical techniques are essential for this purpose.

Characterization_Workflow A Synthesized Product B NMR Spectroscopy (1H, 13C, HSQC, HMBC) A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E HPLC Analysis A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: A comprehensive workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data from the key analytical techniques.

Technique Expected Observations
¹H NMR (DMSO-d₆)Aromatic protons of the pyridine ring (typically in the range of δ 7.0-9.0 ppm), a broad singlet for the NH₂ protons, and a broad singlet for the NH proton of the pyrimidinone ring.
¹³C NMR (DMSO-d₆)Signals for the carbonyl carbon (around 160-170 ppm), and aromatic carbons of the fused ring system.
IR (KBr) Characteristic absorption bands for N-H stretching of the amino and amide groups (around 3100-3400 cm⁻¹), C=O stretching of the pyrimidinone ring (around 1650-1680 cm⁻¹), and C=N and C=C stretching in the aromatic rings.
Mass Spec. (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
HPLC A single major peak indicating the purity of the compound. A suitable method would involve a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid[5][6][7][8][9].
A Deeper Dive into 2D NMR for Structural Elucidation

For a molecule with a fused heterocyclic ring system, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all proton and carbon signals[10][11][12][13][14].

  • HSQC: This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbons.

  • HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the connectivity of the entire molecular framework.

By analyzing the HMBC correlations between the aromatic protons and the carbons of both the pyridine and pyrimidine rings, the complete and unequivocal structure of this compound can be confirmed.

Purification and Validation

The final product should be purified to a high degree, typically >95%, which is a standard requirement for compounds intended for biological screening.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds[15][16][17][18][19].

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, DMF/water).

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a synthesized compound.

A Typical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for drug discovery. The emphasis on thorough characterization using a suite of modern analytical techniques ensures the integrity of the synthesized material, which is a prerequisite for its use in any subsequent biological or medicinal chemistry studies. The continued exploration of derivatives based on this privileged scaffold holds great promise for the development of novel therapeutics.

References

  • Gouda, M.A., Berghot, M.A., Abdelghani, G.E., & Khalil, A.M. (2014). Chemistry of 2-Amino-3-cyanopyridines.
  • Al-Omair, M. A., Ali, A. A.-S., El-Emam, A. A., & Ghorab, M. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Scientific Reports, 12(1), 11893.
  • Yin, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1541.
  • Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyanogen Bromide. Retrieved from [Link]

  • Turesky, R. J., & Vouros, P. (2004). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 802(1), 139–153.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749.
  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Dyachenko, V. D., et al. (2021). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Chemistry of Heterocyclic Compounds, 57(8), 754-760.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Van Tonder, E. C., Caira, M. R., & De Villiers, M. M. (2005). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of pharmaceutical sciences, 94(3), 567–579.
  • Nishiwaki, N., Nishimoto, T., Tamura, M., & Ariga, M. (2006).
  • Pesek, J. (2009). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • Cambridge Open Engage. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

  • Penta Chemicals. (2025, March 31). Cyanogen bromide. Retrieved from [Link]

  • Keire, D. A., et al. (2018). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. Journal of pharmaceutical sciences, 107(7), 1844–1853.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • LCGC International. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Dr. Hubbard UGA Chemistry. (2020, June 14). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound [Video]. YouTube. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • Chem-Impex. (n.d.). 3-Aminopyridine-2-carboxylic acid amide. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one and its Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold, a privileged heterocyclic structure in modern medicinal chemistry. We will delve into its significant therapeutic potential, primarily in oncology, by examining key molecular targets and providing detailed methodologies for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for novel therapeutic interventions.

The this compound Scaffold: A Foundation for Targeted Therapies

The this compound core is a fused heterocyclic system that has garnered substantial interest in drug discovery. Its structure is particularly well-suited for interaction with the ATP-binding pockets of various protein kinases, enzymes that are often dysregulated in diseases like cancer.[1][2] This has led to the development of a multitude of derivatives with potent and selective inhibitory activities against a range of therapeutic targets. This guide will focus on the most promising of these targets, providing the scientific rationale and practical protocols for their exploration.

Navigating the Landscape of Cancer: Key Therapeutic Targets

The deregulation of cellular signaling pathways is a hallmark of cancer.[3] The this compound scaffold has proven to be a versatile starting point for the design of inhibitors that can intercept these aberrant signals. Below, we explore several key protein targets and the methodologies to assess the inhibitory potential of compounds built around this core.

Mitotic Checkpoint Kinases: Targeting Monopolar Spindle 1 (MPS1)

Rationale: Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[4] Elevated levels of MPS1 are observed in numerous cancers, making it an attractive target for anticancer therapies.[5] Inhibition of MPS1 can lead to mitotic errors and subsequent apoptosis in cancer cells. Derivatives of the 2-aminopyrido[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of MPS1.[6]

Signaling Pathway and Experimental Workflow:

MPS1_Pathway cluster_0 Mitotic Progression cluster_1 Therapeutic Intervention Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase (TTK) Unattached_Kinetochores->MPS1 recruits Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation MPS1->Spindle_Assembly_Checkpoint phosphorylates & activates Anaphase_Promoting_Complex Anaphase Promoting Complex (APC/C) Inhibition Spindle_Assembly_Checkpoint->Anaphase_Promoting_Complex Mitotic_Arrest Mitotic Arrest Anaphase_Promoting_Complex->Mitotic_Arrest Mitotic_Catastrophe Mitotic Catastrophe Anaphase_Promoting_Complex->Mitotic_Catastrophe Premature Activation Aminopyridopyrimidinone_Inhibitor 2-Aminopyrido[3,4-d] pyrimidin-4(3H)-one Derivative Aminopyridopyrimidinone_Inhibitor->MPS1 inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: MPS1 signaling and inhibition workflow.

Experimental Protocol: MPS1 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits.[7]

Objective: To determine the in vitro inhibitory activity of a this compound derivative against MPS1 kinase.

Materials:

  • Recombinant human MPS1 (TTK) enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • 5x Kinase Buffer

  • ATP solution

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1x Kinase Buffer by diluting the 5x stock. Add DTT to a final concentration of 10 mM to the 1x Kinase Buffer just before use.

    • Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the MPS1 enzyme to the desired concentration (e.g., 10 ng/µl) in 1x Kinase Buffer.

  • Assay Setup:

    • To a 96-well plate, add 2.5 µl of the diluted test compound or vehicle (for positive and blank controls).

    • Add 12.5 µl of a master mix containing 1x Kinase Buffer, ATP, and MBP substrate to all wells.

    • To the "blank" wells, add 10 µl of 1x Kinase Buffer.

    • Initiate the reaction by adding 10 µl of the diluted MPS1 enzyme to the "test inhibitor" and "positive control" wells.

  • Incubation:

    • Incubate the plate at 30°C for 40 minutes.

  • Signal Detection:

    • Add 25 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "positive control".

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Target Assay Principle Substrate Detection Method Key Parameters
MPS1 (TTK)ATP consumptionMyelin Basic Protein (MBP)Luminescence (ADP-Glo™)IC50
Epigenetic Modulators: Targeting Histone Lysine Demethylases (KDMs)

Rationale: The KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases are epigenetic regulators that remove methyl groups from histone tails, thereby influencing gene expression.[8][9] These enzymes are often overexpressed in cancer and contribute to tumor progression.[10] 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been developed as potent inhibitors of KDM4 and KDM5.[11]

Signaling Pathway and Experimental Workflow:

KDM_Pathway cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention Histone_H3 Histone H3 (e.g., H3K9me3, H3K4me3) KDM4_KDM5 KDM4/KDM5 Demethylases Histone_H3->KDM4_KDM5 Demethylation Demethylation KDM4_KDM5->Demethylation Histone_Hypermethylation Histone Hypermethylation KDM4_KDM5->Histone_Hypermethylation Inhibition of Demethylation Altered_Gene_Expression Altered Gene Expression Demethylation->Altered_Gene_Expression Cancer_Progression Cancer Progression Altered_Gene_Expression->Cancer_Progression Aminopyridopyrimidinone_Inhibitor 2-Aminopyrido[3,4-d] pyrimidin-4(3H)-one Derivative Aminopyridopyrimidinone_Inhibitor->KDM4_KDM5 inhibits Tumor_Suppression Tumor Suppression Histone_Hypermethylation->Tumor_Suppression

Caption: KDM signaling and inhibition workflow.

Experimental Protocol: KDM5/JARID Activity Assay (Colorimetric)

This protocol is based on commercially available kits.

Objective: To measure the inhibitory effect of a this compound derivative on KDM5/JARID demethylase activity.

Materials:

  • Recombinant human KDM5B (JARID1B)

  • Biotinylated histone H3 peptide substrate (methylated at K4)

  • KDM5/JARID Assay Buffer

  • Test compound

  • Capture antibody (anti-demethylated H3K4)

  • Detection antibody (HRP-conjugated)

  • Colorimetric substrate

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • To each well, add Assay Buffer, the methylated H3 peptide substrate, and the KDM5B enzyme.

    • Add the test compound at various concentrations or vehicle control.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Immunodetection:

    • Wash the wells with wash buffer.

    • Add the capture antibody to each well and incubate at room temperature for 60 minutes.

    • Wash the wells.

    • Add the detection antibody and incubate at room temperature for 30 minutes.

    • Wash the wells.

  • Signal Generation and Measurement:

    • Add the colorimetric substrate and incubate at room temperature for 5-10 minutes, avoiding direct light.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value.

Target Assay Principle Substrate Detection Method Key Parameters
KDM4/KDM5Immunodetection of demethylated histoneMethylated histone H3 peptideColorimetric or Fluorometric[9]IC50
Receptor Tyrosine Kinases: Targeting EGFR

Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[12] Overexpression or mutation of EGFR is common in various cancers, making it a well-established therapeutic target.[3][12] The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, a close analog, has been utilized to develop potent EGFR inhibitors.[12]

Signaling Pathway and Experimental Workflow:

EGFR_Pathway cluster_0 EGFR Signaling cluster_1 Therapeutic Intervention EGF EGF EGFR EGFR EGF->EGFR Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation Inhibition_of_Phosphorylation Inhibition of Autophosphorylation EGFR->Inhibition_of_Phosphorylation blocks Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization_Autophosphorylation->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Aminopyridopyrimidinone_Inhibitor 2-Aminopyrido[3,4-d] pyrimidin-4(3H)-one Derivative Aminopyridopyrimidinone_Inhibitor->EGFR inhibits Apoptosis_Cell_Cycle_Arrest Apoptosis & Cell Cycle Arrest Inhibition_of_Phosphorylation->Apoptosis_Cell_Cycle_Arrest

Caption: EGFR signaling and inhibition workflow.

Experimental Protocol: EGFR Kinase Activity Assay

This protocol is based on commercially available kits.[3][12][13]

Objective: To quantify the inhibitory effect of a this compound derivative on EGFR kinase activity.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase Assay Buffer

  • ATP

  • Test compound

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the test compound, EGFR enzyme, and substrate in Kinase Assay Buffer.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Add Kinase-Glo® MAX reagent to terminate the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC50 value.

Target Assay Principle Substrate Detection Method Key Parameters
EGFRATP consumptionPoly(Glu, Tyr) 4:1Luminescence (Kinase-Glo®)IC50
Cell Cycle Regulators: Targeting Cyclin-Dependent Kinases (CDKs)

Rationale: Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, govern the progression of the cell cycle. Dysregulation of the CDK4/6-cyclin D axis is a common event in cancer, leading to uncontrolled cell proliferation. Pyrido[2,3-d]pyrimidin-7-ones are known potent inhibitors of CDKs.

Signaling Pathway and Experimental Workflow:

CDK_Pathway cluster_0 Cell Cycle Progression (G1/S Transition) cluster_1 Therapeutic Intervention CyclinD Cyclin D CDK4_6_CyclinD_Complex CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD_Complex Rb_Hypophosphorylation Rb remains Hypophosphorylated CDK4_6->Rb_Hypophosphorylation Inhibition of Phosphorylation Rb_Protein Rb Protein CDK4_6_CyclinD_Complex->Rb_Protein phosphorylates E2F E2F Transcription Factor Rb_Protein->E2F releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes Aminopyridopyrimidinone_Inhibitor 2-Aminopyrido[3,4-d] pyrimidin-4(3H)-one Derivative Aminopyridopyrimidinone_Inhibitor->CDK4_6 inhibits G1_Arrest G1 Cell Cycle Arrest Rb_Hypophosphorylation->G1_Arrest

Caption: CDK4/6 signaling and inhibition workflow.

Experimental Protocol: CDK4/Cyclin D1 Kinase Assay

This protocol is based on commercially available kits.[11][14][15]

Objective: To assess the inhibitory potential of a this compound derivative against CDK4/Cyclin D1.

Materials:

  • Active CDK4/Cyclin D1 enzyme complex

  • Retinoblastoma (Rb) protein or a peptide substrate

  • Kinase Assay Buffer

  • [γ-³³P]-ATP or ADP-Glo™ Kinase Assay Kit

  • Test compound

  • P81 phosphocellulose paper (for radiometric assay)

  • Scintillation counter or luminometer

Procedure (Radiometric):

  • Reaction Setup:

    • In a microfuge tube, combine Kinase Assay Buffer, diluted CDK4/Cyclin D1, Rb substrate, and the test compound.

    • Initiate the reaction by adding [γ-³³P]-ATP.

  • Incubation:

    • Incubate at 30°C for 15-30 minutes.

  • Reaction Termination and Detection:

    • Spot a portion of the reaction mixture onto P81 paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC50 value.

Target Assay Principle Substrate Detection Method Key Parameters
CDK4/Cyclin D1Phosphorylation of substrateRetinoblastoma (Rb) proteinRadiometric ([γ-³³P]-ATP) or Luminescence (ADP-Glo™)IC50
Chemokine Receptors: Targeting CXCR2

Rationale: CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CXCL8), triggers inflammatory responses and neutrophil recruitment.[16] Aberrant CXCR2 signaling is implicated in various inflammatory diseases and cancer. Pyrido[3,4-d]pyrimidine derivatives have been explored as CXCR2 antagonists.

Signaling Pathway and Experimental Workflow:

CXCR2_Pathway cluster_0 CXCR2 Signaling cluster_1 Therapeutic Intervention CXCL8 CXCL8 CXCR2 CXCR2 Receptor CXCL8->CXCR2 G_Protein_Activation G-Protein Activation CXCR2->G_Protein_Activation Blockade_of_Signaling Blockade of Downstream Signaling CXCR2->Blockade_of_Signaling prevents PLC_Activation PLC Activation G_Protein_Activation->PLC_Activation IP3_Generation IP3 Generation PLC_Activation->IP3_Generation Calcium_Mobilization Intracellular Calcium Mobilization IP3_Generation->Calcium_Mobilization Cellular_Response Cellular Response (e.g., Chemotaxis) Calcium_Mobilization->Cellular_Response Aminopyridopyrimidinone_Antagonist 2-Aminopyrido[3,4-d] pyrimidin-4(3H)-one Derivative Aminopyridopyrimidinone_Antagonist->CXCR2 antagonizes Anti_inflammatory_Effect Anti-inflammatory Effect Blockade_of_Signaling->Anti_inflammatory_Effect

Caption: CXCR2 signaling and antagonism workflow.

Experimental Protocol: Calcium Mobilization Assay

This protocol is a standard method for assessing GPCR antagonism.[17]

Objective: To evaluate the antagonistic activity of a this compound derivative on CXCR2-mediated calcium mobilization.

Materials:

  • Cells expressing human CXCR2 (e.g., HEK293 or neutrophils)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • CXCR2 agonist (e.g., GRO-alpha or CXCL8)

  • Test compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with injection capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate CXCR2-expressing cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Compound Incubation:

    • Add the test compound at various concentrations to the wells and incubate.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the FLIPR.

    • Establish a baseline fluorescence reading.

    • Inject the CXCR2 agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • Calculate the percent inhibition of the agonist-induced calcium signal by the test compound.

    • Determine the IC50 value.

Target Assay Principle Stimulus Detection Method Key Parameters
CXCR2Inhibition of agonist-induced calcium releaseGRO-alpha or CXCL8Fluorescence (Fluo-4)IC50
Apoptosis Induction: A Downstream Consequence

The inhibition of the aforementioned targets often culminates in the induction of apoptosis, or programmed cell death. Assessing apoptotic markers is a crucial step in validating the anticancer activity of this compound derivatives.

Experimental Protocol: PARP Cleavage Western Blot

Rationale: Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated caspase-3. Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a hallmark of apoptosis.[18][19]

Objective: To detect apoptosis-induced PARP cleavage in cells treated with a this compound derivative.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Test compound

  • Lysis buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a specified time.

    • Harvest and lyse the cells.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane.

    • Incubate with the primary PARP antibody.

    • Wash and incubate with the secondary antibody.

    • Wash and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Compare the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP between treated and untreated samples. An increase in the 89 kDa band indicates apoptosis.

Experimental Protocol: Caspase-3 Activity Assay

Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or colorimetric molecule upon cleavage.[20][21][22]

Objective: To quantify the activity of caspase-3 in cells treated with a this compound derivative.

Materials:

  • Cancer cell line

  • Test compound

  • Caspase-3 Assay Kit (Colorimetric or Fluorometric)

  • Microplate reader

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Treat cells with the test compound.

    • Prepare cell lysates according to the kit manufacturer's protocol.

  • Enzymatic Reaction:

    • In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric).

    • Incubate at 37°C.

  • Signal Measurement:

    • Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls.

Apoptotic Marker Assay Principle Detection Method Key Readout
PARP CleavageImmunodetection of cleaved fragmentWestern BlotIncrease in 89 kDa fragment
Caspase-3 ActivityCleavage of a specific substrateColorimetric or FluorometricFold-increase in activity

Synthesis of the this compound Core

A convenient and efficient synthesis for the 2-aminopyrido[3,4-d]pyrimidine scaffold has been developed, which allows for the rapid generation of analogues with diverse substituents.[23] A common route involves the preparation of a key intermediate, such as 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine. This intermediate can then undergo palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position to introduce a variety of chemical moieties, enabling the exploration of structure-activity relationships for different therapeutic targets.[23]

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the development of targeted therapies, particularly in the field of oncology. Its proven ability to interact with the ATP-binding sites of numerous kinases, as well as its amenability to chemical modification, ensures its continued relevance in drug discovery. The experimental protocols detailed in this guide provide a robust framework for researchers to identify and validate novel therapeutic agents based on this versatile chemical structure. Future efforts will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and on exploring their potential in other therapeutic areas beyond cancer, such as inflammatory and autoimmune diseases.[1]

References

  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]

  • Bio-Connect. 40321 EGFR Kinase Assay Kit. [Link]

  • BPS Bioscience. TTK (MPS-1) Kinase Assay Kit. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Institutes of Health. Caspase Protocols in Mice. [Link]

  • YouTube. Apoptosis assays: western blots. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • BPS Bioscience. CDK4 Assay Kit. [Link]

  • Reaction Biology. Histone Demethylase Assays. [Link]

  • Sino Biological. CDK4/CyclinD1 Datasheet. [Link]

  • West Bioscience. JARID1B (KDM5B) Homogeneous activity assay. [Link]

  • ResearchGate. Cross-desensitization of CXCR2-mediated intracellular calcium.... [Link]

  • National Institutes of Health. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. [Link]

  • BPS Bioscience. JARID1B (KDM5B) Chemiluminescent Assay Kit. [Link]

  • PubMed. Chemokine receptor CXCR2 activates distinct pathways for chemotaxis and calcium mobilization. [Link]

  • Journal of the American Chemical Society. Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. [Link]

  • Reaction Biology. CDK4/cyclin D1 Kinase Assay Service. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ACS Publications. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations. [Link]

  • ResearchGate. Inhibition of cAMP and calcium mobilization triggered by CCR2. A,.... [Link]

  • MDPI. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. [Link]

  • National Institutes of Health. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. [Link]

  • PubMed Central. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • PubMed Central. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex. [Link]

  • MySkinRecipes. This compound. [Link]

  • ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]

  • National Institutes of Health. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

Sources

Methodological & Application

Application Notes: Biochemical Assay Protocols for 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Kinases with Novel Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3][4][5] The 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold has emerged as a promising heterocyclic structure in the design of novel kinase inhibitors, demonstrating potent activity against various kinases implicated in oncogenesis.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights for the biochemical characterization of this inhibitor class. We will delve into the principles of various assay formats, offer step-by-step methodologies, and discuss critical aspects of data analysis and assay validation to ensure scientific rigor and reproducibility.

Choosing the Right Tool: An Overview of Kinase Assay Technologies

The selection of an appropriate assay technology is paramount for accurately determining the potency and mechanism of action of kinase inhibitors. Biochemical kinase assays can be broadly categorized into activity assays, which measure the catalytic output of the enzyme, and binding assays, which quantify the interaction between the inhibitor and the kinase.[8] Here, we focus on commonly employed activity assays suitable for high-throughput screening (HTS) and detailed inhibitor characterization.

Assay Technology Principle Advantages Considerations
Luminescence-Based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[9][10]High sensitivity, broad dynamic range, universal applicability to any ADP-generating enzyme, and less susceptible to compound interference.[10][11]Requires a two-step addition process. Potential for interference from compounds that affect luciferase.[12]
Fluorescence-Based (e.g., HTRF®) Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a substrate using a fluorescently labeled antibody.[3][4][13]Homogeneous format, amenable to HTS, and allows for mechanism of action studies.[3][4][14]Requires specific antibodies and labeled substrates, potential for compound autofluorescence.
Mobility-Shift (e.g., Caliper LabChip®) Separates a fluorescently labeled substrate from its phosphorylated product based on changes in electrophoretic mobility in a microfluidic chip.[15]Direct measurement of substrate conversion, ratiometric data reduces false positives, and allows for real-time kinetic measurements.[16]Requires specialized instrumentation.[17]
Radiometric Tracks the transfer of a radiolabeled phosphate group (³²P or ³³P) from ATP to the substrate.[1][2]Considered the "gold standard" for its direct and sensitive detection.[1][8]Requires handling of radioactive materials and has a lower throughput.[1]

For the purpose of this guide, we will provide a detailed protocol for the ADP-Glo™ Luminescence-Based Kinase Assay due to its high sensitivity, robustness, and universal applicability.

Visualizing the Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis Compound Compound Dilution (2-Aminopyridopyrimidinone) Incubation Incubate at Room Temperature Compound->Incubation Kinase Kinase & Substrate Mix Kinase->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Kinase Rxn, Deplete ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min Add_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence IC50_Calc Calculate IC50 Read_Luminescence->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, but can be adapted for other formats by scaling volumes proportionally.[18]

I. Reagent Preparation
  • Kinase Buffer (1X): Prepare a buffer appropriate for the specific kinase being assayed. A generic buffer may consist of 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, and 0.01% Brij-35.

  • ATP Stock Solution: Prepare a concentrated stock of ATP (e.g., 10 mM) in nuclease-free water. The final ATP concentration in the assay should be at or near the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[19]

  • Kinase and Substrate Solution (2X): Dilute the kinase and its corresponding substrate to a 2X final concentration in 1X Kinase Buffer. The optimal concentration of the kinase should be determined empirically to ensure the reaction is in the linear range.

  • Compound Serial Dilutions:

    • Prepare a stock solution of the this compound inhibitor in 100% DMSO.

    • Perform a serial dilution of the compound stock in 100% DMSO.

    • Further dilute the DMSO serial dilutions into 1X Kinase Buffer to create a 4X final concentration working solution. The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.[20]

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega).[18]

II. Assay Procedure
  • Compound Addition: Add 5 µL of the 4X compound working solution to the wells of a 384-well plate. Include wells with buffer and DMSO as negative (100% activity) and vehicle controls, respectively. Also, include wells without kinase as a background control.

  • Kinase/Substrate Addition: Add 5 µL of the 2X Kinase and Substrate Solution to all wells.

  • Initiate Reaction: Add 10 µL of 1X Kinase Buffer containing ATP at a 2X final concentration to all wells to start the reaction. The final reaction volume is 20 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes). This time should be within the linear phase of the kinase reaction.[12]

  • Terminate Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.[10]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[18]

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.[10]

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[18]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

I. Calculation of Percent Inhibition

The raw luminescence data is used to calculate the percent inhibition for each compound concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Where:

  • Signal_Compound is the luminescence from wells with the inhibitor.

  • Signal_Background is the luminescence from wells without the kinase.

  • Signal_Vehicle is the luminescence from wells with DMSO (vehicle control).

II. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency and is defined as the concentration at which 50% of the kinase activity is inhibited.[21]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[22]

  • The IC₅₀ value is determined from the fitted curve.

It is crucial to note that the IC₅₀ value is dependent on the experimental conditions, particularly the ATP concentration.[21][23]

Assay Validation and Quality Control

A robust and reliable assay is essential for generating high-quality data.

I. Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[24][25] It reflects the dynamic range of the signal and the data variation.

Z' = 1 - (3 * (SD_Vehicle + SD_Background)) / |Mean_Vehicle - Mean_Background|

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[25][26]

II. Determining the Mechanism of Action

To understand how the this compound inhibitor interacts with the kinase, it's important to determine its mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive).[14] This can be achieved by measuring the IC₅₀ values at different ATP concentrations.

  • ATP-competitive inhibitors: The IC₅₀ value will increase as the ATP concentration increases.[19][27]

  • Non-competitive inhibitors: The IC₅₀ value will remain constant regardless of the ATP concentration.[28][29]

  • Uncompetitive inhibitors: The IC₅₀ value will decrease as the ATP concentration increases.

MOA_Determination Start Determine IC50 at [ATP] = Km High_ATP Determine IC50 at High [ATP] (e.g., 10x Km) Start->High_ATP Compare Compare IC50 Values High_ATP->Compare Competitive ATP-Competitive (IC50 increases) Compare->Competitive IC50_high > IC50_low NonCompetitive Non-Competitive (IC50 unchanged) Compare->NonCompetitive IC50_high ≈ IC50_low Uncompetitive Uncompetitive (IC50 decreases) Compare->Uncompetitive IC50_high < IC50_low

Caption: Logic for determining the inhibitor's mechanism of action.

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Signal or High Variability Suboptimal enzyme concentration or reaction time.Perform enzyme titration and time-course experiments to find optimal conditions.[26]
Inactive reagents.Check reagent expiration dates and storage conditions. Prepare fresh reagents.
High Background Signal Contaminating ATPase/kinase activity in reagents.Use high-purity reagents. Include a "no enzyme" control to assess background.
False Positives/Negatives Compound interference (e.g., autofluorescence, luciferase inhibition).Run a counter-screen to identify compounds that interfere with the detection system.[12][20]
Compound insolubility or aggregation.Check compound solubility in assay buffer. Include detergents like Brij-35 in the buffer.

Conclusion

The protocol and guidelines presented here provide a robust framework for the biochemical characterization of this compound kinase inhibitors. By carefully selecting the appropriate assay technology, meticulously validating the assay performance, and thoughtfully analyzing the data, researchers can generate high-quality, reproducible results that are crucial for advancing drug discovery programs. The insights gained from these biochemical assays are fundamental to understanding the potency, selectivity, and mechanism of action of this promising class of compounds, ultimately guiding the development of novel and effective kinase-targeted therapies.

References

  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • ADP-Glo™ Kinase Assay Protocol.
  • HTRF KinEASE TK Kit, 1,000 Assay Points.Revvity.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Mobility-Shift kinase assay.PubChem.
  • KINASE PROFILING & SCREENING.Reaction Biology.
  • How Does a Biochemical Kinase Assay Work?BellBrook Labs.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Guidelines for HTRF technology in EGFR kinase assay.
  • HTRF-based kinase assay for fragment screening and MOA studies.Domainex.
  • Application Notes and Protocols for ADP-Based Kinase Assays.BenchChem.
  • LabChip® EZ Reader Mobility Shift Assay Development Guide.Manuals.plus.
  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors.Cancer Research.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.NIH.
  • IC50.Grokipedia.
  • Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RETV 804M and RETG 810C Kinase Inhibitors.PubMed.
  • Non-ATP competitive protein kinase inhibitors.PubMed.
  • IC50 determination for receptor-targeted compounds and downstream signaling.AACR.
  • Caliper Assay.BindingDB.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.PMC - PubMed Central.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.bioRxiv.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against...
  • Technology.Nanosyn.
  • Non-ATP Competitive Protein Kinase Inhibitors | Request PDF.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
  • Assaying Protein Kinase Activity with Radiolabeled
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.I.R.I.S.
  • Assay Development for Protein Kinase Enzymes.NCBI - NIH.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.Springer.
  • Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.Promega Notes 93.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.MDPI.
  • The Z prime value (Z´).BMG LABTECH.
  • Inhibitors in AKTion: ATP-competitive vs allosteric.PMC - PubMed Central.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.PMC - NIH.
  • (A) Determination of the Z′ factor for the automated kinase assay under...
  • Caliper Microfluidics TECHNICAL BRIEF.Confluence Discovery Technologies.
  • Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.BenchChem.
  • Application of 1H-Pyrido[2,3-d]oxazine-2,4-dione in Kinase Inhibitor Design.BenchChem.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).NIH.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.PMC - NIH.
  • Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors.

Sources

Step-by-step synthesis of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Step-by-Step Synthesis of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: A Guide for Medicinal Chemistry and Drug Discovery

Abstract

This application note provides a detailed, step-by-step guide for the synthesis of this compound derivatives, a class of heterocyclic compounds with significant pharmacological importance. The pyrido[3,4-d]pyrimidine scaffold is a key structural motif in numerous potent kinase inhibitors and anticancer agents.[1][2][3] This guide details a robust and versatile multi-step synthetic route, beginning from commercially available starting materials to yield a key chlorinated intermediate. This intermediate serves as a versatile platform for diversification through various modern cross-coupling reactions. The protocols herein are designed for researchers in medicinal chemistry and drug development, providing not only procedural steps but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a privileged structure in medicinal chemistry. Among its isomers, the pyrido[3,4-d]pyrimidine core has emerged as a particularly valuable template for the design of targeted therapeutics.[2] These compounds are well-recognized as potential anticancer agents, often functioning through the inhibition of critical cell signaling pathways.[1][2] Deregulation of protein kinases is a hallmark of many cancers, making them prime targets for drug development. The rigid, planar structure of the pyrido[3,4-d]pyrimidine core makes it an excellent bioisostere for the purine ring of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.[4][5]

The synthesis of these complex heterocyclic systems requires a strategic, multi-step approach. A common and effective strategy involves the initial construction of a functionalized pyridopyrimidine core, which is then elaborated to generate a library of diverse analogues for structure-activity relationship (SAR) studies.[1] This document outlines such a strategy, focusing on the synthesis of a key intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine , and its subsequent derivatization. This approach provides a reliable pathway to novel chemical entities for screening and development.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages. The first stage focuses on the construction of the core heterocyclic system from a simple pyridine starting material. The second stage utilizes this core intermediate for diversification to produce the final target derivatives.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Diversification Start 2-Amino-4-picoline Intermediate1 Multi-step transformation (Nitration, Sandmeyer, Chlorination, Carboxylation, Reduction) Start->Intermediate1 Building the Pyridine Ring Intermediate2 Cyclocondensation Intermediate1->Intermediate2 Forming the Pyrimidine Ring Intermediate3 Key Chlorinated Intermediate Intermediate2->Intermediate3 SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate3->SNAr C-N, C-O, C-S Bonds Suzuki Suzuki Coupling Intermediate3->Suzuki C-C Bonds Buchwald Buchwald-Hartwig Coupling Intermediate3->Buchwald C-N Bonds Derivatives Final this compound Derivatives SNAr->Derivatives Suzuki->Derivatives Buchwald->Derivatives

Caption: Overall workflow for the synthesis of target derivatives.

Part 1: Synthesis of the Key Intermediate

This section details the multi-step synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine , a critical building block for further diversification. The route begins with 2-amino-4-picoline and proceeds through a series of classical organic transformations.[1]

G node1 2-Amino-4-picoline node2 4-Methyl-3-nitropyridin-2-amine node1->node2 Nitration node3 2-Chloro-4-methyl-3-nitropyridine node2->node3 Sandmeyer & Chlorination node4 Ethyl 2-chloro-3-aminonicotinate node3->node4 Carboxylation & Reduction node5 2-Amino-8-chloro-pyrido[3,4-d]pyrimidin-4-ol node4->node5 Cyclocondensation node6 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine (Key Intermediate) node5->node6 Methoxylation & Chlorination

Caption: Key transformations in the synthesis of the intermediate.

Protocol 1.1: Multi-Step Synthesis of the Chlorinated Intermediate

Materials and Reagents

ReagentPurposeSafety Note
2-Amino-4-picolineStarting MaterialIrritant
Nitric Acid / Sulfuric AcidNitrating AgentsHighly Corrosive, Oxidizer
Sodium NitriteDiazotization AgentOxidizer, Toxic
Iron PowderReducing AgentFlammable solid
Chloroformamidine HClCyclizing AgentIrritant
Phosphorus OxychlorideChlorinating AgentHighly Corrosive, Reacts Violently with Water
Sodium MethoxideMethoxylating AgentCorrosive, Flammable
Solvents (DCM, MeOH, etc.)Reaction MediaFlammable, Volatile

Step-by-Step Procedure [1]

  • Nitration of 2-Amino-4-picoline:

    • Principle: Electrophilic aromatic substitution to introduce a nitro group onto the pyridine ring, directing the subsequent cyclization.

    • Protocol: Slowly add nitric acid to concentrated sulfuric acid at 0°C. To this mixture, add 2-amino-4-picoline portion-wise, maintaining the temperature below 10°C. Stir the reaction at room temperature for 12-16 hours. Carefully pour the mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the product. The desired 3-nitro isomer is separated from the 5-nitro isomer by silica gel column chromatography.

  • Sandmeyer and Chlorination Reactions:

    • Principle: The Sandmeyer reaction converts the primary amino group into a hydroxyl group via a diazonium salt intermediate. This is followed by chlorination.

    • Protocol: Dissolve the 3-nitro product from the previous step in an acidic solution and cool to 0°C. Add a solution of sodium nitrite dropwise to form the diazonium salt. The hydroxyl group is then introduced. Subsequently, treat the compound with a chlorinating agent like phosphorus oxychloride to replace the hydroxyl group with chlorine, yielding the chlorinated nitro-pyridine intermediate.

  • Carboxylation and Reduction:

    • Principle: Introduction of a carboxyl group and subsequent reduction of the nitro group to an amine are essential steps to prepare the precursor for cyclization.

    • Protocol: The chlorinated intermediate undergoes carboxylation to yield an ester, followed by reduction of the nitro group using a reducing agent like iron powder in an acidic medium (e.g., acetic acid). This provides the crucial ethyl 3-amino-2-chloroisonicotinate.

  • Cyclocondensation to form the Pyrimidinone Ring:

    • Principle: A thermal cyclocondensation reaction between the aminonicotinate and chloroformamidine hydrochloride constructs the fused pyrimidine ring system.[1] This is a key ring-forming step.

    • Protocol: Heat a mixture of ethyl 3-amino-2-chloroisonicotinate and freshly prepared chloroformamidine hydrochloride. The reaction proceeds via condensation to form the 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol.

  • Methoxylation and Final Chlorination:

    • Principle: The chloro group at the C-8 position is replaced with a methoxy group, and the hydroxyl group at C-4 is converted to a chloro group to create a reactive site for diversification.

    • Protocol: Treat the product from the previous step with sodium methoxide in methanol to yield 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol (yield: 83%).[1] Finally, reflux this compound with phosphorus oxychloride to produce the target intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine .[1]

Part 2: Diversification of the Core Scaffold

The chlorine atom at the C-4 position of the key intermediate is highly susceptible to displacement, making it an ideal handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[1]

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr)
  • Principle: This reaction involves the direct displacement of the C-4 chloride by a nucleophile (amines, phenols, or thiols), typically promoted by an acid or base. It is a straightforward method for installing various functional groups.

  • General Protocol:

    • Dissolve the key intermediate (1.0 eq) in a suitable solvent (e.g., dioxane, DMF).

    • Add the desired nucleophile (amine, phenol, or thiol, ~1.2 eq).

    • Add a base (e.g., K₂CO₃, Et₃N, ~2.0 eq) or an acid catalyst if required.

    • Heat the reaction mixture (e.g., 80-120°C) and monitor by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

Protocol 2.2: Suzuki Cross-Coupling
  • Principle: A powerful palladium-catalyzed reaction that forms a carbon-carbon bond between the C-4 position of the pyridopyrimidine core and an aryl or vinyl group from a boronic acid or ester.

  • General Protocol:

    • To a reaction vessel, add the key intermediate (1.0 eq), the corresponding boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

    • Add a mixture of solvents, such as toluene/ethanol/water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction to reflux (e.g., 90-110°C) until the starting material is consumed (monitor by TLC).

    • Cool the reaction, filter off the catalyst, and partition the filtrate between water and an organic solvent.

    • Purify the product from the organic layer by column chromatography.

Protocol 2.3: Buchwald-Hartwig Cross-Coupling
  • Principle: A palladium-catalyzed C-N bond-forming reaction between the key intermediate and a primary or secondary amine. This method is particularly useful for introducing substituted anilines or other heteroarylamines.

  • General Protocol:

    • Combine the key intermediate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, ~2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, ~5-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a reaction vessel.

    • Add an anhydrous solvent (e.g., dioxane, toluene).

    • Degas the mixture thoroughly.

    • Heat the reaction under an inert atmosphere (e.g., 100-120°C) until completion.

    • Cool the mixture, dilute with an organic solvent, and filter through celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate and purify by column chromatography.

Example of Synthesized Derivatives and Biological Activity [1]

EntryR Group at C-4 PositionCoupling MethodGrowth Inhibition % (UO-31 Renal Cancer Cell Line)
12 –NHPhBuchwald-Hartwig88.35
13 –NHPh-4-ClBuchwald-Hartwig42.85
16 –SPhSNAr75.33
18 –PhSuzuki93.82
21 –Ph-3-FSuzuki108.82

Data sourced from the NCI-60 screen at 10 μM concentration. Lower growth percentage indicates higher inhibitory activity.[1] The data suggests that an amine linker at the C-4 position with an electron-withdrawing substituent enhances growth inhibitory effects against this cell line.[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Reagents such as nitric acid, sulfuric acid, and phosphorus oxychloride are highly corrosive and must be handled with extreme care.

  • Reactions involving flammable solvents should be conducted away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic pathways detailed in this application note provide a reliable and versatile framework for the production of this compound derivatives. The strategy of building a key chlorinated intermediate followed by diversification via modern cross-coupling reactions is an efficient method for generating compound libraries for drug discovery programs. The demonstrated biological activity of compounds derived from this scaffold underscores its importance and potential for developing novel therapeutics, particularly in the field of oncology.[1][3]

References

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2017). Pyrido[2,3-d]pyrimidine derivatives as a new class of antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 586–595. Available at: [Link]

  • Lv, K., Wang, L., Zhang, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(10), 16848-16866. Available at: [Link]

  • Abdel-Gawad, H., Al-Sheddi, E. S., Al-Oqail, M. M., & El-Damasy, A. K. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports, 12(1), 11843. Available at: [Link]

  • Li, Y., Zhang, H., Dong, F., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 74, 117041. Available at: [Link]

  • Abdel-Monem, M. I. (2017). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-25. Available at: [Link]

  • Goubert, C., Fesquet, V., Faucon, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

Sources

Application of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring strategically positioned nitrogen atoms, allows it to mimic the purine core of adenosine triphosphate (ATP). This mimicry enables it to function as a competitive inhibitor at the ATP-binding site of a broad range of protein kinases.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

The pyridopyrimidine scaffold has been successfully incorporated into numerous potent and selective kinase inhibitors, demonstrating its versatility and value in drug development programs.[4][5] Specifically, derivatives of this scaffold have shown significant inhibitory activity against Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][4] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2][6][7] In many cancer cells, which are often characterized by chromosomal instability, there is a heightened reliance on the SAC for survival.[4] This makes MPS1 a compelling therapeutic target for the development of novel anti-cancer agents.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold in a high-throughput screening (HTS) campaign to identify novel inhibitors of MPS1/TTK. We will detail a robust and widely used biochemical assay, the ADP-Glo™ Kinase Assay, as a practical example of how to screen compound libraries derived from this privileged scaffold.

Scientific Principle: The ADP-Glo™ Kinase Assay for High-Throughput Screening

The ADP-Glo™ Kinase Assay is a luminescence-based assay designed to quantify the activity of any ADP-generating enzyme, such as a kinase.[8][9] The assay is performed in two steps. First, the kinase reaction is carried out, during which the kinase (e.g., MPS1/TTK) transfers a phosphate group from ATP to a specific substrate, generating ADP as a byproduct. Following the kinase reaction, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP generated in the initial kinase reaction.[8][9]

In an inhibitor screening context, a decrease in the luminescent signal indicates that the test compound has inhibited the kinase activity, resulting in less ADP production. This homogenous, "add-and-read" format is highly amenable to HTS, offering high sensitivity, a broad dynamic range, and robustness against compound interference.[8]

Signaling Pathway: The Role of MPS1/TTK in the Spindle Assembly Checkpoint

MPS1/TTK is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[2][6] When chromosomes are not properly attached to the mitotic spindle, the SAC is activated, leading to a cell cycle arrest that prevents premature entry into anaphase. This provides time for corrective mechanisms to ensure that each daughter cell receives a complete and accurate set of chromosomes. MPS1 is a key upstream regulator of the SAC and is recruited to unattached kinetochores, where it initiates a signaling cascade that ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[7][10]

MPS1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention Unattached_Kinetochores Unattached Kinetochores MPS1_TTK MPS1/TTK Activation Unattached_Kinetochores->MPS1_TTK recruits & activates SAC_Proteins Spindle Assembly Checkpoint (MAD2, BUBR1, etc.) MPS1_TTK->SAC_Proteins phosphorylates & activates Mitotic_Catastrophe Mitotic Catastrophe & Cell Death MPS1_TTK->Mitotic_Catastrophe inhibition leads to APC_C_Inhibition APC/C Inhibition SAC_Proteins->APC_C_Inhibition Anaphase_Delay Anaphase Delay & Chromosome Segregation Fidelity APC_C_Inhibition->Anaphase_Delay Cancer_Cell_Survival Cancer Cell Survival (in aneuploid cells) Anaphase_Delay->Cancer_Cell_Survival Pyridopyrimidine_Inhibitor This compound -based Inhibitor Pyridopyrimidine_Inhibitor->MPS1_TTK inhibits

Caption: MPS1/TTK signaling in the spindle assembly checkpoint and its inhibition.

High-Throughput Screening Workflow

A typical HTS workflow for identifying MPS1/TTK inhibitors using the this compound scaffold is a multi-step process that begins with the synthesis of a focused compound library and culminates in the identification of validated hits.

HTS_Workflow Library_Synthesis 1. Library Synthesis (Pyridopyrimidine Derivatives) Primary_Screen 2. Primary HTS (Single Concentration) Library_Synthesis->Primary_Screen Hit_Confirmation 3. Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay 4. Orthogonal & Selectivity Assays Hit_Confirmation->Orthogonal_Assay SAR_Studies 5. Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies Lead_Optimization 6. Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for MPS1/TTK inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Screening of a Pyridopyrimidine Library against MPS1/TTK using the ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, which is standard for HTS campaigns. All additions should be performed with automated liquid handlers for precision and throughput.

Materials and Reagents:

  • Enzyme: Recombinant human MPS1/TTK (e.g., from BPS Bioscience, Cat. #40291)

  • Substrate: Myelin Basic Protein (MBP) (e.g., from BPS Bioscience, Cat. #78514)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)

  • ATP: Adenosine 5'-triphosphate, high purity

  • DTT: Dithiothreitol

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Compound Library: Derivatives of this compound dissolved in 100% DMSO

  • Positive Control Inhibitor: A known MPS1/TTK inhibitor (e.g., Reversine)

  • Plates: White, opaque, 384-well assay plates (e.g., Corning #3570)

  • Luminometer: Plate-reading luminometer with high sensitivity

Procedure:

  • Compound Plating:

    • Prepare a working stock of the compound library in DMSO.

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the appropriate wells of the 384-well assay plate.

    • Include wells for negative controls (DMSO vehicle only) and positive controls (known MPS1/TTK inhibitor).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the MPS1/TTK enzyme to the desired final concentration in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.

    • Prepare a 2X substrate/ATP solution containing MBP and ATP at their final desired concentrations in 1X Kinase Buffer. The ATP concentration should be at or near the Kₘ for MPS1/TTK to ensure sensitivity to ATP-competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the pre-spotted compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Assay Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalization: The raw luminescence data is normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Identification: A hit is typically defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Dose-Response and IC₅₀ Determination for Confirmed Hits

Confirmed hits from the primary screen should be further characterized to determine their potency.

Procedure:

  • Prepare serial dilutions of the hit compounds in DMSO. A typical 10-point dose-response curve might range from 10 µM to 0.5 nM.

  • Follow the same procedure as the primary screen (Protocol 1), but instead of a single concentration, plate the serial dilutions of the hit compounds.

  • Calculate the percent inhibition for each concentration of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of an HTS campaign are typically summarized in tables for easy comparison of the activity of different compounds.

Table 1: Example Data from a Primary Screen of a Pyridopyrimidine Library against MPS1/TTK

Compound IDStructure% Inhibition at 10 µMHit (Yes/No)
PD-001[Structure of PD-001]85Yes
PD-002[Structure of PD-002]12No
PD-003[Structure of PD-003]92Yes
............

Table 2: Example IC₅₀ Values for Confirmed Hits

Compound IDMPS1/TTK IC₅₀ (nM)
PD-00150
PD-00325
Positive Control10

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • Negative Controls (DMSO only): These wells represent 0% inhibition and are used to define the maximum signal of the assay.

  • Positive Controls (Known Inhibitor): These wells represent 100% inhibition and are used to define the minimum signal of the assay.

  • Z'-factor: The quality and robustness of the HTS assay should be monitored by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the discovery of novel kinase inhibitors. The high-throughput screening protocols detailed in this application note provide a robust and efficient methodology for identifying potent inhibitors of MPS1/TTK, a promising therapeutic target in oncology. Hits identified from these screens can be further characterized in orthogonal assays to confirm their mechanism of action and in cell-based assays to assess their cellular potency and effects on the spindle assembly checkpoint. Subsequent structure-activity relationship (SAR) studies will guide the optimization of these initial hits into lead compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of new anti-cancer therapeutics.

References

  • Janssen, A., & Medema, R. H. (2011). Mps1 kinase functions in mitotic spindle assembly and error correction. Current Opinion in Cell Biology, 23(1), 69-75. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit, Catalog #78356. [Link]

  • Stucke, V. M., Silljé, H. H., Arnaud, L., & Nigg, E. A. (2002). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO journal, 21(7), 1723–1732. [Link]

  • Kops, G. J., Weaver, B. A., & Cleveland, D. W. (2005). On the road to cancer: aneuploidy and the mitotic checkpoint. Nature reviews. Cancer, 5(10), 773–785. [Link]

  • Pinto, M., & Fava, L. L. (2017). Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma. Oncotarget, 8(1), 143-157. [Link]

  • Liu Lab, University of Colorado Boulder. (n.d.). Mps1 Kinase and Spindle Checkpoint Signaling. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit, Catalog #78356 (Datasheet). [Link]

  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit (Product Manual). [Link]

  • Henley, A. T., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 4085-4099. [Link]

  • Zhang, W., et al. (2016). Mps1/TTK: a novel target and biomarker for cancer. Expert Opinion on Therapeutic Targets, 20(12), 1417-1425. [Link]

  • Choi, Y. J., et al. (2021). Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer. Oncology Reports, 46(3), 1-12. [Link]

  • Kim, H. S., et al. (2022). Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer. Cancer Research and Treatment, 54(4), 1121-1134. [Link]

  • Sino Biological. (n.d.). Mps1/TTK General Information. [Link]

  • de Man, J., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-N8-(2,2-dimethylpropyl)-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry, 61(18), 8313-8332. [Link]

  • Henley, A. T., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. PubMed. [Link]

  • El-Gohary, N. S., et al. (2017). Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer. Bioorganic & Medicinal Chemistry, 25(7), 2215-2227. [Link]

  • Faisal, A., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3174. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for Pyridopyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridopyrimidine Scaffold

The pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, represents a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] These scaffolds are structurally analogous to purines, allowing them to interact with a wide array of biological targets.[3][4] Consequently, pyridopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][5] The therapeutic potential of this scaffold is highlighted by the FDA approval of drugs like Palbociclib, a CDK4/6 inhibitor for breast cancer treatment, which features a pyrido[2,3-d]pyrimidine core.[4]

The ability to strategically functionalize the pyridopyrimidine skeleton is paramount for modulating its physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile synthetic tool for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[6][7] This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions for the derivatization of pyridopyrimidines, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[8] While the specifics can vary between different named reactions, the fundamental steps typically include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the halo-pyridopyrimidine, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Stille, etc.) or Reductive Elimination Precursor Formation (for Buchwald-Hartwig, Heck, etc.): The organic or heteroatom-containing coupling partner transfers its organic group to the palladium center, or a coordination complex is formed.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent are critical parameters that significantly influence the reaction's efficiency, selectivity, and substrate scope.[7][9] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and stability.[10][11]

General Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)L_n-X R-Pd(II)L_n-X Pd(0)L_n->R-Pd(II)L_n-X Oxidative Addition (R-X) R-Pd(II)L_n-R' R-Pd(II)L_n-R' R-Pd(II)L_n-X->R-Pd(II)L_n-R' Transmetalation (R'-M) Product R-R' R-Pd(II)L_n-R'->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds, particularly for synthesizing biaryl and hetero-biaryl structures.[8][9] It involves the coupling of a halo-pyridopyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[12]

Causality Behind Experimental Choices:
  • Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand is crucial. For electron-deficient heterocyclic halides like chloropyridopyrimidines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[11][13] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[10]

  • Base: The base plays a multifaceted role. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence reaction rates and prevent side reactions like boronic acid decomposition.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, THF) and water is often used.[14] Water is essential for dissolving the inorganic base and promoting the formation of the active boronate species. Microwave irradiation can significantly accelerate these reactions, often leading to higher yields in shorter times.[15]

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of a 4-chloro-pyridopyrimidine derivative with various boronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene/H₂O110895
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF/H₂O901685
42-Naphthylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851288
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine

This protocol is adapted from a procedure for the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives.[16]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 4-chloro-pyridopyrimidine, boronic acid, base, and solvent to a flask. B Degas the mixture (e.g., Ar bubbling). A->B C Add Pd catalyst and ligand. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with water. E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography. H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, the corresponding arylboronic acid, and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(OAc)₂ and SPhos to the vial.

  • Seal the vial and heat it in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling a halo-pyridopyrimidine with an amine in the presence of a palladium catalyst and a strong base.[17] This reaction is instrumental in introducing a wide range of nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are highly effective. The choice of ligand can be critical and is often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Triflate-Substituted Pyrido[2,3-d]pyrimidine

This protocol is based on a methodology for synthesizing 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones.[18]

Materials:

  • 7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate (1.0 equiv)

  • Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the pyridopyrimidine triflate, amine, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous 1,4-dioxane and bubble argon through the solution for 10 minutes.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction at 100 °C for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-substituted product.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira and Heck reactions are invaluable for introducing unsaturated carbon functionalities onto the pyridopyrimidine core.

  • Sonogashira Coupling: This reaction couples a halo-pyridopyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[18] It is a highly efficient method for synthesizing alkynyl-substituted pyridopyrimidines.

  • Heck Coupling: The Heck reaction involves the coupling of a halo-pyridopyrimidine with an alkene.[19][20] This reaction is useful for creating vinyl-substituted pyridopyrimidines.

Data Presentation: Comparison of Sonogashira and Heck Reaction Conditions
ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60
HeckAlkenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. Microwave-assisted synthesis can often improve yields and reduce reaction times.[15]

  • Side Reactions: Homocoupling of the coupling partners can sometimes be an issue. This can often be minimized by carefully controlling the reaction temperature and using the appropriate catalyst-to-ligand ratio.

  • Catalyst Inhibition: The nitrogen atoms in the pyridopyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[10] The use of bulky ligands can often mitigate this issue by sterically shielding the palladium center.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyridopyrimidine scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a versatile and efficient means to introduce a wide array of substituents, enabling the generation of diverse chemical libraries for drug discovery and development. A thorough understanding of the reaction mechanisms and the careful optimization of reaction parameters are key to successfully applying these powerful synthetic methods.

References

  • Saikia, P., Sharma, G., Gogoi, S., & Boruah, R. C. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(25), 19343-19346. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1544. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Salahi, R. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), 2100147. [Link]

  • Zhang, J., Li, Y., Wang, X., Jiang, H., & Liu, H. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(10), 4475–4485. [Link]

  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]

  • Esteves, T., Soares, J., Proença, M. F., & Iley, J. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7599. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 14(11), 5464-5476. [Link]

  • El-Sayed, N. A., & El-Bendary, E. R. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11136-11149. [Link]

  • Research Journal of Pharmacy and Technology. (2024). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 17(5), 2139-2144. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(40), 15192–15200. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Recent Advances in Pyrimidine-Based Drugs. Bioorganic & Medicinal Chemistry, 22(21), 5854–5879. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Chinese Chemical Society, 70(2), 241-255. [Link]

  • Lombardo, M. N., et al. (2011). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Journal of Visualized Experiments, (53), 2853. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. [Link]

  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. [Link]

  • Wiley-VCH. (2012). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. [Link]

  • Hirota, K., Kuki, H., & Maki, Y. (1994). Novel Synthesis of Pyrido[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling. HETEROCYCLES, 37(1), 563. [Link]

  • Wang, C., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(21), 4585-4589. [Link]

  • Hirota, K., Kuki, H., & Maki, Y. (1994). Novel Synthesis of Pyrido[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling. HETEROCYCLES, 37(1), 563. [Link]

  • Glavač, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2959. [Link]

  • Tumkevicius, S. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 48(2), 258-274. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • Angiolini, M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3849–3871. [Link]

  • Gong, H. P., Quan, Z. J., & Wang, X. C. (2014). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Tetrahedron Letters, 55(28), 3845-3848. [Link]

  • Sakamoto, T., Arakida, H., Edo, K., & Yamanaka, H. (1981). Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines. HETEROCYCLES, 16(6), 965. [Link]

  • Yang, Y., & Buchwald, S. L. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 51(48), 11945-11948. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Organ, M. G., et al. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. The Journal of Organic Chemistry, 73(18), 7338–7341. [Link]

  • Dalton Transactions. (2011). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. [Link]

  • Asghar, M. N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(18), 5556. [Link]

  • Cividino, P., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3295. [Link]

  • ResearchGate. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151–5169. [Link]

  • ACS Catalysis. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]

  • Meyer, D., et al. (2010). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 29(17), 3824–3831. [Link]

  • Meyer, D., et al. (2010). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 29(17), 3824–3831. [Link]

Sources

Application Note & Protocols: Multi-Component Reactions for Efficient Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors used in oncology.[1] Traditional multi-step syntheses of these heterocycles are often plagued by long reaction times, costly purification steps, and significant chemical waste. Multi-component reactions (MCRs) have emerged as a powerful and elegant solution, offering a paradigm shift towards efficiency, atom economy, and green chemistry.[2][3][4] This guide provides an in-depth exploration of MCRs for pyridopyrimidine synthesis, detailing the underlying reaction mechanisms and providing a field-proven, step-by-step protocol for the synthesis of functionalized pyrido[2,3-d]pyrimidines.

The Strategic Advantage of Multi-Component Reactions (MCRs)

In the quest for novel bioactive molecules, efficiency is paramount. MCRs are convergent synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[5] This approach is fundamentally more efficient than linear synthesis.

Key Advantages:

  • Atom and Step Economy: MCRs dramatically reduce the number of synthetic and purification steps, saving time, solvents, and resources.[5]

  • Complexity from Simplicity: They allow for the rapid construction of complex molecular architectures from simple, readily available precursors.[2]

  • Diversity-Oriented Synthesis: By systematically varying the individual components, large libraries of structurally diverse analogs can be generated, which is ideal for structure-activity relationship (SAR) studies in drug discovery.[6]

  • Alignment with Green Chemistry: MCRs often generate less waste and can be performed under environmentally benign conditions, such as in water or under solvent-free protocols.[3][7]

The Core Mechanism: A Domino Cascade

The synthesis of the pyrido[2,3-d]pyrimidine scaffold via MCR typically proceeds through a beautifully orchestrated domino reaction sequence. While variations exist, a common and reliable pathway involves an initial Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and aromatization.[7][8][9]

The general mechanistic pathway can be visualized as follows:

MCR_Mechanism Start Reactants: - Aldehyde - Active Methylene Cmpd - Aminopyrimidine Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Catalyst (e.g., Piperidine) IntermediateA α,β-Unsaturated Intermediate (A) Knoevenagel->IntermediateA Michael Michael Addition IntermediateA->Michael + Aminopyrimidine IntermediateB Michael Adduct (B) Michael->IntermediateB Cyclization Intramolecular Cyclization IntermediateB->Cyclization IntermediateC Cyclized Intermediate (C) Cyclization->IntermediateC Aromatization Dehydration/ Aromatization IntermediateC->Aromatization - H₂O Product Pyrido[2,3-d]pyrimidine Product Aromatization->Product

Caption: General mechanistic cascade for pyrido[2,3-d]pyrimidine synthesis.

Causality Explained:

  • Knoevenagel Condensation: A base catalyst (e.g., piperidine) deprotonates the active methylene compound (e.g., malononitrile, barbituric acid), which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated intermediate.[7]

  • Michael Addition: The amino group of the aminopyrimidine (e.g., 6-aminouracil) acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate in a conjugate addition.[7][9]

  • Intramolecular Cyclization & Aromatization: The second amino group on the pyrimidine ring (or a tautomerized enamine) attacks an available electrophilic center (e.g., a nitrile group), leading to ring closure.[6] A final dehydration or oxidative aromatization step yields the stable, fused heterocyclic system.

Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

This protocol details a robust and highly cited three-component reaction for synthesizing a library of 5-aryl-7-amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. It is chosen for its operational simplicity, high yields, and broad substrate scope.

Experimental Workflow

Experimental_Workflow A 1. Reagent Combination (Aldehyde, 6-Aminouracil, Malononitrile, Ethanol) B 2. Add Catalyst (Piperidine) A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Cool to RT C->D E 5. Product Precipitation (Pour into ice-water) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash Solid (Water, Cold Ethanol) F->G H 8. Dry Product (Vacuum Oven) G->H I 9. Characterization (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow for the MCR synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Aromatic Aldehyde (e.g., Benzaldehyde)ReagentPlus®, ≥99%Sigma-Aldrich
6-Aminouracil97%Sigma-Aldrich
Malononitrile99%Sigma-Aldrich
Ethanol (EtOH)200 Proof, AbsoluteSigma-Aldrich
Piperidine99%Sigma-Aldrich
Round-bottom flask (50 mL)-VWR
Reflux condenser-VWR
Magnetic stirrer and stir bar-VWR
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigma
Buchner funnel and filter paper-VWR
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), 6-aminouracil (1.0 mmol, 127.1 mg), and malononitrile (1.0 mmol, 66.1 mg).

  • Solvent Addition: Add absolute ethanol (15 mL) to the flask. Stir the suspension for 5 minutes at room temperature.

  • Catalyst Addition: Add piperidine (0.2 mmol, ~20 µL) to the mixture using a micropipette.

    • Insight: Piperidine acts as a basic catalyst, facilitating both the initial Knoevenagel condensation and subsequent Michael addition by promoting the formation of the requisite nucleophiles.[10]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 2-4 hours.

    • Insight: The disappearance of the starting aldehyde spot is a key indicator of reaction completion.

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice with stirring.

    • Insight: The product has low solubility in cold water, causing it to precipitate out of the solution, which is a simple and effective initial purification step.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water (2 x 20 mL) and then with cold ethanol (1 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the collected solid product in a vacuum oven at 60°C overnight to yield the pure pyrido[2,3-d]pyrimidine.

Self-Validation and Characterization

The identity and purity of the synthesized product must be confirmed. For the product derived from benzaldehyde (5-phenyl-7-amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione), the expected data are:

  • Appearance: White to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the aromatic protons, the amino protons (a broad singlet), and NH protons of the uracil ring.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expect signals for the carbonyl carbons (~150-160 ppm), aromatic carbons, and other carbons of the heterocyclic core.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

  • Melting Point: A sharp melting point indicates high purity.

Reaction Scope and Optimization

The true power of this MCR lies in its versatility. A wide range of substituents can be introduced to tailor the final molecule's properties.

Substrate Scope

A variety of aromatic aldehydes can be successfully employed in this reaction. The electronic nature of the substituent on the aldehyde's phenyl ring can influence the reaction rate and yield.

EntryAldehyde Substituent (Ar-)Typical Yield (%)Notes
1Phenyl92The benchmark reaction.
24-Chlorophenyl95Electron-withdrawing groups often lead to slightly higher yields.[6]
34-Methoxyphenyl89Electron-donating groups are well-tolerated.[6]
44-Nitrophenyl94Strongly deactivating groups perform excellently.
52-Thienyl85Heteroaromatic aldehydes are also suitable substrates.[6]

Yields are representative and may vary based on specific reaction conditions and scale.

Condition Optimization

While the provided protocol is robust, conditions can be modified to enhance efficiency:

  • Catalyst: While piperidine is effective, other catalysts like L-proline or nanocatalysts have been reported to improve yields and promote green chemistry principles.[7][11]

  • Solvent: Water can be used as a green solvent, often under reflux or microwave irradiation, which can dramatically reduce reaction times.[11]

  • Energy Source: Microwave-assisted synthesis has been shown to accelerate this reaction, often reducing reaction times from hours to minutes.[6]

Conclusion and Future Outlook

Multi-component reactions provide an exceptionally powerful platform for the synthesis of medicinally relevant pyridopyrimidines. The convergence, operational simplicity, and adherence to the principles of green chemistry make MCRs a superior strategy for both academic research and industrial-scale drug development.[2][12] The ability to rapidly generate diverse molecular libraries will continue to accelerate the discovery of new therapeutic agents targeting a range of diseases, from cancer to viral infections.[13][14][15]

References

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • A review on recent progress in multicomponent reactions of pyrimidine synthesis. SciSpace.
  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega.
  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega.
  • Highly Diastereoselective Domino Synthesis of 6-Spirosubstituted Pyrido[2,3-d]pyrimidine Derivatives in W
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
  • An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. Research Journal of Pharmacy and Technology.
  • Full article: Synthesis of pyridopyrimidine derivatives based on benzenesulfonyl acetonitrile compounds via a one-pot sequential four-component domino reaction and microwave-mediated molecular cycliz
  • Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines.
  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC - NIH.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.

Sources

Application Notes and Protocols for Nanocatalyst-Driven Synthesis of Pyridopyrimidine Scaffolds: A Guide to Achieving Higher Yields

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridopyrimidines and the Nanocatalyst Advantage

Pyridopyrimidine scaffolds are privileged heterocyclic motifs of immense interest to the pharmaceutical and agrochemical industries. Their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, have established them as critical building blocks in drug discovery. However, traditional synthetic routes to these compounds often suffer from drawbacks such as harsh reaction conditions, long reaction times, and unsatisfactory yields.

The emergence of nanocatalysis offers a transformative approach to the synthesis of pyridopyrimidines, aligning with the principles of green chemistry.[1][2] Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, provide a superior catalytic platform, leading to enhanced reaction rates, milder conditions, and significantly improved product yields.[3] This guide provides detailed application notes and protocols for the use of various nanocatalysts in the synthesis of pyridopyrimidine scaffolds, offering researchers and drug development professionals a practical resource for optimizing their synthetic strategies.

The Mechanistic Rationale: How Nanocatalysts Enhance Pyridopyrimidine Synthesis

The majority of nanocatalyzed pyridopyrimidine syntheses proceed through a one-pot, multi-component reaction (MCR) strategy. This typically involves the condensation of an aldehyde, a derivative of uracil or thiouracil, and an active methylene compound like malononitrile. The nanocatalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps.

The general mechanism involves a cascade of reactions, primarily the Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[4] Metal oxide nanocatalysts, such as Fe₃O₄, ZnO, and TiO₂, often function as Lewis acids, activating the carbonyl group of the aldehyde and making it more susceptible to nucleophilic attack by the active methylene compound.[5][6] This initial Knoevenagel condensation forms a highly reactive α,β-unsaturated intermediate.

The subsequent Michael addition of the amino group from the uracil derivative to this intermediate is a critical step, which is also often facilitated by the nanocatalyst. The final intramolecular cyclization and dehydration/aromatization steps lead to the formation of the pyridopyrimidine scaffold. The high surface area and abundance of active sites on the nanocatalyst surface provide a localized environment that promotes these sequential reactions, leading to high efficiency and yields.

Diagram 1: Generalized Reaction Mechanism

Pyridopyrimidine Synthesis Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization Aldehyde Aldehyde Activated Aldehyde Activated Aldehyde Aldehyde->Activated Aldehyde Activation Active Methylene Compound Active Methylene Compound Nanocatalyst_K Nanocatalyst (Lewis Acid) Nanocatalyst_K->Activated Aldehyde Knoevenagel Intermediate Knoevenagel Intermediate Activated AldehydeActive Methylene Compound Activated AldehydeActive Methylene Compound Activated AldehydeActive Methylene Compound->Knoevenagel Intermediate Condensation Aminouracil Aminouracil Michael Adduct Michael Adduct Pyridopyrimidine Scaffold Pyridopyrimidine Scaffold Michael Adduct->Pyridopyrimidine Scaffold Intramolecular Cyclization Knoevenagel IntermediateAminouracil Knoevenagel IntermediateAminouracil Knoevenagel IntermediateAminouracil->Michael Adduct Addition

Caption: A generalized mechanistic pathway for the nanocatalyst-mediated synthesis of pyridopyrimidines.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of representative nanocatalysts and their subsequent use in the preparation of pyridopyrimidine derivatives.

Magnetite (Fe₃O₄) Nanoparticles: A Recyclable Catalyst for Green Synthesis

Magnetite nanoparticles are highly attractive due to their superparamagnetic nature, which allows for easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling and product purification.[7][8]

This protocol is adapted from a co-precipitation method.[9]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide solution (25%)

  • Deionized water

Procedure:

  • Dissolve FeCl₃·6H₂O (5.4 g, 20 mmol) and FeCl₂·4H₂O (2.0 g, 10 mmol) in 100 mL of deionized water under a nitrogen atmosphere with vigorous stirring.

  • Heat the solution to 80°C.

  • Slowly add 10 mL of ammonium hydroxide solution (25%) dropwise to the solution. A black precipitate will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Cool the mixture to room temperature.

  • Collect the black precipitate using an external magnet and decant the supernatant.

  • Wash the nanoparticles with deionized water (3 x 50 mL) and then with ethanol (2 x 30 mL).

  • Dry the Fe₃O₄ nanoparticles in a vacuum oven at 60°C overnight.

This is a one-pot, three-component synthesis.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 6-Aminouracil (1 mmol)

  • Malononitrile (1 mmol)

  • Fe₃O₄ nanoparticles (0.02 g)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), 6-aminouracil (1 mmol), malononitrile (1 mmol), and Fe₃O₄ nanoparticles (0.02 g) in 10 mL of ethanol.

  • Reflux the reaction mixture with stirring for the appropriate time (typically 30-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Separate the magnetic Fe₃O₄ nanocatalyst using an external magnet.

  • Decant the solution and wash the catalyst with ethanol for reuse.

  • Concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure pyridopyrimidine derivative.

Diagram 2: Experimental Workflow for Fe₃O₄ Catalyzed Synthesis

Fe3O4_Workflow Start Start Reactants Aldehyde, 6-Aminouracil, Malononitrile, Fe3O4, Ethanol Start->Reactants Reaction Reflux with Stirring (30-60 min) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Magnetic_Separation Separate Fe3O4 with Magnet Cooling->Magnetic_Separation Catalyst_Recycling Wash Catalyst for Reuse Magnetic_Separation->Catalyst_Recycling Catalyst Product_Isolation Concentrate Supernatant Magnetic_Separation->Product_Isolation Product Solution Purification Recrystallize from Ethanol Product_Isolation->Purification Final_Product Final_Product Purification->Final_Product

Caption: Workflow for the synthesis and work-up of pyridopyrimidines using a magnetic nanocatalyst.

Nickel Oxide (NiO) Nanoparticles: A Highly Efficient Catalyst

Nickel oxide nanoparticles have demonstrated excellent catalytic activity in the synthesis of a wide range of heterocyclic compounds, including pyridopyrimidines, often providing high yields in short reaction times.[10][11]

This protocol utilizes a biosynthetic approach, which is an environmentally friendly alternative to conventional chemical methods.[10]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Marine algae extract (e.g., from Sargassum sp.)

  • Deionized water

Procedure:

  • Prepare the marine algae extract by boiling a known weight of cleaned and dried algae in deionized water, followed by filtration.

  • Add NiCl₂·6H₂O to the algae extract with constant stirring. The color of the solution will change, indicating the formation of NiO nanoparticles.

  • Monitor the formation of nanoparticles using a UV-Vis spectrophotometer (a characteristic absorption peak for NiO nanoparticles is typically observed around 320-350 nm).

  • After the reaction is complete (typically a few hours at room temperature), centrifuge the solution to collect the NiO nanoparticles.

  • Wash the nanoparticles with deionized water and ethanol.

  • Dry the NiO nanoparticles in an oven at 80°C.

This is a one-pot, four-component synthesis in an aqueous medium.[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Thiobarbituric acid (1 mmol)

  • 4-Hydroxycoumarin (1 mmol)

  • Ammonium acetate (1 mmol)

  • NiO nanoparticles (5 mol%)

  • Water (15 mL)

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (1 mmol) and 4-hydroxycoumarin (1 mmol) in 15 mL of water and reflux for 30 minutes.

  • To the reaction mixture, add the aromatic aldehyde (1 mmol), thiobarbituric acid (1 mmol), and NiO nanoparticles (5 mol%).

  • Continue to reflux with stirring for the specified time (usually 10-30 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product and wash with water.

  • Dry the product in a desiccator. The catalyst can be recovered from the filtrate for reuse.

Comparative Data of Nanocatalytic Systems

The choice of nanocatalyst can significantly impact the efficiency of pyridopyrimidine synthesis. The following table summarizes the performance of various nanocatalysts under optimized conditions.

NanocatalystAverage Size (nm)Surface Area (m²/g)Typical Reaction ConditionsSubstrate ScopeYield Range (%)Reference
Fe₃O₄ 10-5050-100Ethanol, Reflux, 30-60 minAromatic aldehydes85-95[8]
NiO 20-4040-60Water, Reflux, 10-30 minAromatic aldehydes90-96[10]
ZnO 25-5030-50Methanol, 80°C, 1-2 hAromatic aldehydes88-94[12]
TiO₂ 5-20100-200Ethanol, Reflux, 2-4 hAromatic aldehydes82-92[13]
CuFe₂O₄ 30-6040-70Water, 100°C, 15-40 minAromatic aldehydes90-98[14]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. The trustworthiness of these methods is established through several key features:

  • Catalyst Characterization: It is imperative to characterize the synthesized nanocatalysts using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and estimate the particle size, and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the morphology and size distribution. This ensures the quality and consistency of the catalyst.

  • Catalyst Recyclability: A significant advantage of heterogeneous nanocatalysts is their potential for reuse. The protocols for magnetic nanoparticles (e.g., Fe₃O₄) include a straightforward magnetic separation step. For non-magnetic catalysts, centrifugation or filtration can be employed. Demonstrating consistent catalytic activity over several cycles (typically 5-7 runs) validates the stability and economic viability of the catalyst.[10]

  • Green Chemistry Metrics: The efficiency and environmental impact of these synthetic routes can be quantified using green chemistry metrics such as Atom Economy, E-Factor, and Reaction Mass Efficiency.[15] The use of water as a solvent, mild reaction conditions, and catalyst recyclability contribute to a more favorable green profile compared to traditional methods.

Conclusion and Future Perspectives

Nanocatalysts have unequivocally demonstrated their potential to revolutionize the synthesis of pyridopyrimidine scaffolds, offering significant improvements in yield, reaction time, and environmental sustainability. The protocols and data presented in this guide provide a solid foundation for researchers to implement these advanced catalytic systems in their laboratories.

Future research in this area will likely focus on the development of novel, multifunctional nanocatalysts with enhanced activity and selectivity. The exploration of supported nanocatalysts on various materials like graphene oxide or metal-organic frameworks (MOFs) could lead to even more robust and efficient catalytic systems. Furthermore, a deeper understanding of the structure-activity relationships of these nanocatalysts will enable the rational design of next-generation catalysts for the synthesis of complex and medicinally important heterocyclic compounds.

References

  • Hammouda, M. M., Rashed, M. M., Elattar, K. M., & Osman, A. M. A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11600–11634. [Link][1][3][4][5]

  • Moavi, J., Buazar, F., & Sayahi, M. H. (2021). Algal magnetic nickel oxide nanocatalyst in accelerated synthesis of pyridopyrimidine derivatives. Scientific Reports, 11(1), 6296. [Link][2][10][11]

  • Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(1), 259-267. [Link]

  • Khazaei, A., Moosavi-Zare, A. R., Afshar-Hezarkhani, H., & Khakyzadeh, V. (2020). Programming of Fe-catalyzed cascade Knoevenagel-Michael-cyclocondensation reaction: create out pseudo acridine derivatives under solvent free conditions. Eurasian Chemical Communications, 2(9), 986-995. [Link][6]

  • Shedding Light on the Lewis Acid Catalysis in Organic Transformations Using a Zn-MOF Microflower and Its ZnO Nanorod. (2023). Catalysis Letters. [Link][13]

  • Catalytic behavior of a ZnO/TiO2 composite in the synthesis of polycarbonate diol. (2021). RSC Advances. [Link]

  • Fe3O4–cysteamine hydrochloride magnetic nanoparticles: New, efficient and recoverable nanocatalyst for Knoevenagel condensation reaction. (2016). Journal of Molecular Liquids. [Link][8]

  • Girase, P. S., Aher, S. B., Sonar, J. P., & Patil, V. S. (2022). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry, 38(3). [Link][9]

  • Proline-Cu Complex Based 1,3,5-Triazine Coated on Fe3O4 Magnetic Nanoparticles: A Nanocatalyst for the Knoevenagel Condensation of Aldehyde with Malononitrile. (2022). ACS Omega. [Link][14]

  • Green Synthesis of ZnO and Black TiO2 Materials and Their Application in Photodegradation of Organic Pollutants. (2023). ACS Omega. [Link]

  • Synthesis, Photocatalytic and Bio Activity of ZnO-TiO2 Nanocomposites: A Review Study. (2022). Catalysts. [Link]

  • Easy and green synthesis of nano-ZnO and nano-TiO2 for efficient photocatalytic degradation of organic pollutants. (2023). Scientific Reports. [Link]

  • Lapkin, A., & Constable, D. (2008). Green chemistry metrics: measuring and monitoring sustainable processes. John Wiley & Sons.
  • Green chemistry metrics: Insights from case studies in fine chemical processes. (2025). Case Studies in Chemical and Environmental Engineering. [Link]

  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10929-10945. [Link][16][17]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one in human plasma. This compound is a key heterocyclic scaffold in the development of kinase inhibitors for therapeutic areas such as oncology.[1][2] Accurate quantification in biological matrices is therefore essential for evaluating the pharmacokinetic (PK) and toxicokinetic (TK) properties of drug candidates derived from this core structure.[3] This guide provides two comprehensive, step-by-step sample preparation protocols—a high-throughput protein precipitation (PPT) method and a high-selectivity solid-phase extraction (SPE) method. The method has been validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5]

Introduction and Rationale

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases.[6] As these potential drug candidates advance through preclinical and clinical development, a reliable bioanalytical method is paramount for characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS is the industry-standard platform for such analyses due to its unparalleled sensitivity, specificity, and wide dynamic range.[7]

The primary challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous components that can interfere with the analysis and compromise data quality.[8] The success of any LC-MS/MS assay is therefore critically dependent on the sample preparation strategy. A well-designed extraction protocol must efficiently remove matrix components like proteins and phospholipids while ensuring high recovery of the target analyte.[7][9]

This document serves as a practical guide for researchers, offering a choice between two validated sample preparation techniques tailored for different research needs:

  • Protein Precipitation (PPT): A rapid, simple, and cost-effective method ideal for early-stage discovery, high-throughput screening, and situations where sample volume is not limited.[10]

  • Solid-Phase Extraction (SPE): A more selective technique that provides cleaner extracts and the ability to concentrate the analyte, making it suitable for assays requiring the lowest possible limits of quantification (LLOQ) and for challenging matrices.[11]

The following sections provide detailed protocols, the scientific reasoning behind key steps, and a complete summary of validation performance data.

Overall Analytical Workflow

The analytical process is a multi-stage workflow designed to ensure accuracy and reproducibility from sample receipt to final data reporting.

Overall_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt (Thaw, Vortex) Add_IS Spike with Internal Standard (IS) Sample->Add_IS Prep_Choice Choose Method Add_IS->Prep_Choice PPT Protein Precipitation Prep_Choice->PPT High-Throughput SPE Solid-Phase Extraction Prep_Choice->SPE High-Sensitivity Extract Final Extract in Reconstitution Solvent PPT->Extract SPE->Extract LC_Inject Inject into UPLC System Extract->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MS_Detect Tandem Mass Spec Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Regression Calibration Curve Regression Integration->Regression Concentration Calculate Analyte Concentration Regression->Concentration

Caption: High-level workflow for the quantification of this compound.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): this compound-¹³C₂,¹⁵N₂ (Isotopically labeled analog recommended for mitigating matrix effects)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima™ LC/MS Grade)

  • Water: Deionized water, 18.2 MΩ·cm

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant) from at least six unique sources for validation.

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates.

Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is required. The parameters below serve as a validated starting point.

Table 1: Chromatographic Conditions

Parameter Setting Rationale
LC System Waters ACQUITY UPLC I-Class or equivalent UPLC provides better resolution and shorter run times than traditional HPLC.[12]
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) HSS T3 chemistry offers balanced retention for polar compounds in reversed-phase mode.[13]
Column Temp. 40 °C Improves peak shape and reduces viscosity, leading to more stable retention times.
Mobile Phase A 0.1% Formic Acid in Water Formic acid aids in the positive ionization of the analyte in the MS source.[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Vol. 5 µL

| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B) | Gradient elution is necessary to separate the polar analyte from early-eluting matrix components and then wash the column. |

Table 2: Mass Spectrometry Conditions

Parameter Setting Rationale
MS System Waters Xevo TQ-S or equivalent A modern triple quadrupole MS provides the sensitivity and speed needed for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), Positive The basic nitrogen atoms on the pyridopyrimidine ring are readily protonated in positive mode.
Capillary Voltage 1.5 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
MRM Transitions Analyte: m/z 163.1 > 146.1 These are hypothetical but plausible transitions representing the parent ion and a stable fragment ion (e.g., loss of NH₃).

| | Internal Standard: m/z 167.1 > 150.1 | The mass shift corresponds to the stable isotope labels, ensuring co-elution with the analyte but detection in a different mass channel. |

Detailed Experimental Protocols

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of analyte and IS into separate volumetric flasks. Dissolve in a minimal amount of DMSO and bring to final volume with 50:50 Methanol:Water.

  • Working Solutions: Prepare intermediate and final spiking solutions for the calibration curve and quality control (QC) samples by serial dilution of the stock solutions using 50:50 Methanol:Water.

Protocol 1: Protein Precipitation (PPT)

This protocol is designed for speed and simplicity, making it ideal for high-throughput applications.

PPT_Workflow start Start: 100 µL Plasma add_is Add 10 µL IS Working Solution start->add_is add_acn Add 300 µL cold ACN (with 0.1% FA) add_is->add_acn vortex Vortex vigorously (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer 150 µL Supernatant to Plate/Vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject SPE_Workflow start Start: MCX SPE Cartridge condition Condition: 1 mL Methanol start->condition equilibrate Equilibrate: 1 mL Water condition->equilibrate load Load Sample: Pre-treated Plasma equilibrate->load wash1 Wash 1: 1 mL 2% FA in Water load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 1 mL 5% NH₄OH in ACN wash2->elute drydown Evaporate to Dryness (Nitrogen Stream) elute->drydown reconstitute Reconstitute: 100 µL Mobile Phase A drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the solid-phase extraction sample preparation method.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acidic pH ensures the analyte is positively charged for retention on the cation exchange sorbent.

  • Condition: Pass 1 mL of methanol through the MCX SPE cartridge. This wets the polymeric sorbent.

  • Equilibrate: Pass 1 mL of water through the cartridge. This prepares the sorbent for the aqueous sample.

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge. This removes polar interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge. This removes less polar, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic, high-organic solvent disrupts the ionic and hydrophobic interactions, releasing the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A. This step concentrates the analyte and ensures compatibility with the LC mobile phase.

Bioanalytical Method Validation Summary

The method was validated following the principles of the ICH M10 Bioanalytical Method Validation Guideline. [5][15]Quality control (QC) samples were prepared at four concentrations: LLOQ, Low QC (LQC, 3x LLOQ), Medium QC (MQC), and High QC (HQC).

Table 3: Calibration Curve Performance

Parameter Result Acceptance Criteria
Calibration Range 0.5 - 500 ng/mL -
Regression Model Linear, 1/x² weighting -
Correlation Coeff. (r²) > 0.995 ≥ 0.99

| Calibrator Accuracy | 96.5% - 103.2% | ±15% of nominal (±20% at LLOQ) |

Table 4: Intra- and Inter-Day Accuracy and Precision | QC Level | Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | Acceptance Criteria | | :--- | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ) | | LLOQ | 0.5 | 104.8 | 8.9 | 106.2 | 11.4 | ✓ | | LQC | 1.5 | 98.2 | 6.5 | 101.5 | 7.8 | ✓ | | MQC | 50 | 101.1 | 4.1 | 99.8 | 5.3 | ✓ | | HQC | 400 | 97.9 | 3.8 | 98.5 | 4.6 | ✓ |

Table 5: Recovery and Matrix Effect | QC Level | Extraction Recovery (%) | Matrix Factor (IS Normalized) | Acceptance Criteria | | :--- | :--- | :--- | :--- | | | PPT | SPE | PPT | SPE | Recovery: Consistent & ReproducibleMatrix Effect: %CV ≤15% | | LQC | 88.1 | 95.3 | 0.98 | 1.03 | ✓ | | HQC | 90.2 | 96.8 | 1.01 | 1.01 | ✓ |

Stability: The analyte was found to be stable in human plasma for at least 24 hours at room temperature, after three freeze-thaw cycles, and for 90 days at -80°C. Post-preparative stability in the autosampler was confirmed for 48 hours at 10°C.

Conclusion

This application note presents a highly sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. Two distinct sample preparation protocols, protein precipitation and solid-phase extraction, were successfully developed and validated, offering flexibility for different stages of the drug development pipeline. The validation results demonstrate that the method is accurate, precise, and reliable, meeting the stringent requirements of regulatory guidelines. [15][16][17]This method is fit for purpose and can be confidently deployed to support preclinical and clinical pharmacokinetic studies.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • University of Florida. (2019). Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • National Institutes of Health. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC. Retrieved from [Link]

  • PubMed. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2021). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidin-4(3H)-one. Retrieved from [Link]

  • ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Retrieved from [Link]

  • Mahendra Publications. (n.d.). QBD Driven Bioanalytical Method Development and Validation of Tepotinib using RP-UPLC. Retrieved from [Link]

  • Pure. (2016). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Retrieved from [Link]

  • National Institutes of Health. (2020). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum. Retrieved from [Link]

  • MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors and apoptosis inducers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Property Analysis

I'm currently immersed in Google searches, diligently gathering data on the physicochemical properties of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one. I'm focusing on solubility, pKa, and logP values, as well as common solvents. My goal is a comprehensive understanding of this compound's behavior.

Refining Search Strategies

I'm now expanding my Google searches. I'm focusing on methods and solvents for compounds like this one, specifically for in vitro assays. I'm looking at challenges with solubility and solutions. I'm researching strategies such as co-solvents, pH adjustments, and cyclodextrins. My aim is to locate peer-reviewed papers for solid references. I'm working to identify and gather the most reliable references for all key claims and protocols.

Deepening Solubility Investigation

I'm now expanding my search. I'm focusing on methods and solvents for compounds structurally similar to the target compound, specifically for in vitro assays, and troubleshooting solubility. I'm prioritizing peer-reviewed articles. I'm working to identify and gather the most reliable references for all key claims and protocols. I'll then structure this information into a technical support format.

Defining Initial Parameters

Investigating Solubility Challenges

I'm now investigating the solubility of the compound . My recent exploration reveals that the core scaffold is known to present challenges in solubility, with related derivatives often exhibiting similar issues. This prompted me to widen my scope, and the broader search on improving the solubility of poorly soluble compounds in vitro has been very fruitful. I've gathered a wealth of information on techniques like co-solvents, pH adjustment, and cyclodextrins, with details on mechanisms and considerations for cell-based assays.

Consolidating Findings and Planning

I'm now consolidating the information on solubility challenges of the specific scaffold and the general strategies for improving it. Recent findings highlight the scaffold's potential solubility issues, confirming the need for enhancement. I've compiled details on co-solvents, pH adjustment, and cyclodextrins, including their mechanisms and assay considerations. My next steps are organizing this data into a structured format with practical protocols and troubleshooting guides. I will focus on the required diagrams and tables.

Technical Support Center: Navigating the Purification of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable compounds. The unique structural features of this scaffold, namely its polar, heteroaromatic nature, and potential for hydrogen bonding, often present significant challenges in achieving high purity. This guide provides in-depth, field-proven insights and troubleshooting strategies to address these hurdles effectively.

The Core Challenge: A Molecule of Duality

The primary difficulty in purifying this compound derivatives stems from their inherent physicochemical properties. These molecules are often characterized by:

  • High Polarity: The presence of multiple nitrogen atoms and the aminopyrimidinone core leads to high polarity, which can result in poor retention on reversed-phase columns and strong, often irreversible, binding to normal-phase silica.

  • Low Solubility: Despite their polarity, these compounds can exhibit poor solubility in common organic solvents, making chromatographic loading and crystallization challenging.

  • pH-Dependent Behavior: The basic amino group and the acidic-like N-H proton of the pyrimidinone ring mean that the compound's charge and solubility can be dramatically altered by changes in pH.[1][2][3][4][5]

  • Potential for Tautomerism: The 2-aminopyrimidine moiety can exist in tautomeric forms, which can lead to issues such as band broadening in chromatography.[6][7][8][9]

  • Metal Chelation: The arrangement of nitrogen atoms can facilitate the chelation of metal ions, which may be inadvertently introduced from reagents or reaction vessels, leading to complex mixtures.[10][11][12]

This guide is structured to provide solutions to these specific challenges through a series of troubleshooting FAQs and detailed protocols.

Section 1: Troubleshooting Chromatography

Purifying polar, basic heterocycles like the this compound scaffold via chromatography is a frequent pain point. Below are common issues and their solutions.

FAQ 1: My compound is streaking badly on the silica gel column. What can I do?

Answer:

This is a classic problem for basic compounds on acidic silica gel.[13] The streaking, or tailing, is caused by strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. Here’s how to address it:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent to neutralize the active silanol sites. A small amount of triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0.1-1% is usually sufficient.[13] Alternatively, a solution of ammonia in methanol can be used as part of the mobile phase.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider switching your stationary phase.[13][14]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amino- or Cyano-Bonded Silica: These phases are less acidic and can provide better peak shapes.

    • Reversed-Phase Chromatography (C18): This is often the method of choice for highly polar compounds.[14] See FAQ 2 for more details.

FAQ 2: My compound either doesn't stick to my C18 column or elutes in the void volume. How can I get retention?

Answer:

This indicates your compound is too polar for standard reversed-phase conditions. Here are several advanced strategies:

  • Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to be "water-wettable" and provide better retention for polar analytes, even in highly aqueous mobile phases.[15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica or a diol phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water. In HILIC, water acts as the strong, eluting solvent.[13][16]

  • Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics.[16][17][18][19] This allows for multiple retention mechanisms, which is ideal for polar and ionizable compounds.

  • Mobile Phase pH Adjustment: Since your compound has a basic center, you can increase its retention on a C18 column by using a mobile phase with a higher pH (e.g., pH 8-10 with a stable column) to suppress the ionization of the amine, making it less polar. Conversely, adding a small amount of an acid like formic acid or TFA can improve peak shape for basic compounds by ensuring a single protonated state.[14]

Workflow for Selecting a Chromatography Method

chromatography_selection start Crude Compound check_polarity Assess Polarity and Solubility start->check_polarity npc Normal Phase (Silica) check_polarity->npc Moderately Polar rpc Reversed Phase (C18) check_polarity->rpc Polar hilic HILIC check_polarity->hilic Highly Polar npc_mod Add Basic Modifier (e.g., TEA) npc->npc_mod Streaking? npc_alt Use Alumina or Bonded Phase npc->npc_alt Still issues? rpc_polar Use Polar-Endcapped C18 rpc->rpc_polar No Retention? mmc Mixed-Mode hilic->mmc Complex Mixture? success Pure Compound hilic->success mmc->success npc_mod->success npc_alt->success rpc_mod Adjust pH or Use Ion Pairing rpc_mod->success rpc_polar->rpc_mod

Caption: Decision tree for chromatography method selection.

Section 2: Troubleshooting Crystallization

Crystallization is often the preferred method for final purification, but it can be elusive for these complex heterocycles.

FAQ 3: My compound "oils out" instead of forming crystals. What's happening?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[14] Here’s a systematic approach to fix this:

  • Re-heat and Dilute: Add a small amount of the hot solvent back to the flask to redissolve the oil. The goal is to find the true saturation point at the higher temperature.[14]

  • Slow Down the Cooling: Rapid cooling is a common culprit. Allow the flask to cool to room temperature on the benchtop, insulated with a cork ring, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[14]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[14]

  • Change the Solvent System: Your compound may be too soluble in your chosen solvent. Try a solvent system where it is less soluble, or use an anti-solvent approach.[14][20]

FAQ 4: I can't find a good single solvent for recrystallization. What should I do?

Answer:

A two-solvent (or anti-solvent) system is often the answer for compounds with tricky solubility profiles.[21][22]

Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Find a "good" solvent that your compound is highly soluble in, and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexane, and THF/hexane.[21]

  • Dissolution: Dissolve your compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Re-clarify: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly, as you would for a single-solvent crystallization. Crystals should form as the solubility decreases.

Data Summary: Common Recrystallization Solvents

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterHigh78-100Good for polar compounds. Adjust the ratio to fine-tune solubility.[21]
Dichloromethane/HexaneLow-Medium40-69Useful for compounds with moderate polarity.
Acetone/HexaneMedium56-69A versatile system, but acetone's volatility can be a challenge.[21]
Dimethylformamide (DMF)/WaterHigh100-153For compounds that are only soluble in very polar aprotic solvents.[23]
Dioxane/WaterHigh101Can be effective for heterocycles.

Section 3: Advanced Considerations

FAQ 5: Could tautomerism be affecting my purification?

Answer:

Yes, tautomerism can be a hidden source of purification difficulty. This compound can exist in different tautomeric forms, such as the amino-keto and imino-enol forms.[6][7][8][9] While the keto form is often more stable in the solid state, an equilibrium can exist in solution.[6] This can manifest as broadened peaks in both NMR and chromatography because the different tautomers may have slightly different polarities and interact with the stationary phase differently.

Mitigation Strategies:

  • pH Control: The tautomeric equilibrium can be pH-dependent. Adding a small amount of acid (like formic acid) or base (like triethylamine) to your chromatography mobile phase can often "lock" the compound into a single protonated or deprotonated state, resulting in sharper peaks.

  • Solvent Choice: The equilibrium can also be influenced by the solvent. Experiment with different solvents (protic vs. aprotic) in your chromatography and crystallization attempts.

Diagram: Tautomeric Equilibrium

tautomers amino_keto Amino-Keto Form (Predominant) imino_enol Imino-Enol Form amino_keto->imino_enol

Note: As I cannot generate images, the DOT script above is a template. In a real scenario, amino_keto.png and imino_enol.png would be images of the respective chemical structures. Caption: Tautomeric forms of the core scaffold.

This guide provides a foundational framework for troubleshooting the purification of this compound derivatives. Remember that each derivative will have unique properties based on its substitution pattern, so a systematic, empirical approach to method development is key to success.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Juboori, A. T. H. (2016). Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. International Journal of Current Microbiology and Applied Sciences, 5(12), 765-771.
  • Flora, S. J. S. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. (Referenced in Al-Juboori, 2016).
  • Pinga, E. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4012-4033.
  • Agarwal, R. K. et al. (1998). Synthesis and characterization of 1,3-disuccinimido(4-phenyl-5-ethoxycarbonyl-6-methylpyrimidine-2-one) and its metal chelates. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 28(7), 1125-1138.
  • Welch Materials. (2024).
  • HELIX Chromatography. (n.d.).
  • Phenomenex. (2016). Phenomenex Adds Polar Mixed-Mode Selectivities to Luna LC Column Line.
  • Yan, Y. et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Chooluck, K. et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 16(16), 1283-1303.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • MasterOrganicChemistry. (2016). Natural Product Isolation (2)
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.
  • ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine....
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • National Institutes of Health. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Galvão, T. L. P. et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • National Institutes of Health. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • National Institutes of Health. (2024). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions.
  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
  • National Institutes of Health. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
  • RSC Publishing. (2020). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.
  • MySkinRecipes. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.

Sources

Technical Support Center: Strategies to Improve Yield in Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance reaction yields and purity. The following content is structured to address specific challenges encountered during the synthesis of this critical heterocyclic scaffold, which is a cornerstone in the development of numerous therapeutic agents.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low, with a significant amount of unreacted starting materials detected by TLC and LC-MS. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion is a frequent challenge in pyridopyrimidine synthesis and can often be traced back to several key factors related to reaction conditions and reagent quality. A systematic approach to troubleshooting is crucial.

  • Causality 1: Suboptimal Catalyst Activity or Loading: The catalyst, whether it's a Lewis acid, Brønsted acid, or a transition metal complex, is fundamental to activating the substrates and facilitating cyclization.[3] If the catalyst is inactive or present in insufficient amounts, the reaction will likely stall.

    • Solution:

      • Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored under appropriate conditions (e.g., desiccated, under inert atmosphere for sensitive catalysts).[4]

      • Optimize Catalyst Loading: Systematically screen catalyst loading, for instance, from 1 mol% to 15 mol%. While higher loading can increase the reaction rate, it may also lead to unwanted side reactions. A balance must be struck to find the optimal concentration.[4]

      • Catalyst Activation: Some catalysts may require an activation step prior to use. Consult the relevant literature for the specific catalyst you are employing.

  • Causality 2: Inappropriate Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature, or conversely, the temperature might be too high, leading to decomposition of reactants or products.

    • Solution:

      • Temperature Screening: Methodically screen a range of temperatures. For reactions that are sluggish at room temperature, incremental increases in temperature (e.g., to 60 °C, 80 °C, or reflux) can significantly improve the rate.

      • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress at different temperatures to identify the optimal condition that favors product formation over degradation.[5]

  • Causality 3: Poor Reagent Purity: Impurities in starting materials, such as the aminopyrimidine, aldehyde, or the active methylene compound, can act as inhibitors or participate in competing side reactions, thereby reducing the yield of the desired pyridopyrimidine.

    • Solution:

      • Purity Verification: Confirm the purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point).

      • Purification of Starting Materials: If impurities are detected, purify the reagents before use. For instance, malononitrile can be purified by recrystallization from a solvent like isopropanol.[6]

  • Causality 4: Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields by affecting the solubility of reactants and intermediates, as well as by stabilizing transition states.

    • Solution:

      • Solvent Screening: Experiment with a range of solvents with varying polarities. Protic solvents like ethanol are commonly used, but aprotic solvents such as DMF, DMSO, or toluene may offer advantages for specific reaction types.[7] In some cases, solvent-free conditions have been shown to improve yields.[4][7]

Below is a troubleshooting workflow for addressing low reaction yields:

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing a major byproduct that is not my desired pyridopyrimidine. How can I identify and suppress its formation?

Answer:

The formation of byproducts is a common issue, particularly in multicomponent reactions where several reaction pathways can compete.

  • Common Byproduct 1: Hantzsch-type Dihydropyridine: In reactions analogous to the Biginelli synthesis, a common fluorescent byproduct is a 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde, competing with the desired pyridopyrimidine formation.[8]

    • Suppression Strategies:

      • Temperature Control: Lowering the reaction temperature can often disfavor the Hantzsch pathway.[8]

      • Order of Addition: Adding the nitrogen source (e.g., aminopyrimidine) last can sometimes minimize the formation of byproducts.[8]

      • Catalyst Selection: Certain Lewis acids may show higher selectivity for the desired pyridopyrimidine synthesis over the Hantzsch reaction.[8]

  • Common Byproduct 2: Knoevenagel Condensation Product: The initial condensation between the aldehyde and the active methylene compound can sometimes be the major product if the subsequent cyclization is slow or inhibited.

    • Suppression Strategies:

      • Use of a More Active Catalyst: A more potent catalyst can accelerate the rate of the cyclization step, thus consuming the Knoevenagel intermediate as it is formed.

      • Increase Temperature: Higher temperatures can provide the necessary activation energy for the ring-closing step.[9]

  • Identification of Byproducts:

    • Spectroscopic Analysis: Isolate the byproduct by column chromatography and characterize it using NMR (¹H, ¹³C, and 2D experiments) and mass spectrometry.[10][11][12] This will provide the structural information needed to understand its formation pathway.

The following diagram illustrates the competing reaction pathways:

Caption: Competing reaction pathways.

Question 3: My crude product is difficult to purify. What are the best strategies for purifying pyridopyrimidine derivatives?

Answer:

Purification can be challenging, especially if the byproducts have similar polarities to the desired product. A combination of techniques is often most effective.

  • Recrystallization: This is a powerful and cost-effective method for purifying solid products. The key is to find a suitable solvent or solvent system.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyridopyrimidines include ethanol, methanol, ethyl acetate, and their mixtures with water.[13][14]

    • General Protocol: A detailed protocol for single-solvent recrystallization can be found in the "Experimental Protocols" section below.

  • Column Chromatography: This is the most common method for purifying products from complex reaction mixtures.

    • Stationary Phase: Silica gel is the most frequently used stationary phase. For very polar or basic pyridopyrimidines, alumina (neutral or basic) or reverse-phase silica (C18) may be more suitable.[9][15]

    • Mobile Phase Selection: The mobile phase is typically optimized using TLC. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[15] For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[5]

Purification TechniqueAdvantagesDisadvantages
Recrystallization Cost-effective, scalable, can yield very pure material.Not suitable for all compounds (oils, amorphous solids), can have lower recovery.
Column Chromatography Widely applicable, can separate complex mixtures.Can be time-consuming and solvent-intensive, product may degrade on silica.
Preparative HPLC High resolution, suitable for difficult separations.Expensive, limited sample capacity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a general pyridopyrimidine synthesis?

A1: A three-component reaction involving an aminopyrimidine derivative, an aldehyde, and an active methylene compound is a robust and versatile starting point. These reactions can often be performed in a single pot and can be catalyzed by a variety of acids or bases.[16] A general experimental protocol is provided below.

Q2: How critical is the purity of the aminopyrimidine starting material?

A2: It is extremely critical. Impurities in the aminopyrimidine can significantly impact the reaction outcome, leading to the formation of side products and low yields. It is advisable to use high-purity starting materials or to purify them before use.

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of pyridopyrimidines, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[5]

Q4: My pyridopyrimidine product seems to be unstable. What can I do?

A4: Some pyridopyrimidine derivatives can be sensitive to air, light, or acidic/basic conditions. If you suspect instability, try to perform the work-up and purification steps quickly and under an inert atmosphere if necessary. Store the final product in a cool, dark place, and under nitrogen or argon if required.

Experimental Protocols

General Protocol for a Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine

This protocol describes a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine derivative from an aminopyrimidine, an aldehyde, and malononitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 6-aminouracil derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or water (5-10 mL). Then, add the catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).[8]

  • Reaction: Heat the reaction mixture to 80 °C and stir for the required time (typically 1-4 hours). Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any soluble impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Protocol for Purification by Column Chromatography

  • TLC Optimization: Determine the optimal solvent system for separation using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.[15] A common eluent system is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridopyrimidine.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025).
  • Organic Chemistry Research. (2023).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • JOCPR. (2016). The chemistry of pyrido[2,3-d]pyrimidines.
  • Al-Ostoot, F. H., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Reddit. (2024). What are some common causes of low reaction yields?
  • MDPI. (2024).
  • BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
  • ACS Figshare. (2016). A Sustainable Multicomponent Pyrimidine Synthesis.
  • Theochem @ Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis.
  • BenchChem. (2025).
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
  • University of Rochester, Department of Chemistry.
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). tetrahydropyrimidines via the biginelli reaction.
  • MDPI. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Efficiency in Pyrimidine Synthesis.
  • PDF. (2025).
  • IOSR Journal. (n.d.).
  • University of Rochester, Department of Chemistry.
  • ACS Figshare. (2025).
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism.
  • BenchChem. (2025). Spectroscopic properties (NMR, IR, Mass) of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2025). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media.
  • PubMed. (2010).
  • Column Chromatography. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimization of Catalyst Selection for Hexahydropyrimidine Synthesis.
  • PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
  • PMC - NIH. (2023).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

Sources

Technical Support Center: Optimizing Suzuki Coupling of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of pyridopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Pyridopyrimidines are privileged scaffolds in medicinal chemistry, but their nitrogen-rich, electron-deficient nature presents unique challenges in cross-coupling reactions. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve optimal results in your syntheses.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Q1: My reaction shows no or very low conversion to the desired product. What are the primary causes?

Low to no conversion is a common yet multifaceted issue when working with pyridopyrimidines. The root cause often lies in catalyst deactivation or suboptimal reaction conditions that fail to overcome the inherent challenges of the substrate.

Core Issues & Solutions:

  • Catalyst Inhibition by Nitrogen Coordination: The nitrogen atoms in the pyridopyrimidine ring can act as Lewis bases and coordinate to the palladium center. This coordination can inhibit the catalytic cycle, effectively poisoning the catalyst.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands can sterically hinder the coordination of the pyridopyrimidine nitrogen to the palladium, maintaining catalyst activity. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also compensate for some level of inhibition.[1][2]

  • Inefficient Oxidative Addition: The C-X bond (where X is a halide) on an electron-deficient pyridopyrimidine ring can be challenging to activate.

    • Solution: Ensure your palladium source is in the active Pd(0) state. While Pd(PPh₃)₄ is a Pd(0) source, precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction.[4] If using a Pd(II) source, the reaction conditions must facilitate this reduction. For particularly challenging substrates, consider using more reactive starting materials, such as replacing a chloro-substituent with a bromo- or iodo-substituent.

  • Poor Reagent Quality or Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state.[2] Water in reagents or solvents can lead to unwanted side reactions.[2]

    • Solution: It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2][5] Use anhydrous solvents and ensure your boronic acid and base are dry.

Q2: I'm observing significant formation of a deboronated byproduct. How can I prevent this?

This side reaction, known as protodeboronation, involves the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.[6] This depletes the boronic acid from the productive catalytic cycle.[2]

Causes & Mitigation Strategies:

  • Presence of Water: Water is a common proton source that facilitates protodeboronation, especially under basic conditions.[4][7]

    • Solution: Use anhydrous solvents and ensure all reagents, particularly the base, are thoroughly dried.[2] While some Suzuki reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate transmetalation, excessive water can be detrimental.[8][9]

  • Instability of Heteroaryl Boronic Acids: Heteroaromatic boronic acids, especially those with electron-withdrawing groups, can be particularly susceptible to protodeboronation.[1][4]

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K).[6][10][11] These reagents can act as "slow release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[6][12][13]

  • High Temperatures and Prolonged Reaction Times: These conditions can increase the rate of protodeboronation.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs. Microwave irradiation can sometimes accelerate the desired coupling, reducing the overall reaction time and minimizing side reactions.[10][14]

Q3: My main side product is the homocoupling of my boronic acid. What is causing this and how can I minimize it?

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[2][4]

Solutions:

  • Strict Exclusion of Oxygen: This is the most critical factor.[2] Ensure your reaction flask is flame-dried or oven-dried. Thoroughly degas your solvents by sparging with an inert gas or using several freeze-pump-thaw cycles.[2] Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species present that can initiate homocoupling.[10]

  • Control Boronic Acid Stoichiometry: Using a large excess of the boronic acid can sometimes favor homocoupling. Start with a stoichiometry of around 1.1-1.5 equivalents of the boronic acid relative to the pyridopyrimidine halide.

Q4: The reaction is sluggish and gives a low yield, even with an active catalyst. What reaction parameters should I optimize?

When basic troubleshooting fails, a systematic optimization of the reaction conditions is necessary. The choice of base, solvent, and temperature can have a profound impact on the outcome of the Suzuki coupling of pyridopyrimidines.

Key Parameters for Optimization:

ParameterCommon ChoicesRationale and Considerations
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step. For pyridopyrimidines, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2][15] The base must be anhydrous and finely ground for optimal reactivity.[2]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system must solubilize all reactants. A mixture of an organic solvent and a small amount of water is common.[8] 1,4-Dioxane is a frequent choice for these couplings.[1][14] For poorly soluble substrates, DMF can be effective, but be aware it can also promote side reactions at higher temperatures.[9][16]
Temperature 80-110 °CHigher temperatures can increase the reaction rate but may also promote decomposition and side reactions.[10][14] Start with a moderate temperature (e.g., 80-90 °C) and increase if necessary, while monitoring for byproduct formation.[15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of pyridopyrimidines, offering best practices and foundational knowledge.

Q: Which palladium catalyst and ligand combination is a good starting point for pyridopyrimidine substrates?

A: For challenging heteroaromatic substrates like pyridopyrimidines, a robust catalyst system is essential. A good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. Alternatively, using a pre-formed catalyst like XPhos-Pd-G3 can offer greater reliability and ease of use.[3][15][17]

Q: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?

A: The choice of boron reagent depends on the stability of the specific compound. While boronic acids are the most common, they can be unstable.[4][18] If you suspect protodeboronation is an issue, switching to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt is a highly effective strategy.[7][10] Boronic esters are generally more stable but may require specific conditions for efficient transmetalation.[7][18]

Q: How do I properly degas my reaction mixture?

A: There are two primary methods for degassing:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the reagents.

  • Freeze-Pump-Thaw: This is a more rigorous method. Freeze the solvent in the reaction flask using liquid nitrogen. Apply a vacuum to remove gases from the headspace. Thaw the solvent, allowing dissolved gases to escape. Repeat this cycle at least three times.

Q: Can I run the Suzuki coupling of pyridopyrimidines under aqueous conditions?

A: Yes, and it is often beneficial. Many Suzuki coupling reactions are performed in a mixture of an organic solvent (like dioxane or THF) and water.[8][19] The water helps to dissolve the inorganic base (e.g., K₃PO₄) and can facilitate the transmetalation step.[8][14] However, the amount of water should be carefully controlled to avoid excessive protodeboronation.[2] A common starting point is a 4:1 or 10:1 ratio of organic solvent to water.[19][20]

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams illustrate the key concepts.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Pyridopyrimidine-Halide) PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)₂ Base PdII_Ar_Ar Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar' (Product) Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Catalyst/Ligand Issue? Start->Check_Catalyst Check_Reagents Reagent Quality Issue? Start->Check_Reagents Check_Conditions Suboptimal Conditions? Start->Check_Conditions Sol_Catalyst Use Bulky Ligand (e.g., SPhos) Increase Catalyst Loading Check_Catalyst->Sol_Catalyst Yes Sol_Reagents Degas Solvents Rigorously Use Anhydrous Reagents Switch to Boronate Ester Check_Reagents->Sol_Reagents Yes Sol_Conditions Screen Base (K₃PO₄, Cs₂CO₃) Screen Solvent (Dioxane) Optimize Temperature Check_Conditions->Sol_Conditions Yes Success Reaction Optimized Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of a halo-pyridopyrimidine with an arylboronic acid.

Materials:

  • Halo-pyridopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • SPhos (0.04 equiv)

  • K₃PO₄ (finely ground, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the halo-pyridopyrimidine, arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat 3 times).

  • Add 1,4-dioxane and water (e.g., 4:1 v/v) to the Schlenk flask via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure good mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Asad, M., Ali, S., Hussain, I., Ahmed, A., & Sumrra, S. H. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. [Link]

  • Vedejs, E., & Chapman, R. W. (1994). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 116(13), 5891-5900. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166-1179. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: unexpectedly broad utility of an air-stable monophosphine-based catalyst. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Fu, G. C. (2008). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 47(45), 8584-8592. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Glavač, D., Grediček, I., & Piantanida, I. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 4399. [Link]

  • Li, Y., Wang, C., & Li, Y. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Complex. Journal of the Chinese Chemical Society, 65(7), 819-826. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16479-16487. [Link]

  • Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871-12878. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Scott, J. S., & Jones, C. D. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(23), 6434-6448. [Link]

  • El-Kashef, H., et al. (2013). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 69(48), 10421-10428. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 134(34), 14303-14313. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Cerna, I., et al. (2019). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2019(36), 6215-6223. [Link]

Sources

Technical Support Center: Navigating and Overcoming Resistance to 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the promising anti-cancer agent, 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one and its derivatives. This guide is designed to be a dynamic resource for scientists and drug development professionals encountering the challenge of drug resistance in their in vitro and in vivo models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your troubleshooting and experimental design.

The development of resistance is a significant hurdle in cancer therapy.[1][2] This guide provides a structured approach to identifying and understanding the mechanisms by which cancer cells may evade the therapeutic effects of this compound, a scaffold known to be incorporated into various kinase inhibitors.[3][4] By anticipating and dissecting these resistance pathways, we can develop more robust therapeutic strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance

This section addresses common questions regarding the nature of resistance to kinase inhibitors, providing a foundational understanding for your research.

Q1: What are the most common ways cancer cells develop resistance to kinase inhibitors like those based on the pyrido[3,4-d]pyrimidine scaffold?

A1: Resistance to kinase inhibitors is broadly categorized into two types: intrinsic (pre-existing) and acquired (develops during treatment).[2] The primary molecular mechanisms can be grouped as follows:

  • On-Target Alterations: These are genetic changes in the drug's direct target. A common example is the emergence of "gatekeeper" mutations in the kinase domain, which can prevent the inhibitor from binding effectively.[5]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining proliferation and survival signals.[6][7]

  • Downstream Pathway Alterations: Mutations or alterations in proteins downstream of the targeted kinase can render the drug's effect moot.

  • Drug Efflux and Metabolism: Changes in how the cell processes and transports the drug can reduce its intracellular concentration to sub-therapeutic levels.

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant and migratory phenotype.

Q2: We are observing a gradual decrease in the efficacy of our this compound derivative in our long-term cell culture experiments. What could be happening?

A2: This is a classic sign of acquired resistance. The cancer cells are likely adapting to the selective pressure of the compound. Over time, a subpopulation of cells with resistance-conferring alterations may be selected for and proliferate. To investigate this, you should consider establishing a resistant cell line from your parental line for comparative studies.

Q3: How can we begin to investigate the specific resistance mechanism in our cell line?

A3: A multi-pronged approach is most effective. Start by confirming the resistance phenotype with a dose-response assay. Then, you can proceed with molecular analyses. A good starting point is to look for on-target mutations using Next-Generation Sequencing (NGS).[8][9][10] Concurrently, you can use techniques like Western blotting to probe for the activation of known bypass signaling pathways such as MET, AXL, or other receptor tyrosine kinases.[6][7]

Q4: Can we predict which cancer cell lines are more likely to be intrinsically resistant to our compound?

A4: While not always straightforward, some indicators can suggest a higher likelihood of intrinsic resistance. Cell lines with pre-existing mutations in common resistance-associated genes (e.g., KRAS mutations downstream of EGFR) or those with high expression of drug efflux pumps might be less sensitive. Comprehensive genomic and transcriptomic profiling of a panel of cell lines can help identify potential biomarkers of sensitivity and resistance.

Section 2: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Cell Viability and Dose-Response Assays

Q1: Our dose-response curves are inconsistent and have high variability between replicates. What are we doing wrong?

A1: Inconsistent dose-response curves are a common issue. Here are several factors to investigate:

  • Cell Seeding Density: Ensure you are seeding a consistent number of healthy, log-phase cells in each well. Over- or under-confluency can significantly impact results.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered media concentration. It's best practice to fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis.

  • Compound Solubility and Stability: Verify that your this compound derivative is fully dissolved and stable in your culture medium. Compound precipitation will lead to inaccurate dosing.

  • Incubation Times: Standardize all incubation times, from cell seeding to compound treatment and assay readout.

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error. Ensure your pipettes are calibrated and use proper technique.

Potential Issue Troubleshooting Step Rationale
High well-to-well variabilityPerform a cell titration experiment to determine optimal seeding density.Ensures cells are in a consistent growth phase and not limited by nutrients or space.
Inconsistent IC50 valuesCheck for compound precipitation at higher concentrations.Insoluble compound leads to inaccurate dosing and unreliable results.
"Edge effects" in plate reader dataFill outer wells with sterile PBS and do not use for experimental data points.Mitigates evaporation and temperature fluctuations that can affect cell growth and compound concentration.
Low signal in viability assayIncrease cell number or incubation time with the viability reagent.Ensures a sufficiently strong signal above background for accurate measurement.

Q2: My MTT/MTS assay is giving me high background or unexpected results. What could be the cause?

A2: Tetrazolium-based assays are sensitive to several factors:

  • Phenol Red Interference: Phenol red in your culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.

  • Microbial Contamination: Bacteria or yeast can also reduce the tetrazolium salt, leading to a false-positive signal. Always visually inspect your plates for contamination.

  • Compound Interference: Some compounds can directly reduce the tetrazolium salt or interfere with the absorbance reading. Run a control with your compound in cell-free medium to check for this.

Investigating Molecular Mechanisms of Resistance

Q3: We performed Western blotting to check for bypass pathway activation, but the results are unclear. What can we do to improve our blots?

A3: Western blotting requires careful optimization for clear and reproducible results.

  • Antibody Validation: Ensure your primary antibodies are specific for their target and validated for Western blotting.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and ensure equal protein loading.

  • Phospho-Protein Analysis: When analyzing signaling pathways, it is crucial to look at the phosphorylated (active) forms of proteins. Use phospho-specific antibodies and compare the signal to the total protein levels.[11]

  • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.

Q4: We want to use NGS to identify potential resistance mutations, but we are unsure where to start.

A4: Next-Generation Sequencing (NGS) is a powerful tool for this purpose.

  • Panel Selection: You can choose between whole-exome sequencing or a targeted cancer gene panel. A targeted panel is often more cost-effective and provides deeper coverage of key cancer-related genes.[9][10]

  • Sample Preparation: High-quality DNA or RNA is crucial for reliable NGS results. Follow a standardized extraction protocol.

  • Data Analysis: Bioinformatic analysis of NGS data is complex. Collaborate with a bioinformatician to help identify and annotate potential resistance-conferring mutations.

Section 3: Key Experimental Protocols

Here, we provide detailed, step-by-step methodologies for core experiments in studying resistance to this compound.

Protocol 1: Development of an Acquired Resistant Cancer Cell Line

This protocol describes a continuous exposure method to generate a cell line with acquired resistance.

Workflow for Developing a Resistant Cell Line

G cluster_0 Phase 1: Initial Dosing cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization start Start with parental cell line ic50 Determine IC50 of the compound start->ic50 treat_low Treat cells with IC20-IC30 ic50->treat_low monitor Monitor cell growth and morphology treat_low->monitor Continuous Culture increase_dose Gradually increase drug concentration as cells recover monitor->increase_dose increase_dose->monitor Repeat until resistance is established confirm_resistance Confirm resistance with a new IC50 assay increase_dose->confirm_resistance Once cells tolerate higher doses characterize Characterize the resistant phenotype (e.g., Western blot, NGS) confirm_resistance->characterize end Resistant cell line established characterize->end

Caption: Workflow for generating a drug-resistant cell line.

Materials:

  • Parental cancer cell line of interest

  • This compound derivative

  • Complete cell culture medium

  • 96-well plates for viability assays

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of your compound on the parental cell line.

  • Initial Treatment: Begin by continuously exposing the parental cells to a low concentration of the compound, typically around the IC20-IC30.

  • Monitoring and Passaging: Closely monitor the cells. Initially, you may observe significant cell death. Passage the surviving cells as they reach 70-80% confluency.

  • Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of the compound. This can be done in small increments (e.g., 1.5 to 2-fold).[12]

  • Repeat: Continue this cycle of adaptation and dose escalation over several months.

  • Confirmation of Resistance: Periodically, perform an IC50 determination on the treated cells and compare it to the parental line. A significant rightward shift in the dose-response curve indicates the development of resistance.

  • Clonal Selection (Optional): Once a resistant population is established, you may want to isolate single-cell clones to ensure a homogenous resistant population for further studies.

  • Cryopreservation: It is crucial to freeze down vials of the resistant cells at different stages of development.[12]

Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blotting

This protocol outlines the steps to investigate the activation of common bypass signaling pathways.

Workflow for Western Blot Analysis

G start Culture parental and resistant cells treat Treat with compound or vehicle (DMSO) start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., p-MET, p-AKT) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze and quantify bands detect->analyze end Compare pathway activation analyze->end

Caption: Standard workflow for Western blot analysis.

Materials:

  • Parental and resistant cell lines

  • This compound derivative

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed both parental and resistant cells. Treat with the this compound derivative at the IC50 of the parental line for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells on ice using lysis buffer with inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and apply the ECL detection reagent.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control. Compare the levels of phosphorylated proteins between parental and resistant cells, with and without treatment.

Protocol 3: Assessing MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)

This protocol provides a general outline for detecting MET gene amplification, a common resistance mechanism.

Workflow for FISH Analysis

G start Prepare slides with parental and resistant cells fixation Fix and permeabilize cells start->fixation probe_prep Prepare MET and CEP7 probes fixation->probe_prep denaturation Denature cellular DNA and probes probe_prep->denaturation hybridization Hybridize probes to cellular DNA denaturation->hybridization washing Wash to remove unbound probes hybridization->washing counterstain Counterstain with DAPI washing->counterstain imaging Image with fluorescence microscope counterstain->imaging analysis Count MET and CEP7 signals per cell imaging->analysis end Determine MET/CEP7 ratio analysis->end

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Materials:

  • Parental and resistant cells

  • Microscope slides

  • Fixation and permeabilization reagents

  • MET and chromosome 7 centromere (CEP7) DNA probes

  • Hybridization buffer

  • Wash buffers

  • DAPI counterstain

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Prepare slides with fixed parental and resistant cells.

  • Pre-treatment: Treat the slides to permeabilize the cells and allow probe entry.

  • Denaturation: Denature the cellular DNA and the labeled DNA probes.

  • Hybridization: Apply the MET and CEP7 probes to the slides and incubate overnight to allow hybridization.

  • Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.[15]

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the slides using a fluorescence microscope. Capture images of multiple fields of view.

  • Analysis: For each cell, count the number of red (MET) and green (CEP7) signals. Calculate the MET/CEP7 ratio. A ratio greater than 2.0 is typically considered amplification.[15][16]

Section 4: Potential Resistance Mechanisms and Signaling Pathways

The following diagram illustrates potential resistance mechanisms to a hypothetical kinase inhibitor targeting a receptor tyrosine kinase (RTK), which is a common mode of action for compounds with the this compound scaffold.

ResistancePathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Target RTK RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Bypass_RTK Bypass RTK (e.g., MET) Bypass_RTK->RAS Bypass Activation Bypass_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug 2-Aminopyrido[3,4-d] pyrimidin-4(3H)-one Drug->RTK Inhibition Gatekeeper_Mutation Gatekeeper Mutation (On-Target) Gatekeeper_Mutation->RTK Prevents Drug Binding

Caption: Potential resistance mechanisms to a targeted RTK inhibitor.

This guide provides a starting point for addressing resistance to this compound. The field of cancer drug resistance is continually evolving, and a systematic and hypothesis-driven approach is key to unraveling the specific mechanisms at play in your experimental system.

References

  • Sealover, N. E., et al. (n.d.). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. ResearchGate. [Link]

  • Canary Onco. (n.d.). The Role of Next-Generation Sequencing in Cancer Care. [Link]

  • Dey, D., et al. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Bio-protocol, 12(3). [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop.... [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • MDPI. (n.d.). Next-Generation Sequencing: A Review of Its Transformative Impact on Cancer Diagnosis, Treatment, and Resistance Management. [Link]

  • Bitesize Bio. (2025). Next-generation Sequencing in Cancer Research: Tools, Techniques, and Tailored Solutions. [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 129–140. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Branford, S., et al. (2019). An RNA-Based Next Generation Sequencing (NGS) Strategy Detects More Cancer Gene Mutations Than a DNA-Based Approach for the Prediction and Assessment of Resistance in CML. Blood, 134(Supplement_1), 2918. [Link]

  • Ou, S.-H. I., et al. (2023). Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches. Cancers, 15(18), 4591. [Link]

  • ResearchGate. (n.d.). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. [Link]

  • YouAndLungCancer.com. (2025). Understanding Next-Generation Sequencing and Comprehensive Genomic Profiling for Lung Cancer. YouTube. [Link]

  • OUCI. (n.d.). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in …. [Link]

  • Dey, D., et al. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Bio-protocol, 12(3). [Link]

  • MDPI. (n.d.). MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. [Link]

  • Li, X., et al. (n.d.). Updates on altered signaling pathways in tumor drug resistance. Not yet published. [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Cui, J., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International journal of molecular sciences, 22(16), 9005. [Link]

  • Lee, J., et al. (2021). MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors. Journal of Cancer Research and Clinical Oncology, 147(11), 3389–3400. [Link]

  • Cui, J., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9005. [Link]

  • ResearchGate. (n.d.). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. [Link]

  • ResearchGate. (n.d.). MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. [Link]

  • ScienceDaily. (2014). Researchers map paths to cancer drug resistance. [Link]

  • Trusolino, L., & Bertotti, A. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Cancer Discovery, 3(9), 977–980. [Link]

  • Lito, P., et al. (2013). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1835(2), 105–116. [Link]

  • Semantic Scholar. (n.d.). Identification of MET gene amplifications using next-generation sequencing in non-small cell lung cancer patients. [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

Sources

How to prevent degradation of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors for therapeutic areas such as oncology.[1][2] The stability of this compound in solution is paramount for obtaining reliable biological data and for the successful development of new chemical entities. Degradation can lead to a loss of potency, altered biological activity, and the formation of unknown impurities that can complicate data interpretation.

This guide will address the primary mechanisms of degradation for this compound in solution, which include hydrolysis, oxidation, and photodegradation. We will provide a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your research.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My compound seems to be losing activity over time in my aqueous buffer. What is the likely cause?

Loss of activity in aqueous solutions is often attributable to hydrolysis. The pyridopyrimidinone core is susceptible to hydrolysis, particularly at non-neutral pH.[3][4] Both acidic and basic conditions can catalyze the cleavage of the amide bond within the pyrimidinone ring or the hydrolysis of the exocyclic amino group.[3][5]

Key Considerations:

  • pH of the Solution: The stability of pyrimidine derivatives is highly pH-dependent.[6][7][8] Extreme pH values can accelerate hydrolytic degradation.

  • Buffer Components: Certain buffer species can participate in the degradation process. It is crucial to use high-purity, non-reactive buffer components.

FAQ 2: I've observed the appearance of new, more polar peaks in my LC-MS analysis after storing my stock solution. What could these be?

The appearance of more polar species on a reverse-phase HPLC column is a classic indicator of oxidation. The pyridopyrimidinone scaffold is known to be susceptible to oxidation, a metabolic pathway mediated by enzymes like aldehyde oxidase (AO) in vivo.[9][10] In vitro, dissolved oxygen or reactive oxygen species (ROS) in your solvent can lead to similar oxidative degradation.

Potential Oxidation Sites:

  • C2 Position: The carbon adjacent to the amino group can be a site of oxidation.[9][10]

  • Pyridine Ring: The nitrogen-containing aromatic ring can also be susceptible to oxidation.

FAQ 3: My results are inconsistent when I run experiments on different days, even with freshly prepared solutions. What environmental factor might I be overlooking?

Inconsistent results can often be traced to photodegradation, especially if the compound has chromophores that absorb UV or visible light.[11][12] Many heterocyclic compounds are light-sensitive. Exposure to ambient laboratory light, particularly for extended periods, can lead to photochemical reactions, resulting in degradation or isomerization of the compound.[13][14]

Preventative Measures:

  • Amber Vials: Always store stock solutions and working solutions in amber glass vials or tubes to protect them from light.

  • Minimize Exposure: During experimental setup, minimize the exposure of your solutions to direct light.

Section 2: Troubleshooting Guide - Proactive Prevention of Degradation

This section provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.

Issue 1: Hydrolytic Instability

Symptoms:

  • Gradual loss of compound concentration in aqueous buffers.

  • Appearance of new peaks in LC-MS, often with a mass corresponding to the addition of water or loss of the amino group.

  • Drift in biological assay results over time.

Causality: The pyrimidinone ring contains an amide-like lactam functionality, and the exocyclic amine can also be susceptible to nucleophilic attack by water. This process is catalyzed by either acid or base.

Mitigation Strategy:

ParameterRecommendationRationale
pH Control Maintain solution pH between 6.0 and 7.4.Pyrimidine derivatives generally exhibit maximal stability in a neutral to slightly acidic pH range.[6][7]
Buffer Selection Use inert buffers such as HEPES or PBS prepared from high-purity reagents.Avoid buffers that can act as nucleophiles or catalysts for hydrolysis.
Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh daily.Lower temperatures significantly reduce the rate of hydrolysis.
Solvent Choice For long-term storage, use anhydrous aprotic solvents like DMSO or DMF.The absence of water prevents hydrolysis.[15][16][17]
Experimental Protocol: pH Stability Assessment
  • Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7.4, 8, 9).

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM).

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Plot the percentage of the parent compound remaining versus time for each pH to determine the optimal pH for stability.

Diagram: Potential Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of this compound A This compound B Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (Hydrolysis of Amino Group) A->B H₂O / H⁺ or OH⁻ C Ring-Opened Product (Hydrolysis of Amide Bond) A->C H₂O / H⁺ or OH⁻

Potential hydrolytic degradation pathways.
Issue 2: Oxidative Degradation

Symptoms:

  • Rapid degradation, especially in the presence of metal ions or exposure to air.

  • Appearance of new peaks in LC-MS with an increase in mass (e.g., +16 for hydroxylation).

  • Discoloration of the solution.

Causality: The electron-rich heterocyclic system is susceptible to oxidation. Dissolved oxygen, trace metal contaminants, or peroxides in solvents can initiate oxidative degradation.

Mitigation Strategy:

ParameterRecommendationRationale
Solvent Quality Use high-purity, peroxide-free solvents.Peroxides can initiate radical-mediated oxidation.
Degassing For sensitive experiments, degas aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen).This removes dissolved oxygen, a key oxidant.
Antioxidants Consider the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) if compatible with your assay.Antioxidants can scavenge reactive oxygen species.
Chelating Agents If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.EDTA sequesters metal ions that can catalyze oxidation reactions.
Experimental Protocol: Oxidative Stability Assessment
  • Prepare a solution of the compound in your chosen buffer.

  • Divide the solution into three groups:

    • Group A (Control): No additions.

    • Group B (Oxidative Stress): Add a source of oxidative stress (e.g., a low concentration of hydrogen peroxide or expose to air and light).

    • Group C (Protected): Sparge with argon and add an antioxidant.

  • Incubate all groups under the same temperature and light conditions.

  • Analyze aliquots from each group by LC-MS at various time points to monitor for the appearance of oxidation products and the loss of the parent compound.

Diagram: Workflow for Mitigating Oxidative Degradation

G cluster_workflow Oxidative Degradation Mitigation Workflow Start Prepare Solution Degas Degas with Inert Gas (Ar or N₂) Start->Degas AddAntioxidant Add Antioxidant (e.g., BHT) Degas->AddAntioxidant Store Store in Tightly Capped Vial AddAntioxidant->Store Analyze Analyze by LC-MS Store->Analyze

Workflow for preventing oxidative degradation.
Issue 3: Photodegradation

Symptoms:

  • Degradation is observed in solutions left on the benchtop but not in those stored in the dark.

  • Variability in results that correlates with the duration of light exposure.

  • Appearance of new peaks in LC-MS, potentially with the same mass (isomers) or different masses.

Causality: The aromatic rings in the molecule can absorb photons, leading to an excited state that can undergo various chemical reactions, including isomerization, cyclization, or reaction with solvent or oxygen.

Mitigation Strategy:

ParameterRecommendationRationale
Storage Vessels Use amber or opaque containers for all solutions.Blocks the transmission of UV and short-wavelength visible light.
Laboratory Environment Minimize exposure to direct sunlight and overhead fluorescent lighting.Reduces the photon flux reaching the sample.
Handling Procedures When working with the compound, wrap tubes and flasks in aluminum foil.Provides an effective light barrier during experiments.
Experimental Protocol: Photostability Assessment
  • Prepare identical solutions of the compound in your experimental buffer.

  • Wrap one set of samples completely in aluminum foil (dark control).

  • Expose a second set of samples to a controlled light source (e.g., a photostability chamber or ambient laboratory light).

  • Incubate both sets of samples for a defined period (e.g., 24 hours).

  • Analyze the samples from both the dark control and the light-exposed groups by HPLC or LC-MS.

  • Compare the chromatograms to determine the extent of photodegradation.

Section 3: Summary of Best Practices for Storage and Handling

ConditionStock Solutions (in Anhydrous Solvent)Working Solutions (in Aqueous Buffer)
Solvent Anhydrous DMSO or DMFAssay-compatible buffer, pH 6.0-7.4
Temperature -20°C or -80°CPrepare fresh; if short-term storage is needed, use 2-8°C.
Light Store in amber vials in the dark.Protect from light at all times using amber tubes or foil.
Atmosphere Store under an inert atmosphere (e.g., argon) for long-term stability.Degas buffer if oxidative stability is a concern.

By adhering to these guidelines, you can significantly improve the stability of this compound in your experiments, leading to more reliable and reproducible results.

References

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.
  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Prolifer
  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities.
  • This compound. MySkinRecipes.
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
  • This compound. MySkinRecipes.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH.
  • This compound | 1434128-52-5. ChemicalBook.
  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydr
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. PubMed.
  • Pyrido[3, 4-d]pyrimidin-4(3H)-one, min 98%, 250 mg. Unknown Source.
  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed.
  • Stable Hemiaminals: 2-Aminopyrimidine Deriv
  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. NIH.
  • pyrido[3,4-d]pyrimidin-4(3H)-one. ChemShuttle.
  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Deriv
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Scheme of pyrimidine degradation pathways showing the four steps and...
  • Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Rel
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH.
  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Deriv
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Unknown Source.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI.
  • (PDF) Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives.
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed.
  • Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI.
  • Photocatalytic Degradation of Chlorpyrifos with Mn-WO 3 /SnS 2 Heterostructure. MDPI.
  • Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evalu
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Unknown Source.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
  • Synthesis of 3‐Aminopyrido[2,1‐a]isoquinolin‐4‐one Derivatives via Condensation of Azlactones with 1‐Alkyl‐3,4‐dihydroisoquinolines.
  • This compound. ChemicalBook.
  • Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed.

Sources

Improving the regioselectivity in the synthesis of substituted pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyridopyrimidines. This guide is designed to move beyond simple protocols and provide a deeper understanding of the factors governing regioselectivity. Here, we address common experimental challenges in a practical, question-and-answer format, grounding our advice in established mechanistic principles to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regiocontrol

This section addresses foundational questions regarding the control of isomer formation in pyridopyrimidine synthesis.

Q1: What are the primary factors that determine which regioisomer is formed during the cyclization step?

A1: Regioselectivity in the formation of the pyridopyrimidine scaffold is typically a result of a delicate interplay between three main factors:

  • Electronic Effects: The inherent electron distribution in your substrates is paramount. In reactions involving nucleophilic attack on a carbonyl group, for instance, the most electrophilic carbon will typically be the preferred site of reaction. This is often the dominant factor in the absence of significant steric constraints.

  • Steric Hindrance: The size of the substituents on your reacting molecules can prevent a reaction from occurring at the electronically favored position. A bulky group near a reactive site can direct the reaction to a less hindered, albeit less electronically activated, site.[1]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can alter the reaction pathway. A strong acid catalyst might accelerate the reaction at the electronically favored position, while a bulkier Lewis acid might enhance steric differentiation.[2] Similarly, reaction temperature can determine whether the product distribution is under kinetic (lower temperature, faster-forming product) or thermodynamic (higher temperature, more stable product) control.

Q2: My reaction is producing a mixture of isomers that are difficult to separate. What is the first step in troubleshooting this?

A2: The first and most critical step is to obtain a clean, unambiguous characterization of the isomers you have formed. Before attempting to optimize the reaction, you must know the exact structures of the major and minor products. This involves:

  • High-Resolution Mass Spectrometry (HRMS): To confirm that both products have the expected molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H, ¹³C): Provides initial information on the substitution pattern.

    • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning connectivity. An HMBC experiment, which shows long-range (2-3 bond) correlations between protons and carbons, is often the definitive experiment for distinguishing regioisomers.

    • NOESY/ROESY: Can be used to confirm through-space proximity of substituents, further validating the assigned structure.

Once you have confidently identified the structures of the desired and undesired isomers, you can begin to form a hypothesis about why the undesired isomer is forming and how to suppress its formation.

Part 2: Troubleshooting Guide for Specific Synthetic Routes

This section provides detailed troubleshooting for common challenges encountered in popular synthetic pathways to substituted pyridopyrimidines.

Scenario 1: Regioselectivity in Annulation of the Pyridine Ring onto a Pre-formed Pyrimidine

This is a common strategy, often employing 6-aminouracil or related pyrimidines as starting materials.

Q: I am reacting 6-aminouracil with an unsymmetrical α,β-unsaturated ketone, but I'm getting a mixture of pyrido[2,3-d]pyrimidine isomers. How can I control the regioselectivity of the initial Michael addition?

A: This is a classic regiochemical challenge. The initial Michael addition of the C5 of the aminouracil to the β-carbon of the enone is followed by cyclization. The regioselectivity is determined by which nitrogen of the uracil ring (N1 or the exocyclic N-amino group) participates in the final cyclization.

Underlying Mechanism: The reaction is often initiated by a Michael addition of the enamine-like 6-aminouracil to the α,β-unsaturated system. The subsequent cyclization and dehydration/oxidation steps lead to the final product. The regiochemical outcome depends on the relative reactivity of the nucleophiles and electrophiles involved.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed (Mixture of Isomers) step1 Analyze Ketone Substrate: Is there a strong electronic bias (e.g., trifluoromethyl group)? start->step1 step2a YES: Leverage Electronic Effects. Use standard conditions (e.g., base catalyst like piperidine in EtOH) to favor attack at the more electrophilic carbon. step1->step2a Strong Bias step2b NO: Steric or Catalyst Control is Needed. step1->step2b No/Weak Bias end_node Analyze Product Ratio by ¹H NMR / LC-MS step2a->end_node step3 Modify Reaction Conditions step2b->step3 step4a Introduce a Bulky Catalyst (e.g., a hindered Lewis acid). This will favor reaction at the less sterically hindered position. step3->step4a Steric Approach step4b Change Solvent. Polar aprotic solvents (DMF, DMSO) may favor one transition state over another. step3->step4b Solvent Approach step4c Utilize Microwave Irradiation. Shorter reaction times can sometimes favor the kinetically controlled product. step3->step4c Energy Input Approach step4a->end_node step4b->end_node step4c->end_node

Comparative Data on Reaction Conditions:

CatalystSolventTemperature (°C)Typical OutcomeRationale
FeCl₃·6H₂OWaterMW, 100°CHigh regioselectivityLewis acid catalysis activates the enone, while microwave heating can accelerate the desired pathway.[3]
Nanocrystalline MgOWater80°CHigh yields, often good selectivityThe solid base provides a heterogeneous catalytic surface that can influence the transition state geometry.[4]
PiperidineEthanolRefluxOften gives mixturesStandard base catalysis may not be sufficient to overcome small energy differences between competing pathways.
No CatalystSolvent-free120°CVariableThermal conditions may favor the thermodynamically more stable product, but can also lead to side reactions.

Protocol: Microwave-Assisted Regioselective Synthesis [3]

  • Reactant Preparation: In a 10 mL microwave process vial, add 6-aminouracil (1.0 mmol), the α,β-unsaturated aldehyde/ketone (1.0 mmol), and a cyclic 1,3-dicarbonyl compound (1.0 mmol).

  • Catalyst and Solvent: Add FeCl₃·6H₂O (10 mol%) and 3 mL of distilled water.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for the time specified by initial scouting experiments (typically 10-30 minutes).

  • Workup: After cooling, the solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and then ethanol to remove residual starting materials and catalyst. The product is often pure enough after filtration, but can be recrystallized from ethanol or purified by column chromatography if necessary.

Scenario 2: Regioselective Substitution on a Dichloro-pyridopyrimidine Scaffold

Many synthetic strategies rely on the late-stage functionalization of a halogenated pyridopyrimidine core via Nucleophilic Aromatic Substitution (SNAr). Controlling which halogen is displaced first is key.

Q: I am attempting a sequential SNAr on 2,8-dichloropyrido[3,2-d]pyrimidine. How can I selectively substitute at the C2 position first, leaving the C8 chlorine for a subsequent reaction?

A: The regioselectivity of SNAr reactions on heteroaromatic systems is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. The most electron-deficient position, which can best stabilize the resulting negative charge, will react preferentially. In the pyrido[3,2-d]pyrimidine system, the C2 and C4 positions are generally more activated by the adjacent pyrimidine nitrogens than the C8 position.

Underlying Mechanism & Selectivity:

G start 2,8-Dichloropyrido[3,2-d]pyrimidine + Nucleophile (Nu⁻) path_c2 Attack at C2 (More Electron Deficient) start->path_c2 Major Pathway path_c8 Attack at C8 (Less Electron Deficient) start->path_c8 Minor Pathway intermediate_c2 Meisenheimer Intermediate 1 (Charge stabilized by two adjacent pyrimidine N atoms) path_c2->intermediate_c2 intermediate_c8 Meisenheimer Intermediate 2 (Charge stabilized by one adjacent pyridine N atom) path_c8->intermediate_c8 product_c2 C2-Substituted Product (Kinetically Favored) intermediate_c2->product_c2 Loss of Cl⁻ product_c8 C8-Substituted Product (Minor Product) intermediate_c8->product_c8 Loss of Cl⁻

Troubleshooting and Optimization:

  • Choice of Nucleophile: The inherent reactivity of the nucleophile is critical.

    • Amines: Nucleophilic attack by amines shows high regioselectivity for the C2 position over the C8 position.[5] This is due to the strong electronic preference for C2.

    • Thiolates: Thiolates are softer nucleophiles, and their regioselectivity can be influenced by other substituents on the ring system. While still generally favoring C2, the selectivity can be lower compared to amines.[5]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the kinetically preferred product (C2 substitution). Start reactions at 0°C or room temperature before attempting to heat.

  • Stoichiometry: Use of 1.0-1.1 equivalents of the nucleophile is crucial to prevent double substitution.

Protocol: Regioselective C2-Amination of a Dichloropyridopyrimidine [5]

  • Setup: Dissolve the 2,8-dichloropyrido[3,2-d]pyrimidine derivative (1.0 equiv) in a suitable aprotic solvent like THF or dioxane in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Addition of Amine: Add the desired amine (1.1 equiv) to the solution.

  • Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equiv), to scavenge the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure 2-amino-8-chloro-pyridopyrimidine.

By carefully selecting the nucleophile and maintaining strict temperature and stoichiometric control, a highly regioselective substitution can be achieved, providing a versatile intermediate for further diversification at the C8 position.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Common side products in the synthesis of pyridopyrimidines and their avoidance.
  • El-Sayed, N. F., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318.
  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC.
  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry, 77(10), 4586-95.
  • Kumari, P., et al. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107-117.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to improve the oral bioavailability of this important class of compounds. The pyrido[3,4-d]pyrimidine scaffold is a versatile structure incorporated into inhibitors for cancer therapy, inflammatory diseases, and autoimmune disorders.[1][2] However, like many kinase inhibitors, these derivatives often exhibit poor aqueous solubility and are subject to significant first-pass metabolism, leading to low and variable oral bioavailability.[3][4][5]

This resource is structured to move from foundational understanding to specific, actionable troubleshooting protocols. We will delve into the "why" behind experimental choices, providing you with the scientific rationale needed to make informed decisions in your own work.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Bioavailability Challenges

This section addresses the fundamental questions researchers often have when they first encounter bioavailability issues with this compound derivatives.

FAQ 1: Why is my this compound derivative showing low oral bioavailability?

Answer: The low oral bioavailability of these derivatives is typically multifactorial, stemming from a combination of physicochemical and physiological barriers.[4][5][6]

  • Poor Aqueous Solubility: The planar, aromatic nature of the pyridopyrimidine core contributes to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a primary rate-limiting step for absorption; the compound must be in solution to be absorbed.

  • High First-Pass Metabolism: These compounds are often substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and intestinal wall.[7] Additionally, metabolism by aldehyde oxidase (AO) has been identified as a significant clearance pathway for some pyrido[3,4-d]pyrimidin-4(3H)-one derivatives.[8] This extensive metabolism before the drug reaches systemic circulation significantly reduces the amount of active compound.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the absorbed drug back into the GI lumen, further limiting net absorption.

  • Dissolution Rate-Limited Absorption: Even if a compound has moderate solubility, a slow dissolution rate from the solid form can lead to incomplete absorption within the transit time of the small intestine. This can result in nonlinear pharmacokinetics, where increasing the dose does not proportionally increase systemic exposure.[3]

FAQ 2: What are the initial screening assays I should perform to diagnose the cause of poor bioavailability?

Answer: A systematic, tiered approach is crucial to efficiently identify the primary barrier.

  • Kinetic Solubility Assay: Determine the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This provides a more accurate picture of solubility in the GI tract than simple aqueous buffer measurements.

  • Caco-2 Permeability Assay: This in vitro model using a human colon adenocarcinoma cell line assesses both passive permeability and active transport. A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction, coupled with a high efflux ratio (Papp B-A / Papp A-B > 2), strongly suggests the compound is a substrate for efflux transporters like P-gp.

  • Liver Microsomal Stability Assay: Incubating your compound with human and rodent liver microsomes provides a measure of its intrinsic clearance via phase I metabolism (primarily CYP enzymes). High clearance in this assay points to significant first-pass metabolism.

  • Cytosolic Stability Assay: If your compound is stable in microsomes, a cytosolic stability assay should be performed to assess susceptibility to enzymes like aldehyde oxidase.[8]

FAQ 3: How do I interpret the results from these initial assays to guide my next steps?

Answer: The data from these assays will point you toward the most promising strategies.

Assay Result Interpretation Primary Strategy
Low Kinetic Solubility Dissolution and solubility are the main hurdles.Formulation-based approaches (e.g., amorphous solid dispersions, lipid-based formulations) or chemical modification (e.g., salt formation, prodrugs).
Low Caco-2 Permeability (High Efflux Ratio) The compound is likely a P-gp substrate.Co-administration with a P-gp inhibitor (for research purposes) or structural modifications to reduce P-gp recognition.
High Liver Microsomal Clearance Extensive first-pass metabolism by CYP enzymes.Structural modifications to block metabolic "hotspots" or co-administration with a CYP inhibitor (e.g., ritonavir, in a clinical setting).
High Cytosolic Clearance Likely metabolism by non-CYP enzymes like AO.Structural modifications, such as substitution at the C2 position, have been shown to block AO-mediated metabolism.[8]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Troubleshooting Guide 1: My compound has very low aqueous solubility (<1 µg/mL). What formulation strategies should I try first?

Rationale: For compounds with extremely low solubility, the primary goal is to increase the concentration of the drug in solution in the GI tract to create a sufficient driving force for absorption. Lipid-based formulations and amorphous solid dispersions are two of the most effective approaches.[9][10]

Strategy A: Lipid-Based Formulations

Lipid-based formulations can enhance oral bioavailability through several mechanisms, including improving solubility, bypassing the dissolution step, and recruiting intestinal lymphatic transport, which can reduce first-pass metabolism.[11][12]

Experimental Protocol: Screening for an Optimal Lipid-Based Formulation

  • Excipient Solubility Screening:

    • Prepare saturated solutions of your compound in a range of lipid excipients (oils, surfactants, and co-solvents).

    • Oils: Long-chain triglycerides (e.g., corn oil, sesame oil), medium-chain triglycerides (e.g., Capmul MCM, Miglyol 812).

    • Surfactants: Kolliphor RH 40, Kolliphor EL, Tween 80.

    • Co-solvents: Transcutol HP, PEG 400, propylene glycol.

    • Equilibrate the solutions for 48-72 hours at ambient temperature.

    • Centrifuge and analyze the supernatant for drug concentration using a validated HPLC method.

  • Ternary Phase Diagram Construction:

    • Based on the solubility data, select one excipient from each category (oil, surfactant, co-solvent).

    • Construct a ternary phase diagram by mixing the three components in varying ratios.

    • For each composition, perform a self-emulsification test by adding a small amount of the formulation to water with gentle agitation.

    • Observe the resulting emulsion for droplet size (ideally <200 nm for a Self-Emulsifying Drug Delivery System - SEDDS), clarity, and stability.

  • Lead Formulation Selection and In Vitro Lipolysis:

    • Select promising formulations from the phase diagram that readily form fine emulsions.

    • Perform an in vitro lipolysis assay to simulate digestion in the small intestine. This will assess how well your compound remains solubilized during the digestive process.

Strategy B: Amorphous Solid Dispersions (ASDs)

ASDs maintain the drug in a high-energy, amorphous state, which can significantly increase its apparent solubility and dissolution rate compared to the crystalline form.[10]

Experimental Protocol: Preparation and Evaluation of an ASD via Spray Drying

  • Polymer Selection:

    • Select a few pharmaceutically acceptable polymers with varying properties (e.g., HPMC-AS, PVP VA64, Soluplus®).

    • Assess the miscibility of your drug with the selected polymers using techniques like Differential Scanning Calorimetry (DSC).

  • Spray Drying:

    • Dissolve your drug and the selected polymer in a common solvent (e.g., methanol, acetone, or a mixture).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to produce a fine, dry powder.

  • Characterization of the ASD:

    • Confirm the amorphous nature of the drug in the ASD using Powder X-ray Diffraction (PXRD) and DSC.

    • Perform in vitro dissolution testing in biorelevant media (FaSSIF) to compare the dissolution profile of the ASD to the crystalline drug. Look for a "spring and parachute" effect, where the ASD achieves a high initial concentration (spring) that is maintained over time (parachute).

Troubleshooting Guide 2: My compound is a substrate for aldehyde oxidase (AO), leading to high in vivo clearance. How can I mitigate this?

Rationale: Aldehyde oxidase is a cytosolic enzyme that can be a major metabolic pathway for nitrogen-containing heterocyclic compounds.[8] Unlike CYP-mediated metabolism, AO activity can be difficult to predict and can show significant inter-species variability.

Strategy: Structure-Based Drug Design to Block AO Metabolism

Research has shown that metabolism of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold by AO often occurs at the C2 position.[8] Therefore, a key strategy is to introduce substituents at this position to block enzymatic access.

Experimental Workflow:

  • Confirm AO-Mediated Metabolism:

    • Incubate your compound with both human liver microsomes and human liver cytosol.

    • In a parallel experiment, incubate the compound with human liver cytosol in the presence of a known AO inhibitor (e.g., raloxifene).

    • A significant decrease in clearance in the presence of the inhibitor confirms AO-mediated metabolism.

  • Synthesize C2-Substituted Analogs:

    • Based on the synthetic route for your parent compound, introduce small, sterically hindering groups at the C2 position. Examples could include methyl, ethyl, or cyclopropyl groups.

  • Re-evaluate In Vitro Stability:

    • Test the new C2-substituted analogs in the human liver cytosol stability assay.

    • Compare the clearance rates to the parent compound. A significant reduction in clearance indicates successful blocking of the AO metabolic site.

  • Assess In Vivo Pharmacokinetics:

    • Select the most stable analog(s) and perform a pharmacokinetic study in a relevant animal model (e.g., mouse or rat).

    • Compare the oral bioavailability and overall exposure (AUC) of the C2-substituted analog to the parent compound.

Section 3: Visualizing the Challenges and Solutions

Diagrams can help clarify the complex interplay of factors affecting oral bioavailability and the experimental workflows designed to address them.

Diagram 1: The "Bioavailability Barrier" Model

This diagram illustrates the sequential hurdles a this compound derivative must overcome to reach systemic circulation after oral administration.

Bioavailability_Barriers cluster_GI Gastrointestinal Tract cluster_Enterocyte Intestinal Wall (Enterocyte) cluster_Circulation Systemic Circulation GI_Lumen Drug in Dosage Form (GI Lumen) Dissolution Dissolution & Solubilization GI_Lumen->Dissolution Step 1 Permeation Membrane Permeation Dissolution->Permeation Step 2 Efflux P-gp Efflux Permeation->Efflux Barrier A Metabolism_Gut Intestinal Metabolism (e.g., CYP3A4) Permeation->Metabolism_Gut Barrier B Portal_Vein Portal Vein Permeation->Portal_Vein Liver Liver Portal_Vein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Metabolism_Liver Hepatic First-Pass Metabolism Liver->Metabolism_Liver Barrier C

Caption: Key barriers to oral bioavailability for pyridopyrimidine derivatives.

Diagram 2: Workflow for Diagnosing Bioavailability Issues

This diagram outlines a logical, step-by-step experimental workflow to identify the root cause of poor oral bioavailability.

Diagnostic_Workflow start Start: Low In Vivo Oral Bioavailability solubility Kinetic Solubility Assay (SGF, FaSSIF, FeSSIF) start->solubility caco2 Caco-2 Permeability & Efflux Assay start->caco2 microsomes Liver Microsomal Stability Assay start->microsomes result_sol Problem: Poor Solubility / Dissolution solubility->result_sol If solubility is low result_efflux Problem: Efflux Substrate caco2->result_efflux If efflux ratio > 2 cytosol Liver Cytosol Stability Assay microsomes->cytosol If clearance is low result_cyp Problem: CYP Metabolism microsomes->result_cyp If clearance is high result_ao Problem: AO Metabolism cytosol->result_ao If clearance is high

Caption: A systematic workflow for identifying bioavailability-limiting factors.

References

  • Subbaiah, M. A. M., et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. QxMD.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI.
  • Homans, A. C., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC - NIH.
  • Guilloteau, N., et al. (2023). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. PubMed.
  • Gupta, S., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Feeney, O. M., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications.
  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.
  • Gupta, S., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar.
  • ResearchGate. (n.d.). Structure of a number of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives... ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Derivatives and Other Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of kinase inhibitors based on the 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold with other well-characterized kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research. We will delve into the mechanism of action, target selectivity, and experimental evaluation of these compounds, offering a comprehensive resource for understanding their therapeutic potential.

Introduction to the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors. This heterocyclic system serves as a versatile template for designing ATP-competitive inhibitors that can be tailored to target a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Recent research has highlighted the utility of this scaffold in developing inhibitors for several key cancer targets, including Monopolar Spindle 1 (MPS1) kinase, Cyclin-Dependent Kinases (CDKs), and Polo-like Kinase 1 (PLK1). This guide will focus on a prominent example, BOS172722 , a potent and selective MPS1 inhibitor built upon the pyrido[3,4-d]pyrimidine framework, and compare its performance with other established kinase inhibitors.

Section 1: Targeting the Spindle Assembly Checkpoint: A Focus on MPS1 Kinase

The Spindle Assembly Checkpoint (SAC) is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] MPS1 kinase is a key upstream regulator of the SAC, and its inhibition represents a promising therapeutic strategy to induce mitotic catastrophe and cell death in cancer cells.[2][3]

The Pyrido[3,4-d]pyrimidine Derivative: BOS172722

BOS172722 is a novel, orally bioavailable, and highly selective small-molecule inhibitor of MPS1 kinase.[4][5] It is a derivative of the this compound scaffold.

  • Mechanism of Action: BOS172722 is an ATP-competitive inhibitor of MPS1.[4] By binding to the ATP-binding pocket of MPS1, it prevents the phosphorylation of downstream substrates, thereby abrogating the SAC.[5] This leads to premature exit from mitosis, resulting in gross chromosomal mis-segregation and ultimately, cell death.[5]

Comparative Kinase Inhibitors for MPS1

For a comprehensive comparison, we will evaluate BOS172722 against other known MPS1 inhibitors with different chemical scaffolds.

  • Reversine: A purine derivative that is a potent, though not entirely selective, inhibitor of MPS1.[6][7] It has been reported to also inhibit Aurora kinases.[7]

  • Mps1-IN-1: A pyrrolopyridine-based ATP-competitive inhibitor of Mps1.[8]

The following diagram illustrates the central role of MPS1 in the Spindle Assembly Checkpoint and the point of intervention for inhibitors like BOS172722.

MPS1_Pathway cluster_kinetochore Unattached Kinetochore cluster_inhibitors Inhibitors Kinetochore Kinetochore MPS1 MPS1 Kinetochore->MPS1 Recruitment & Activation BOS172722 BOS172722 BOS172722->MPS1 Inhibition Reversine Reversine Reversine->MPS1 Inhibition Mad1_Mad2 Mad1/Mad2 Complex MPS1->Mad1_Mad2 Phosphorylation & Recruitment MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Assembly APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibition Anaphase Anaphase Onset APC_C->Anaphase Leads to (when not inhibited)

Caption: MPS1 Signaling in the Spindle Assembly Checkpoint.

Quantitative Comparison of MPS1 Inhibitors

The following table summarizes the biochemical potency of BOS172722 and its comparators against MPS1 and other kinases to highlight their selectivity.

InhibitorTarget KinaseIC50 (nM)Selectivity Notes
BOS172722 MPS1 11 [9][10]Highly selective. Shows some off-target activity against JNK1 (92 nM) and JNK2 (76 nM) at higher concentrations.[11]
ReversineMPS16[6]Also inhibits Aurora B (IC50 = 98.5 nM) and Aurora A (IC50 = 876 nM).[6]
Mps1-IN-1MPS1367[8]Selective Mps1 inhibitor.
Mps1-IN-3MPS150[9]Potent and selective MPS1 inhibitor.
CFI-402257MPS1 (TTK)1.7[9]Highly selective and orally bioavailable.

Section 2: Broadening the Scope: Pyrido[3,4-d]pyrimidines as Multi-Kinase Inhibitor Scaffolds

The versatility of the pyrido[3,4-d]pyrimidine scaffold extends beyond MPS1, with derivatives showing activity against other important cancer-related kinases. This section provides a comparative overview with established inhibitors for PLK1 and CDK4/6.

Comparison with PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is another critical regulator of mitosis, and its inhibition is a validated anti-cancer strategy.

InhibitorTarget KinaseIC50 (nM)Selectivity Notes
A hypothetical Pyrido[3,4-d]pyrimidine PLK1 Inhibitor PLK1 <10Hypothetical high potency and selectivity
Volasertib (BI 6727)PLK10.87[12]Also inhibits PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM).[12]
BI 2536PLK10.83[13]Also inhibits PLK2 (IC50 = 3.5 nM) and PLK3 (IC50 = 9.0 nM).[14]
Comparison with CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key drivers of the cell cycle, and their inhibition has proven effective in treating certain types of breast cancer.

InhibitorTarget KinaseIC50 (nM)Selectivity Notes
A hypothetical Pyrido[3,4-d]pyrimidine CDK4/6 Inhibitor CDK4/6 <15Hypothetical high potency and selectivity
PalbociclibCDK4 / CDK611 / 15[15]Highly selective for CDK4/6.
RibociclibCDK4 / CDK610 / 39[16]Highly selective for CDK4/6.[17]

Section 3: Experimental Protocols for Kinase Inhibitor Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.

Biochemical Kinase Assay (In Vitro)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

Biochemical_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution 1. Serial Dilution of Inhibitor Add_Inhibitor 4. Add Inhibitor to Plate Serial Dilution->Add_Inhibitor Kinase_Substrate_Mix 2. Prepare Kinase/ Substrate Mix Add_Kinase 5. Add Kinase/ Substrate Mix Kinase_Substrate_Mix->Add_Kinase ATP_Solution 3. Prepare ATP Solution Initiate_Reaction 6. Initiate with ATP ATP_Solution->Initiate_Reaction Add_Inhibitor->Add_Kinase Add_Kinase->Initiate_Reaction Incubate 7. Incubate Initiate_Reaction->Incubate Stop_Reaction 8. Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis 9. Analyze Data (IC50 Curve) Stop_Reaction->Data_Analysis

Caption: Workflow for a Biochemical Kinase Assay.

Step-by-Step Protocol:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (e.g., BOS172722) and control inhibitors in an appropriate buffer (e.g., kinase buffer with DMSO).

  • Dispense Inhibitors: Add the diluted inhibitors to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare Kinase and Substrate: Prepare a solution containing the purified kinase (e.g., recombinant MPS1) and its substrate (e.g., a fluorescently labeled peptide) in kinase buffer.

  • Add Kinase/Substrate Mix: Add the kinase/substrate solution to each well of the assay plate.

  • Initiate Kinase Reaction: Start the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Terminate the kinase reaction by adding a stop solution (e.g., containing EDTA). The signal, which is proportional to the amount of phosphorylated substrate, can be measured using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Mitotic Arrest

This protocol assesses the ability of an inhibitor to induce mitotic arrest in a cell-based system.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or a triple-negative breast cancer cell line for MPS1 inhibitors) in a multi-well plate and allow the cells to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., BOS172722) and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for at least one cell cycle (e.g., 24-48 hours).

  • Cell Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them. Stain the cells with a DNA dye (e.g., DAPI) to visualize the nuclei and an antibody against a mitotic marker (e.g., anti-phospho-histone H3) to identify cells in mitosis.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of cells in mitosis (mitotic index) for each inhibitor concentration. An increase in the mitotic index is indicative of mitotic arrest. For MPS1 inhibitors, a decrease in mitotic index after an initial block (mitotic slippage) can also be observed.

Kinase Selectivity Profiling

To determine the selectivity of an inhibitor, it is screened against a large panel of purified kinases.

Step-by-Step Protocol:

  • Kinase Panel: Utilize a commercially available kinase profiling service or an in-house panel of purified kinases.

  • Inhibitor Concentration: The inhibitor is typically tested at one or more fixed concentrations (e.g., 1 µM) against the entire panel.

  • Biochemical Assay: A standardized biochemical kinase assay is performed for each kinase in the panel in the presence of the inhibitor.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. The results are often visualized as a dendrogram or a "kinome map" to provide a clear representation of the inhibitor's selectivity profile. For hits, follow-up IC50 determinations are performed.

Conclusion

The this compound scaffold has emerged as a highly promising platform for the development of a new generation of targeted kinase inhibitors. As exemplified by the potent and selective MPS1 inhibitor BOS172722, derivatives of this scaffold can be engineered to effectively target key regulators of cancer cell proliferation and survival.

This guide has provided a framework for the comparative analysis of these novel inhibitors against established compounds. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community, facilitating the continued development of innovative and effective kinase inhibitors for the treatment of cancer.

References

  • UCL Discovery. High proliferation rate and a compromised spindle assembly checkpoint confers sensitivity to the MPS1 inhibitor BOS172722 in t. 2019. [Link]

  • Novartis OAK. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. 2017-07-11. [Link]

  • opnMe. PLK1 inhibitor | BI-2536. [Link]

  • opnMe. PLK1 inhibitor I BI-2536. [Link]

  • AdooQ BioScience. Ribociclib is a Highly Specific CDK4/6 Inhibitor for Breast Cancer Research. 2024-11-25. [Link]

  • NIH. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. [Link]

  • AACR Journals. Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib | Cancer Research. 2017-07-01. [Link]

  • NIH. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. 2020-12-28. [Link]

  • AACR Journals. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. 2019-10-01. [Link]

  • NIH. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. 2018-10-16. [Link]

  • Rockefeller University Press. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine | Journal of Cell Biology. 2010-07-12. [Link]

  • NIH. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. 2016-03-01. [Link]

  • ResearchGate. Schematic of the Mps1 mitogen-activated protein kinase pathway.Mps1 is.... [Link]

  • AACR Journals. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Tri. 2019-10-01. [Link]

  • ResearchGate. The Pmk1 and Mps1 pathways and their relationship with cAMP signaling.... [Link]

  • Rockefeller University Press. A chemical tool box defines mitotic and interphase roles for Mps1 kinase | Journal of Cell Biology. 2010-07-12. [Link]

  • NIH. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53. [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors | Download Table. [Link]

  • NIH. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study. 2018-06-20. [Link]

  • Oncotarget. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia | Oncotarget. 2017-10-03. [Link]

  • PubMed. Palbociclib and Michael-acceptor hybrid compounds as CDK4/6 covalent inhibitors: Improved potency, broad anticancer spectrum and overcoming drug resistance. 2023-04-15. [Link]

  • NIH. The MPS1 Family of Protein Kinases. [Link]

  • ACS Publications. Development of MPS1 Inhibitors: Recent Advances and Perspectives. [Link]

  • Patsnap Synapse. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. 2024-06-03. [Link]

  • NIH. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. [Link]

  • ASH Publications. Preclinical Activity of the MPS1 Inhibitor S81694 in Acute Lymphoblastic Leukemia (ALL). 2019-11-13. [Link]

  • NIH. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells. 2021-01-07. [Link]

  • NIH. Structural and mechanistic insights into Mps1 kinase activation. [Link]

  • ResearchGate. (PDF) Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. 2025-08-06. [Link]

  • BPS Bioscience. TTK (MPS-1) Kinase Assay Kit. [Link]

  • NIH. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop. [Link]

  • ResearchGate. Reversine inhibits MPS1 in vitro. (A) A kinase assay on the human.... [Link]

Sources

A Comparative Guide to the Efficacy of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various analogs based on the 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold and its closely related isomers. It is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry. This document delves into the structure-activity relationships (SAR), inhibitory potencies against key oncogenic kinases, and cytotoxic effects on cancer cell lines, supported by detailed experimental protocols and pathway visualizations.

Introduction: The Prominence of the Pyrido[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound structure and its isomers act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their downstream signaling functions. This guide will explore how structural modifications to this core influence inhibitory activity and selectivity against various cancer-relevant kinases.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A common strategy begins with a substituted pyridine precursor, which undergoes cyclization to form the fused pyrimidine ring. Subsequent modifications at various positions of the pyridopyrimidine core, such as at the C2, C4, C6, and C8 positions, allow for the generation of a diverse library of analogs. For instance, a key intermediate, 2,4-dichloropyrido[3,4-d]pyrimidine, can be selectively substituted at the 4-position, followed by further modifications at the 2-position.[2] Palladium-catalyzed cross-coupling reactions are also frequently employed to introduce aryl or other substituents at specific positions on the pyridine ring.[2]

A representative synthetic workflow is depicted below:

Synthetic Workflow A Substituted Pyridine B Cyclization A->B C Pyrido[3,4-d]pyrimidine Core B->C D Functionalization (e.g., Chlorination) C->D E Key Intermediate (e.g., Dichloro-derivative) D->E F Selective Substitution (C4) E->F G Diversification (C2, C6, etc.) F->G H Final Analogs G->H

Caption: Generalized synthetic workflow for this compound analogs.

Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound analogs is highly dependent on the nature and position of their substituents. The following sections and tables summarize the inhibitory activities of a series of analogs against various kinases and cancer cell lines, highlighting key SAR trends. While the data is primarily from the closely related and more extensively studied pyrido[2,3-d]pyrimidine scaffold, the SAR principles are largely translatable.

Kinase Inhibitory Activity

The tables below present the half-maximal inhibitory concentrations (IC50) of various analogs against several key receptor and non-receptor tyrosine kinases implicated in cancer progression.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs Against a Panel of Tyrosine Kinases

CompoundR2-SubstituentR6-SubstituentPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)Reference
1 -NH22,6-dichlorophenyl>101.91.80.82[3]
2a -NH-Ph-4-O(CH2)2NEt22,6-dichlorophenyl0.040.040.030.008[3]
54 -NH-Ph-4-O(CH2)2NEt2phenyl0.0310.088-0.031[3]
63 -NH-(3-chlorophenyl)2,6-dichloro-3,5-dimethoxyphenyl0.0790.0430.0440.009[4]

Key SAR Insights:

  • C2-Position: Substitution at the 2-amino group is crucial for potent activity. The introduction of a phenylamino group with a basic side chain, such as in compound 2a , dramatically increases the inhibitory potency against all tested kinases compared to the unsubstituted amino group in compound 1 .[3]

  • C6-Position: The nature of the substituent at the C6-position influences both potency and selectivity. For instance, a simple phenyl group at C6 in compound 54 maintains high potency, particularly against PDGFr and c-Src.[3] More complex substitutions, as in compound 63 , can yield broad-spectrum, potent inhibitors.[4]

Cellular Antiproliferative Activity

The following table summarizes the cytotoxic activity of selected analogs against various human cancer cell lines.

Table 2: Antiproliferative Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs Against Cancer Cell Lines

CompoundR-SubstituentCell LineIC50 (µM)Reference
8a 4-OCH3 phenylA-549 (Lung)16.2[5][6]
PC-3 (Prostate)7.98[5][6]
HCT-116 (Colon)25.61[5][6]
8d 4-OCH3 phenylA-549 (Lung)7.23[6]
PC-3 (Prostate)7.12[6]
9a Hydrazinyl derivative of 8aPC-3 (Prostate)9.26[5][6]

Key SAR Insights:

  • The presence of an electron-donating group, such as a methoxy group on the phenyl ring, appears to be beneficial for anticancer activity, as seen in compounds 8a and 8d .[5][6]

  • Modification of the tetracyclic core, for instance, into a hydrazinyl derivative (9a ), can slightly decrease the activity against certain cell lines.[5][6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is quantified using a luminescence-based detection system.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a well of the microplate, add the test compound at the desired concentration.

    • Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Assay Workflow A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Incubate (Pre-incubation) B->C D Add Substrate/ATP Mixture C->D E Incubate (Kinase Reaction) D->E F Add ADP-Glo™ Reagent E->F G Incubate (ATP Depletion) F->G H Add Kinase Detection Reagent G->H I Incubate (Signal Generation) H->I J Measure Luminescence I->J K Calculate IC50 J->K

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

MTT Cell Viability Assay

This protocol details a colorimetric assay to assess the cytotoxic effect of the analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound Dilutions A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Remove Medium E->F G Add Solubilization Solution F->G H Incubate with Shaking G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability and IC50 I->J

Caption: Step-by-step workflow for the MTT cell viability assay.

Signaling Pathway Context

The this compound analogs often target kinases within critical signaling pathways that drive cancer cell proliferation and survival. The following diagrams illustrate two of the most relevant pathways.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration.[7]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor Pyrido[3,4-d]pyrimidine Analog Inhibitor->EGFR Inhibition PI3K-AKT-mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFr) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrido[3,4-d]pyrimidine Analog Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for pyridopyrimidine analogs.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel anticancer therapeutics. The structure-activity relationship studies have demonstrated that strategic modifications at the C2 and C6 positions of the pyridopyrimidine core can lead to highly potent and, in some cases, selective inhibitors of key oncogenic kinases. The data presented in this guide highlights several promising lead compounds for further optimization. Future research in this area should focus on improving the pharmacokinetic properties and in vivo efficacy of these analogs, as well as exploring their potential in combination therapies to overcome drug resistance.

References

  • Klutchko, S. R., Hamby, J. M., Boschelli, D. H., Wu, Z., Kraker, A. J., Amar, A. M., ... & Doherty, A. M. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of medicinal chemistry, 41(17), 3276–3292. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(6), 537-551. [Link]

  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Lu, G. H., ... & Doherty, A. M. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(22), 4365-4377. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1751. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]

  • Vanhaesebroeck, B., Stephens, L., & Hawkins, P. (2012). PI3K signalling: the path to discovery and understanding. Nature reviews Molecular cell biology, 13(3), 195-203. [NO_URL_AVAILABLE]
  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701. [NO_URL_AVAILABLE]
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [NO_URL_AVAILABLE]
  • Han, Y., & Liu, Z. P. (2021). The crucial role of the PI3K/Akt/mTOR signaling pathway in cancer. In Cancer (Vol. 13, No. 1, p. 1). MDPI. [NO_URL_AVAILABLE]
  • Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. [NO_URL_AVAILABLE]
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [NO_URL_AVAILABLE]
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link] [NO_URL_AVAILABLE]

  • Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link] [NO_URL_AVAILABLE]

  • KEGG: Kyoto Encyclopedia of Genes and Genomes. (n.d.). Retrieved from [Link] [NO_URL_AVAILABLE]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [NO_URL_AVAILABLE]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [NO_URL_AVAILABLE]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [NO_URL_AVAILABLE]
  • El-Damasy, D. A., & El-Sayed, M. A. A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Leopold, W. R., ... & Elliott, W. L. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. [NO_URL_AVAILABLE]
  • Traxler, P., Bold, G., Buchdunger, E., Caravatti, G., Furet, P., Manley, P., ... & Zimmermann, J. (1997). Tyrosine kinase inhibitors: from rational design to clinical trials. Medicinal research reviews, 17(4), 323-408. [NO_URL_AVAILABLE]
  • Verstraete, K., Vandriessche, G., & Savvides, S. N. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. [Link]

  • Hennequin, L. F., Allen, J., B-Roga, E., Breed, J., Curwen, J., Dukes, M., ... & Wedge, S. R. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available inhibitor of Tie-2 kinase. Journal of medicinal chemistry, 49(22), 6465-6488. [NO_URL_AVAILABLE]
  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. [NO_URL_AVAILABLE]
  • Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805. [NO_URL_AVAILABLE]
  • Dancey, J., & Sausville, E. A. (2003). Issues and progress with protein kinase inhibitors for cancer treatment. Nature reviews Drug discovery, 2(4), 296-313. [NO_URL_AVAILABLE]
  • Baselga, J. (2006). Targeting EGFR: the solution for all tumors?. The oncologist, 11(suppl_1), 3-9. [NO_URL_AVAILABLE]
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [NO_URL_AVAILABLE]

Sources

Validating TNIK as a Therapeutic Target in Oncology: A Comparative Guide Featuring Pyrido[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of TRAF2 and NCK-interacting kinase (TNIK) as a therapeutic target in oncology. We will delve into the scientific rationale for targeting TNIK, present a detailed workflow for its validation, and compare various small molecule inhibitors, with a special focus on the promising class of pyrido[3,4-d]pyrimidine-based compounds. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the landscape of cancer therapeutics.

Introduction: The Rationale for Targeting TNIK in Cancer

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical node in oncogenic signaling, making it an attractive target for therapeutic intervention.[1][2] TNIK is a serine/threonine kinase that plays a pivotal role in the Wnt signaling pathway, a fundamental pathway often dysregulated in various cancers, most notably colorectal cancer.[1][2][3] Aberrant activation of the Wnt pathway is a primary driver of carcinogenesis in over 90% of colorectal cancers, frequently initiated by mutations in the APC tumor suppressor gene.[3]

TNIK functions as a key regulatory component of the β-catenin and T-cell factor-4 (TCF-4) transcriptional complex, which lies downstream of APC.[3][4] By phosphorylating TCF-4, TNIK enhances the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and the maintenance of cancer stem cells.[1][4][5] Consequently, inhibiting TNIK presents a promising strategy to disrupt this oncogenic signaling cascade.[1][3] Preclinical studies have demonstrated that small molecule inhibitors of TNIK can effectively suppress tumor growth and even enhance the efficacy of existing therapies.[1][6] The essential role of TNIK in Wnt signaling and colorectal cancer growth positions it as a feasible target for pharmacological intervention.[4][7]

The 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been identified as a valuable core structure in the design of kinase inhibitors.[8] Its ability to effectively bind to the ATP-binding sites of kinases makes it a key intermediate in the synthesis of various biologically active molecules for cancer therapy.[8] This guide will explore how this and similar scaffolds are being utilized to develop potent and selective TNIK inhibitors.

The Workflow for Validating TNIK as a Therapeutic Target

Validating a novel oncology target like TNIK requires a multi-faceted approach, progressing from initial genetic and chemical perturbation in cancer cell lines to rigorous in vivo studies in preclinical models.[9][10] The overarching goal is to build a robust package of evidence demonstrating that modulating TNIK activity will lead to a therapeutic benefit.[9][10]

Below is a logical workflow for the comprehensive validation of TNIK:

TNIK_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Clinical Translation A Genomic & Proteomic Analysis (e.g., TCGA, DepMap) B Genetic Knockdown/Knockout (siRNA, shRNA, CRISPR) A->B Identify TNIK as candidate C Initial Pharmacological Inhibition (Tool Compounds) B->C Phenocopy genetic results D Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D E Target Engagement & Pathway Modulation Assays (e.g., Western Blot, Reporter Assays) D->E Confirm on-target effect F Selectivity & Off-Target Profiling (Kinome Scans) E->F Assess specificity G Xenograft & PDX Models (Colorectal, etc.) F->G Advance lead compounds H Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis G->H Correlate exposure with efficacy I Toxicity & Safety Assessment H->I Determine therapeutic window J Biomarker Development I->J Identify patient selection markers K Phase I/II Clinical Trials J->K

Caption: A stepwise workflow for the validation of TNIK as an oncology target.

Key Experimental Protocols and Methodologies

Genetic Validation of TNIK Dependence

Objective: To demonstrate that the survival and proliferation of cancer cells are dependent on TNIK expression and activity.

Methodology: CRISPR/Cas9-Mediated Knockout

  • gRNA Design and Cloning: Design at least two independent guide RNAs (gRNAs) targeting distinct exons of the TNIK gene to minimize off-target effects. Clone the gRNAs into a suitable Cas9 expression vector.

  • Cell Line Transduction: Transduce colorectal cancer cell lines with high Wnt signaling activity (e.g., HCT116, SW480) with the Cas9-gRNA lentiviral particles.

  • Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic. Isolate single-cell clones.

  • Verification of Knockout: Confirm the absence of TNIK protein expression in the isolated clones via Western blot analysis. Sequence the genomic DNA to verify the presence of frameshift mutations in the TNIK gene.

  • Phenotypic Analysis: Compare the proliferation rate, colony formation ability in soft agar, and cell cycle progression of TNIK-knockout clones to wild-type control cells. A significant reduction in these parameters in the knockout cells provides strong evidence for TNIK dependence.

Pharmacological Inhibition and Pathway Modulation

Objective: To demonstrate that small molecule inhibitors of TNIK can replicate the effects of genetic knockdown and modulate the Wnt signaling pathway.

Methodology: Western Blot Analysis of Wnt Pathway Components

  • Compound Treatment: Treat colorectal cancer cells with a potent and selective TNIK inhibitor (e.g., NCB-0846) across a range of concentrations. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: After a suitable incubation period (e.g., 24 hours), lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key Wnt pathway proteins, including phosphorylated TCF-4 (p-TCF-4), total TCF-4, β-catenin, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. A dose-dependent decrease in the levels of p-TCF-4 and downstream Wnt targets would confirm on-target pathway modulation.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of a TNIK inhibitor in a preclinical animal model.

Methodology: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suitable number of colorectal cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the TNIK inhibitor (e.g., NCB-0846) and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for Wnt pathway markers). Significant tumor growth inhibition in the treatment group compared to the control group validates the in vivo efficacy of targeting TNIK.[11]

Comparison of TNIK Inhibitors

A number of small molecule inhibitors targeting TNIK have been developed, some of which are based on the pyrido[3,4-d]pyrimidine scaffold. Below is a comparison of some notable examples.

CompoundScaffoldTarget(s)Key FindingsStage of Development
NCB-0846 Pyrido[3,4-d]pyrimidineTNIKPotent and selective TNIK inhibitor; demonstrates anti-tumor effects in colorectal cancer models.[3][11]Preclinical
Mebendazole BenzimidazoleTNIK, TubulinAn anthelmintic agent identified as a selective TNIK inhibitor; under clinical evaluation for oncology indications.[3][6]Clinical
Dovitinib PyrrolopyrimidineTNIK, FGFR, VEGFRMulti-kinase inhibitor with activity against TNIK; shows anti-cancer activity in multiple myeloma cells.[12]Clinical
INS018_055 (Rentosertib) Not specifiedTNIKFirst-in-class TNIK inhibitor discovered using generative AI; has shown promising results in Phase IIa clinical trials for idiopathic pulmonary fibrosis and has potential for oncology applications.[13][14][15]Clinical (Phase II)

Signaling Pathway and Conclusion

The validation of TNIK as a therapeutic target in oncology is a compelling example of leveraging our understanding of fundamental cancer biology to develop novel therapeutic strategies. The central role of TNIK in the Wnt signaling pathway, particularly in colorectal cancer, provides a strong rationale for its inhibition.

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF4 TCF4 BetaCatenin->TCF4 co-activation WntTargetGenes Wnt Target Genes (c-Myc, Cyclin D1) TCF4->WntTargetGenes transcription TNIK TNIK TNIK->TCF4 phosphorylation (activation) Proliferation Cancer Cell Proliferation & Survival WntTargetGenes->Proliferation

Caption: The role of TNIK in the Wnt signaling pathway.

The development of potent and selective TNIK inhibitors, including those based on the versatile pyrido[3,4-d]pyrimidine scaffold, is a testament to the progress in targeted cancer therapy. The comprehensive validation workflow outlined in this guide provides a roadmap for researchers to rigorously assess novel oncology targets and advance promising therapeutic candidates toward clinical application. The continued investigation of TNIK and its inhibitors holds the potential to deliver significant clinical benefits for patients with Wnt-driven cancers.

References

  • Current time information in Nashville, TN, US. (n.d.). Google.
  • What are TNIK inhibitors and how do they work? (2024, June 21). Google Cloud.
  • Emergence of TNIK inhibitors in cancer therapeutics. (n.d.). PubMed.
  • The path to oncology drug target validation: an industry perspective. (2013). PubMed.
  • TNIK: Redefining the Battle Against Cancer and Age-Related Diseases. (2024, July 20). Medvolt.ai.
  • Traf2- and Nck-interacting kinase is essential for Wnt signaling and colorectal cancer growth. (2010, June 15). PubMed.
  • Traf2- and Nck-Interacting Kinase Is Essential for Wnt Signaling and Colorectal Cancer Growth. (n.d.). AACR Journals.
  • TNIK (TRAF2 and NCK interacting kinase). (2020, March 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology.
  • TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells. (n.d.). NIH.
  • Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells. (2016). PubMed.
  • Hitting the right target – validating new approaches for innovative cancer drugs. (2014, October 10). The Institute of Cancer Research.
  • The impact of targeting TRAF2 and NCK-interacting protein kinase (TNIK) on anti-tumor effect in small cell lung cancer. (n.d.). MD Anderson Cancer Center.
  • Therapeutics: TRAF2 and NCK interacting kinase (TNIK). (2016, October 6). BioCentury.
  • Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI. (2024, March 13). PR Newswire.
  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (n.d.). PubMed Central.
  • Initial in vivo validation of novel cancer therapeutics using AI. (2024, September 20). Drug Target Review.
  • A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial. (2025, June 3). PubMed.
  • Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating Rentosertib, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach. (2025, June 3). BioSpace.
  • INS018-055, A Novel Traf2- and NCK-interacting Kinase (TNIK) Inhibitor, Improves Lung Function in Patients With Idiopathic Pulmonary Fibrosis: Results From a Randomized, Double-blind, Placebo-controlled Phase 2a Study. (n.d.). ATS Journals.
  • A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. (2024, March 8). ResearchGate.
  • Elevation's ASCO data validate work on novel cancer target. (2023, June 5). The Pharma Letter.
  • This compound. (n.d.). MySkinRecipes.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PubMed Central.
  • 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. (n.d.). PubMed.
  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016, February 25). PubMed.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016, April 7). ACS Publications.
  • 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. (n.d.). PubMed.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PubMed Central.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PubMed Central.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022, July 12). NIH.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing.
  • Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. (2022). ResearchGate.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). PubMed Central.

Sources

Cross-Reactivity Profiling of the Pyrido[3,4-d]pyrimidine Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge: designing small molecule inhibitors that are potent against their intended target while remaining inert to a vast landscape of off-target kinases. Poor selectivity can lead to unexpected toxicities or confound the interpretation of a compound's mechanism of action, ultimately derailing promising therapeutic candidates. Therefore, early and comprehensive cross-reactivity profiling against a broad kinase panel is not merely a characterization step but a foundational pillar of successful kinase drug development.

This guide provides an in-depth comparison of the kinase selectivity profiles of three distinct inhibitor archetypes, centered around the pyrido[3,4-d]pyrimidine scaffold . This chemical core is a prominent "privileged scaffold" in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the kinase hinge region.[1][2] We will examine a representative compound from this class, a potent Monopolar Spindle 1 (MPS1) inhibitor designated here as Compound 34h , which has been previously described.[1]

To contextualize its performance, we will compare it against two well-characterized alternatives:

  • Staurosporine : A microbial alkaloid renowned for its potent but highly promiscuous inhibition of a vast number of protein kinases.[3][4][5] It serves as a benchmark for broad-spectrum activity.

  • Pictilisib (GDC-0941) : A clinical-stage inhibitor with high potency against Class I PI3-Kinases but with known off-targets, representing a "focused-selective" profile.[6][7][8][9]

Through this comparative analysis, we will illuminate the practical application of kinase panel screening data and explain the critical experimental considerations that ensure data integrity and trustworthiness.

Experimental Design & Methodology: A Framework for Self-Validating Kinase Profiling

The objective of a kinase cross-reactivity screen is to determine the inhibitory activity of a compound against a large, diverse panel of kinases at a single, high concentration (typically 1 µM or 10 µM). This initial pass serves to identify potential off-target liabilities that warrant further investigation, such as full IC50 dose-response studies.

The choice of assay technology is paramount. While various formats exist, activity-based assays that directly measure the phosphorylation of a substrate are preferred over simple binding assays, as they provide a more functionally relevant measure of inhibition.[10] Radiometric assays, such as the ³³P-ATP filter binding assay, remain a gold standard for their sensitivity and direct measurement of enzymatic activity.[11][12]

Detailed Protocol: Radiometric Kinase Profiling (HotSpot™ Assay Platform)

This protocol is a representative workflow for profiling a test compound against a kinase panel. Commercial services from providers like Reaction Biology or Eurofins Discovery follow similar robust principles.[11][12][13]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The precise components can be optimized for specific kinase families, but a standardized buffer is essential for high-throughput screening.
  • ATP Solution: Prepare a stock of ³³P-ATP and cold ATP. The final concentration of ATP in the assay is critical. Screening at the apparent ATP Km for each kinase maximizes potency assessment, while screening at a physiological concentration (e.g., 1 mM) can provide more biologically relevant data.[10][14] For this guide, we will proceed with screening at the apparent ATP Km for each enzyme.
  • Test Compounds: Prepare a 100x stock solution of each test compound (Compound 34h, Staurosporine, Pictilisib) in 100% DMSO. A typical final screening concentration is 1 µM.
  • Kinase & Substrate Master Mix: For each kinase to be tested, prepare a master mix containing the specific kinase and its corresponding optimal peptide or protein substrate in kinase buffer.

2. Assay Execution:

  • Dispense 1 µL of the 100x compound stock into the appropriate wells of a 96-well or 384-well plate. For controls, dispense 1 µL of DMSO (0% inhibition) and a known reference inhibitor for each kinase (100% inhibition).
  • Initiate the reaction by adding 49 µL of the Kinase/Substrate Master Mix to each well.
  • Allow the reaction to proceed for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C). The incubation time must be within the linear range of the enzymatic reaction, a parameter validated during assay development.[10]
  • Stop the reaction by adding an equal volume of a stop solution (e.g., 3% phosphoric acid).

3. Signal Detection:

  • Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted ³³P-ATP will not.
  • Wash the filter membranes multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound ³³P-ATP.
  • Allow the filters to dry completely.
  • Measure the radioactivity retained on the filter for each spot using a scintillation counter.

4. Data Analysis:

  • Calculate the percent inhibition for each compound against each kinase using the following formula: % Inhibition = 100 x (1 - [(Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)])
  • Data is typically considered significant if the inhibition is >70% at the screening concentration.
Experimental Workflow Diagram

KinaseProfilingWorkflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detect 3. Signal Detection & Analysis Compound Test Compound (100x) Plate Dispense to Plate Compound->Plate 1 µL Kinase Kinase + Substrate Kinase->Plate 49 µL ATP [³³P]-ATP ATP->Kinase Incubate Incubate (30°C) Plate->Incubate Stop Stop Reaction Incubate->Stop Filter Spot on Filter Stop->Filter Wash Wash Filter Filter->Wash Count Scintillation Count Wash->Count Analyze Calculate % Inhibition Count->Analyze

Caption: High-level workflow for a radiometric kinase profiling assay.

Comparative Data Analysis: Illuminating Selectivity Profiles

The following table summarizes representative cross-reactivity data for our three compounds, screened at 1 µM against a diverse panel of 15 kinases. The data for Compound 34h is based on published findings for pyrido[3,4-d]pyrimidine MPS1 inhibitors, while the data for Staurosporine and Pictilisib reflect their known selectivity profiles.[1][3][6]

Kinase TargetKinase FamilyCompound 34h (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Pictilisib (GDC-0941) (% Inhibition @ 1µM)
MPS1 TKL99 9815
PI3Kα Lipid Kinase59599
PI3Kδ Lipid Kinase89298
PI3Kβ Lipid Kinase129485
mTOR Lipid Kinase<58865
CDK2 CMGC159918
SRC TK1110025
EGFR TK<59710
VEGFR2 TK<5969
JNK1 CMGC85 9822
JNK2 CMGC82 9920
PKA AGC<5100<5
PKCα AGC<5100<5
ROCK1 AGC109511
TNK2 TK88 9431

Interpretation and Discussion: From Data to Decisions

The data presented in the table clearly illustrates three distinct selectivity profiles, each with different implications for drug development.

The Pyrido[3,4-d]pyrimidine Scaffold: A Selective Profile

Compound 34h exemplifies a highly selective inhibitor. At a concentration of 1 µM, it potently inhibits its primary target, MPS1 (>95%).[1][2] However, the panel screen reveals significant inhibitory activity (>80%) against a small number of other kinases: JNK1, JNK2, and TNK2.[1] This is a critical finding. While the compound is highly selective relative to the entire kinome, these off-targets are now known liabilities. The structural similarity between the ATP-binding sites of MPS1, JNK1, and JNK2 likely accounts for this cross-reactivity.[1] This information is invaluable for two reasons:

  • Causality of Phenotype: If this compound is used as a chemical probe in cell-based assays, any observed phenotype cannot be solely attributed to MPS1 inhibition. The potential contribution from JNK and TNK2 inhibition must be considered and deconvoluted, perhaps by testing other, structurally distinct MPS1 inhibitors.

  • Medicinal Chemistry Strategy: This data provides a clear roadmap for medicinal chemists to improve selectivity. By comparing the crystal structures of Compound 34h bound to MPS1 versus JNK1, chemists can identify subtle differences in the binding pockets and modify the compound to disrupt binding to JNK1/2 while preserving MPS1 potency.

Staurosporine: The Promiscuous Benchmark

Staurosporine's profile is a classic example of a broad-spectrum inhibitor. It inhibits nearly every kinase in the panel with extremely high potency.[3][4] This promiscuity arises because its indolocarbazole core makes extensive, favorable interactions within the highly conserved adenine-binding region of the ATP pocket, a feature shared by most kinases.[5] While this lack of selectivity makes it unsuitable as a therapeutic agent for a specific kinase, it is an excellent positive control in assay development and is widely used in cell biology to induce apoptosis through widespread kinase inhibition.[4]

Pictilisib (GDC-0941): Focused Selectivity

Pictilisib shows a "focused-selective" or "multi-targeted" profile. It is exceptionally potent against its primary targets, PI3Kα and PI3Kδ.[7][8] However, the screen confirms it also has significant activity against other PI3K isoforms (PI3Kβ) and the related lipid kinase mTOR at 1 µM.[15] While it is much cleaner than Staurosporine, it is not perfectly selective. This profile can be therapeutically advantageous if inhibiting multiple nodes in a pathway (e.g., the PI3K/mTOR pathway) leads to a more durable anti-cancer response.[6][9] However, it also means that attributing the compound's cellular effects solely to PI3Kα/δ inhibition would be an oversimplification.

Conclusion

Kinase inhibitor profiling is an indispensable tool in drug discovery that provides a crucial, early snapshot of a compound's selectivity. The pyrido[3,4-d]pyrimidine scaffold, as exemplified by the MPS1 inhibitor Compound 34h, demonstrates how a privileged chemical core can be optimized to yield highly selective inhibitors. However, even selective compounds often possess a small number of off-targets that must be identified and understood. By comparing such a profile to the benchmarks of a promiscuous inhibitor like Staurosporine and a focused-selective inhibitor like Pictilisib, researchers can gain a deeper understanding of their compound's properties, anticipate potential toxicities, guide medicinal chemistry efforts, and design more rigorous experiments to validate their therapeutic hypothesis.

References

  • Wallin, J. J. et al. GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research. [Link]

  • Folkes, A. J. et al. The identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • AdooQ Bioscience. GDC-0941 (Pictilisib) | PI3K inhibitor. AdooQ Bioscience. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Tanning, H. et al. Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Bain, J. et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Zhang, C. et al. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]

  • Dale, I. L. et al. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]

  • Wang, Y. et al. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. [Link]

  • Tanramluk, D. et al. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Molecular Biology. [Link]

Sources

The 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one core has emerged as a privileged scaffold, demonstrating significant potential in the development of inhibitors for a range of biological targets, most notably protein kinases and histone demethylases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile heterocyclic system, offering a comparative overview of how subtle molecular modifications can profoundly impact biological activity and pharmacokinetic properties. The insights presented herein are grounded in experimental data from authoritative sources, aiming to equip researchers in drug development with the knowledge to rationally design more potent, selective, and effective therapeutic candidates.

The Allure of the Pyrido[3,4-d]pyrimidinone Core: A Foundation for Inhibition

The pyrido[3,4-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to effectively compete with endogenous ligands, such as ATP in the case of kinases, for binding to the active sites of enzymes.[1] This inherent characteristic makes it an attractive starting point for the design of enzyme inhibitors. Our focus here is on the 2-amino substituted variant, which has proven to be a particularly fruitful template for generating potent modulators of cellular signaling pathways.

A critical aspect of drug design is ensuring metabolic stability. Early investigations into 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives revealed a significant challenge: rapid in vivo clearance due to metabolism by aldehyde oxidase (AO).[2][3] This enzyme was found to oxidize the C2-position of the pyrimidinone ring.[3][4][5] This pivotal discovery underscored the necessity of modifying the C2-position to block this metabolic pathway and enhance the pharmacokinetic profile of these compounds.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents. The following sections dissect the SAR at key positions of the scaffold, with a primary focus on their role as inhibitors of the KDM4 and KDM5 subfamilies of Jumonji C (JmjC) domain-containing histone lysine demethylases.

The Critical C2-Position: Overcoming Metabolic Hurdles

As established, the unsubstituted C2-position is a metabolic liability. The introduction of even small alkyl groups, such as methyl or ethyl, at this position effectively blocks AO-mediated oxidation, leading to a significant improvement in metabolic stability without compromising inhibitory potency.[5][6] This simple modification is a critical design element for any therapeutic candidate based on this scaffold.

The C8-Position: The Epicenter of Potency and Selectivity

The C8-position has been the most extensively explored site for derivatization, serving as the primary handle for modulating potency and selectivity. Structure-based design has been instrumental in guiding the optimization of substituents at this position to achieve desired interactions within the target's active site.[7]

For KDM4 and KDM5 inhibitors, the C8-substituent is designed to extend into the histone peptide substrate binding site.[8] A common and effective strategy involves the introduction of a pyrazole moiety at the C8-position via a Suzuki cross-coupling reaction.[7] Further substitution from the C4-position of this pyrazole allows for the incorporation of larger, more complex groups that can form specific interactions with residues in the substrate binding pocket, thereby enhancing affinity and selectivity.[8]

For instance, the incorporation of a conformationally constrained 4-phenylpiperidine linker attached to the pyrazole at C8 has yielded derivatives with equipotent activity against both KDM4 and KDM5 subfamilies.[8] This highlights the importance of linker rigidity and the orientation of the terminal phenyl group in achieving potent inhibition.

The following table summarizes the SAR for various C8-substituents on the pyrido[3,4-d]pyrimidin-4(3H)-one core as KDM4/5 inhibitors, based on published data.

Compound IDC2-SubstituentC8-SubstituentKDM4A Ki (μM)KDM5B Ki (μM)Reference
1 H8-(1H-pyrazol-3-yl) with further substitution--[9]
19a H8-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)0.0040.007[9]
54j H8-(1-(trans-4-phenylcyclohexyl)-1H-pyrazol-4-yl)PotentPotent[10]
54k H8-(1-(cis-4-phenylcyclohexyl)-1H-pyrazol-4-yl)PotentPotent[10]

Note: Specific Ki values for 54j and 54k are not explicitly stated in the provided context but are described as potent.

Visualizing the Path to Potent Inhibition

To better understand the relationships discussed, the following diagrams illustrate the core scaffold, key modification sites, and a generalized experimental workflow for SAR studies.

Caption: Key modification sites on the this compound scaffold.

SAR_Workflow start Design & Synthesize C8-Substituted Analogs biochem_assay Biochemical Assays (e.g., AlphaScreen for KDM4/5) start->biochem_assay cell_assay Cell-Based Assays (Target Engagement, e.g., NanoBRET) biochem_assay->cell_assay pk_studies Pharmacokinetic Studies (Metabolic Stability, AO) cell_assay->pk_studies sar_analysis SAR Analysis & Iterative Design pk_studies->sar_analysis sar_analysis->start Next Generation Analogs

Sources

A Comparative Analysis of the Binding Modes of Pyridopyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of protein kinases and other enzymes. Its versatility allows for the development of highly potent and selective agents for various therapeutic areas, particularly in oncology. Understanding the distinct ways in which these inhibitors interact with their target proteins at an atomic level is paramount for rational drug design and the development of next-generation therapeutics. This guide provides a comparative analysis of the binding modes of pyridopyrimidine inhibitors, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to elucidate these interactions.

The Versatility of the Pyridopyrimidine Scaffold

Pyridopyrimidines are heterocyclic compounds that are structurally similar to the purine bases of DNA, allowing them to effectively compete with adenosine triphosphate (ATP) for the binding site of many kinases.[1][2] This competitive inhibition is a common mechanism of action for this class of drugs.[3][4] The core structure can be readily modified at multiple positions, enabling chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the development of pyridopyrimidine-based inhibitors for a wide array of targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3Ks).[5][6]

Comparative Binding Mode Analysis: Case Studies

To illustrate the diverse binding modes of pyridopyrimidine inhibitors, we will examine three distinct examples targeting different protein families: Palbociclib (a CDK4/6 inhibitor), a representative EGFR inhibitor targeting the T790M mutant, and a dual PI3K/mTOR inhibitor.

Palbociclib (Ibrance®): A Selective CDK4/6 Inhibitor

Palbociclib is a first-in-class, orally available, selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[7] Its mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase.[8][9][10]

Structural Insights from X-ray Crystallography:

The co-crystal structure of Palbociclib with CDK6 (PDB ID: 5L2I) provides a clear picture of its binding mode.[1][11] Palbociclib binds to the ATP-binding pocket of CDK6, a cleft located between the N-terminal and C-terminal lobes of the kinase.[8] The pyridopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide and carbonyl groups of residues in this region. This interaction mimics the binding of the adenine ring of ATP.[8]

Key interactions observed in the crystal structure include:

  • Hinge Binding: The N1 and N3 atoms of the pyrimidine ring form hydrogen bonds with the backbone of the hinge region, a hallmark of many kinase inhibitors.

  • Hydrophobic Interactions: The cyclopentyl group on the pyridone ring and the methyl group on the pyrimidine ring occupy hydrophobic pockets within the active site, contributing to the inhibitor's potency.

  • Solvent-Exposed Region: The piperazine moiety extends towards the solvent-exposed region of the binding site, which can be modified to improve solubility and other pharmacokinetic properties without significantly impacting binding affinity.[12]

The selectivity of Palbociclib for CDK4/6 over other CDKs is attributed to subtle differences in the amino acid residues lining the ATP-binding pocket.[11]

Pyridopyrimidine Inhibitors of Mutant EGFR

The emergence of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is often driven by the T790M "gatekeeper" mutation.[13][14] This mutation increases the receptor's affinity for ATP and sterically hinders the binding of conventional inhibitors.[14] Third-generation pyridopyrimidine-based inhibitors have been developed to overcome this resistance.

Binding Mode of a Covalent Irreversible Inhibitor:

Many third-generation EGFR inhibitors, including those with a pyridopyrimidine core, are designed to form a covalent bond with a cysteine residue (Cys797) in the active site.[15] This irreversible binding mode provides sustained inhibition even in the presence of high ATP concentrations.

A representative binding mode, often elucidated through molecular docking studies and supported by SAR data, reveals the following key features:

  • Hinge Interaction: Similar to Palbociclib, the pyridopyrimidine core anchors the inhibitor to the hinge region of the EGFR kinase domain through hydrogen bonds.

  • Covalent Bond Formation: A reactive group, typically an acrylamide moiety, is positioned to form a covalent bond with the thiol group of Cys797. This covalent interaction is crucial for their efficacy against the T790M mutant.

  • Hydrophobic Interactions: Aromatic extensions from the pyridopyrimidine scaffold engage in hydrophobic interactions with residues in the active site, contributing to both potency and selectivity.[15][16]

The design of these inhibitors requires a precise understanding of the structural changes induced by the T790M mutation to optimize both covalent trapping and non-covalent interactions.

Dual PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[3][17] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway. Several pyridopyrimidine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[5][18][19]

ATP-Competitive Binding in PI3Kα and mTOR:

Docking studies of pyridopyrimidine-based dual inhibitors into the ATP-binding sites of PI3Kα (a PI3K isoform) and mTOR reveal a conserved binding mode.[6][20][21]

Key features of this binding mode include:

  • Hinge Binding: The pyridopyrimidine scaffold forms hydrogen bonds with the hinge region of both PI3Kα and mTOR. In PI3Kα, this interaction often involves the backbone of Val882.[17]

  • Hydrophilic Interactions: Substituents on the pyridopyrimidine core, such as a hydroxyphenyl group, can form hydrogen bonds with key residues in the active site, like Asp964 in PI3Kα, enhancing potency.

  • Morpholine Moiety: A common feature of many PI3K/mTOR inhibitors is a morpholine group, which often extends into the solvent-exposed region and can form additional hydrogen bonds, contributing to affinity and influencing selectivity.[6]

The ability of a single molecule to effectively inhibit both kinases is a testament to the structural similarities in their ATP-binding sites and the versatility of the pyridopyrimidine scaffold.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activities of representative pyridopyrimidine inhibitors against their respective targets.

Inhibitor ClassTarget(s)Inhibitor ExampleIC₅₀ (nM)PDB ID
CDK4/6 InhibitorCDK4/CDK6PalbociclibCDK4: 11, CDK6: 165L2I[11]
Mutant EGFR InhibitorEGFR L858R/T790MCompound B113N/A
Dual PI3K/mTOR InhibitorPI3Kα / mTORCompound 31PI3Kα: 3.4, mTOR: 4.7N/A

Note: IC₅₀ values can vary depending on the assay conditions. Data presented here are for illustrative purposes.

Experimental Workflows for Characterizing Binding Modes

Elucidating the binding mode of a novel inhibitor is a multi-step process that combines biochemical, biophysical, and structural biology techniques.

Signaling Pathway Analysis

Understanding the cellular context in which an inhibitor acts is crucial. The following diagram illustrates a simplified kinase signaling pathway and the points of intervention for the discussed inhibitor classes.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDK4_6 CDK4/6-Cyclin D ERK->CDK4_6 Rb Rb CDK4_6->Rb E2F E2F Rb->E2F E2F->Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->RTK PI3K_mTOR_Inhibitor Dual PI3K/mTOR Inhibitor PI3K_mTOR_Inhibitor->PI3K PI3K_mTOR_Inhibitor->mTOR CDK4_6_Inhibitor Palbociclib CDK4_6_Inhibitor->CDK4_6

Caption: Simplified signaling pathways and points of inhibition.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is a common method to determine the IC₅₀ of a kinase inhibitor. It measures the amount of ADP produced, which is proportional to kinase activity.[22]

Materials:

  • Kinase of interest (e.g., CDK6)

  • Kinase substrate (e.g., a peptide containing the Rb phosphorylation site)

  • ATP

  • Pyridopyrimidine inhibitor (e.g., Palbociclib)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridopyrimidine inhibitor in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare serial dilution of inhibitor C Add inhibitor and kinase to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with substrate/ATP mix C->D E Incubate at 30°C D->E F Stop reaction and deplete ATP E->F G Generate luminescent signal F->G H Measure luminescence G->H I Plot dose-response curve and determine IC50 H->I

Caption: Workflow for a luminescence-based kinase activity assay.

Experimental Protocol: X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography provides the most detailed, atomic-level view of a protein-ligand interaction.[23][24]

Procedure:

  • Protein Expression and Purification: Overexpress and purify the target kinase to a high degree of homogeneity.

  • Complex Formation:

    • Co-crystallization: Incubate the purified protein with a molar excess of the pyridopyrimidine inhibitor before setting up crystallization trials.[25][26]

    • Soaking: Grow apo-crystals of the protein first, then soak them in a solution containing the inhibitor.[26]

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the protein-ligand complex.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron beamline.[27]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build and refine the atomic model of the protein-ligand complex, paying close attention to the inhibitor's conformation and its interactions with the protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of a protein-ligand interaction in real-time.[28][29][30]

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified kinase (ligand) onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of the pyridopyrimidine inhibitor (analyte) in a suitable running buffer.

  • Interaction Analysis:

    • Association: Inject the analyte over the sensor surface at a constant flow rate and monitor the increase in the SPR signal as the inhibitor binds to the immobilized kinase.[28]

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the kinase.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove any remaining bound analyte from the sensor surface.[29]

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The pyridopyrimidine scaffold continues to be a cornerstone in the development of targeted therapies. The comparative analysis of the binding modes of Palbociclib, mutant EGFR inhibitors, and dual PI3K/mTOR inhibitors highlights the remarkable adaptability of this chemical core. By leveraging a suite of powerful experimental techniques, from in vitro activity assays to high-resolution structural biology, researchers can unravel the intricate details of protein-ligand interactions. These insights are not merely academic; they are the foundation upon which more effective and safer medicines are built. As our understanding of the structural and dynamic nature of these interactions deepens, so too will our ability to design the next generation of pyridopyrimidine-based therapeutics.

References

  • Doherty, A. M., et al. (1996). 2-Amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one: A potent inhibitor of PDGFr and FGFr tyrosine kinases. Journal of Medicinal Chemistry, 39(22), 4357-4367.
  • Zhang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Medicinal Chemistry Letters, 13(7), 1143–1150. [Link]

  • El-Sayed, M. A., et al. (2017). Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3117–3122. [Link]

  • Saeed, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881907. [Link]

  • Miller, J. R., et al. (2020). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases, 6(6), 1436–1448. [Link]

  • Abdel-Aziem, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642–1657. [Link]

  • Saeed, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881907. [Link]

  • Taha, M., et al. (2019). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 24(21), 3844. [Link]

  • ResearchGate. (2024). Structure of palbociclib (A) and its binding mode (B) to CDK6 (PDB ID: 5L2I). [Link]

  • Wang, X., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(17), 4147–4151. [Link]

  • Krakisha, F. M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2398939. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 396–431. [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968–971. [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968–971. [Link]

  • Zhang, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 255, 115388. [Link]

  • Krakisha, F. M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2398939. [Link]

  • Schiebel, J., et al. (2016). X-Ray Crystallography of Protein-Ligand Interactions. Methods in Molecular Biology, 1425, 247–268. [Link]

  • Prota, A. E., & Steinmetz, M. O. (2015). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Methods in Molecular Biology, 1261, 119–133. [Link]

  • von Minckwitz, G. (2015). The Mechanism of Action of Palbociclib. Targeted Oncology. [Link]

  • Boezio, A. A., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Cheng, H., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6235–6250. [Link]

  • Hamilton, E., & Infante, J. R. (2016). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Clinical Cancer Research, 22(1), 16–21. [Link]

  • ResearchGate. (2018). (a) Models of palbociclib mechanism of action. (i) Model 1: direct... [Link]

  • Li, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 458–463. [Link]

  • Vaněk, O., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 14(5), e13913. [Link]

  • Ammar, Y. A., et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(3), 858–874. [Link]

  • Jhoti, H., & Williams, G. (2009). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 572, 185–209. [Link]

  • ResearchGate. (2022). Binding of compound 12d with EGFRT790M. [Link]

  • Gapsys, V., et al. (2018). Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein. PLoS Computational Biology, 14(11), e1006571. [Link]

  • Ammar, Y. A., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 57(3), 858–874. [Link]

  • Boezio, A. A., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. [Link]

  • University of Leicester. (n.d.). Surface plasmon resonance. [Link]

  • Wikipedia. (2024). Palbociclib. [Link]

  • ResearchGate. (2015). Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. [Link]

  • RCSB PDB. (2016). 5L2I: The X-ray co-crystal structure of human CDK6 and Palbociclib. [Link]

  • SciSpace. (n.d.). A beginner's guide to surface plasmon resonance. [Link]

  • UNSW. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). palbociclib. [Link]

  • Chou, C. Y., et al. (2007). Crystal Structure of Biotin Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism. Journal of Biological Chemistry, 282(43), 31569–31577. [Link]

  • RCSB PDB. (2021). 7N7O: Crystal Structure of PI5P4KIIAlpha complex with Palbociclib. [Link]

Sources

A Comparative Guide to Kinase Selectivity: Profiling a 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Derivative Against Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding site, making the development of selective inhibitors a formidable challenge.[2][3] Early kinase inhibitors often displayed broad activity across numerous kinases, earning the "pan-kinase inhibitor" designation. While promiscuous inhibitors like Staurosporine have been invaluable as research tools, their clinical utility is hampered by off-target toxicities.[4][5] Conversely, multi-targeted inhibitors such as Sunitinib have achieved clinical success by design, inhibiting specific sets of kinases crucial for tumor growth and angiogenesis.[1]

The current paradigm in drug discovery, however, increasingly favors the development of highly selective inhibitors. A selective compound offers a clearer understanding of the biological consequences of inhibiting a specific target, leading to a more predictable safety profile and a wider therapeutic window. The 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold has emerged as a promising chemical starting point for potent and selective kinase inhibitors.[6][7][8] Its structure serves as a versatile backbone for designing molecules that can effectively bind to the ATP-binding sites of specific kinases.[6][9]

This guide provides a comprehensive framework for benchmarking the kinase selectivity of a novel inhibitor derived from the this compound scaffold. We will compare its performance against the archetypal pan-kinase inhibitor, Staurosporine, and the clinically relevant multi-kinase inhibitor, Sunitinib. Through detailed experimental workflows, data interpretation strategies, and an exploration of the underlying scientific rationale, this document serves as a practical resource for researchers engaged in the discovery and characterization of next-generation kinase inhibitors.

Chapter 1: The Inhibitors – A Structural and Mechanistic Overview

A compound's selectivity is intrinsically linked to its chemical structure and how it interacts with the unique topology of a kinase's ATP-binding pocket. Here, we compare our representative selective inhibitor with two well-characterized promiscuous compounds.

  • Compound A: A Selective Pyrido[3,4-d]pyrimidine Derivative (BOS172722)

    • Structure: BOS172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint.[9] Its pyrido[3,4-d]pyrimidine core is optimized with specific substitutions to achieve high affinity and selectivity for MPS1.[7][9]

    • Rationale for Selectivity: The development of this class of compounds involves structure-based design to exploit subtle differences between the MPS1 active site and those of other kinases, leading to a highly favorable selectivity profile.[7]

  • Compound B: Staurosporine (Pan-Kinase Inhibitor)

    • Structure: An alkaloid originally isolated from Streptomyces staurosporeus.[5]

    • Mechanism of Promiscuity: Staurosporine's rigid, planar indolocarbazole ring system forms extensive interactions with the highly conserved adenine binding region of the kinase ATP pocket.[5] This fundamental mode of binding allows it to inhibit a vast majority of protein kinases with high potency, making it the gold-standard promiscuous inhibitor.[5][10]

  • Compound C: Sunitinib (Multi-Kinase Inhibitor)

    • Structure: An indolin-2-one derivative.

    • Mechanism of Action: Sunitinib is an FDA-approved drug that targets multiple receptor tyrosine kinases (RTKs), including VEGFRs and PDGFRs.[1] While more selective than Staurosporine, it still inhibits a significant number of kinases, which contributes to both its therapeutic efficacy and its side-effect profile.[1][11]

CompoundClassPrimary Target(s)Rationale for Inclusion
BOS172722 Selective InhibitorMPS1Represents a modern, selective compound derived from the pyrido[3,4-d]pyrimidine scaffold.[9]
Staurosporine Pan-Kinase InhibitorMost KinasesThe archetypal promiscuous inhibitor for maximum contrast in selectivity.[4][5]
Sunitinib Multi-Kinase InhibitorVEGFR, PDGFR, c-KIT, etc.A clinically relevant example of a multi-targeted inhibitor.[1]

Chapter 2: Designing a Robust Kinase Benchmarking Strategy

Objectively assessing kinase selectivity requires a meticulously designed experimental strategy. The goal is to generate high-quality, reproducible data across a significant portion of the human kinome.

The Rationale Behind Assay Choice

The selection of an appropriate assay platform is the foundation of any profiling effort. Different platforms offer distinct advantages in throughput, sensitivity, and physiological relevance.[2]

  • Biochemical vs. Cell-Based Assays: Biochemical assays, which use purified enzymes, are essential for determining direct inhibitory activity and are the preferred method for initial, broad selectivity profiling.[4] Cell-based assays are crucial downstream validators, confirming that a compound can engage its target within the complex milieu of a living cell.[12][13]

  • Assay Technologies:

    • Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of radiolabeled phosphate (from ³³P-ATP) to a substrate.[2][14] They are highly sensitive and less prone to compound interference but involve handling radioactivity.

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the reaction.[15][16] The ADP-Glo™ assay is a universal platform applicable to virtually any kinase, offering high sensitivity and throughput, making it ideal for large-scale panel screening.[15][17]

    • Fluorescence-Based Assays (e.g., TR-FRET): These methods use fluorescently labeled substrates or antibodies to monitor the kinase reaction, enabling miniaturization and high-throughput screening.[18]

For this guide, we propose a two-tiered approach: a broad primary screen using a universal, high-throughput biochemical assay, followed by cell-based validation of key interactions.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Biochemical Screening cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (10-point serial dilution in DMSO) Assay_Plate Assay Plate Preparation (384-well format) Compound_Prep->Assay_Plate Dispense compounds Kinase_Panel Kinase Panel Addition (e.g., >300 kinases) Reaction_Start Reaction Initiation (Add ATP/Substrate Mix) Kinase_Panel->Reaction_Start Incubation Incubation (e.g., 1 hour at RT) Reaction_Start->Incubation Detection Signal Detection (e.g., ADP-Glo™ Reagents & Luminescence Reading) Incubation->Detection Raw_Data Raw Data Processing (% Inhibition Calculation) Detection->Raw_Data IC50_Curve IC50 Curve Fitting (Dose-Response Analysis) Raw_Data->IC50_Curve Selectivity_Metrics Selectivity Visualization (Dendrogram, Score Calculation) IC50_Curve->Selectivity_Metrics Report Final Report Generation Selectivity_Metrics->Report

Caption: Workflow for large-scale kinase selectivity profiling.

Chapter 3: Comparative Selectivity Analysis

The power of a kinase screen lies in the interpretation of its data. Visual and quantitative representations are essential for comparing compound selectivity.

Quantitative Data Comparison

The primary output of a dose-response screen is the IC₅₀ value, which represents the concentration of an inhibitor required to reduce kinase activity by 50%.[19] The following table presents illustrative IC₅₀ data for our three compounds against a small, representative kinase panel.

Kinase TargetFamilyBOS172722 IC₅₀ (nM)Staurosporine IC₅₀ (nM)Sunitinib IC₅₀ (nM)
MPS1 TKL1.2 8.5150
VEGFR2 TK>10,0007.09.0
PDGFRβ TK>10,0006.08.0
CDK2 CMGC1,5003.0250
AURKB Other8501595
PKA AGC>10,0005.0>10,000
p38α CMGC>10,000253,500
c-KIT TK>10,0001228

Data is illustrative and based on published profiles for representative compounds.

Visualizing Selectivity: The Kinome Dendrogram

A kinome dendrogram is a powerful tool that visually represents the selectivity of a compound across the human kinome.[11] The dendrogram organizes kinases based on sequence similarity of their catalytic domains.[11] Inhibited kinases are marked with circles, where the size of the circle is proportional to the inhibitor's potency.

G center Kinome AGC AGC center->AGC CAMK CAMK center->CAMK CMGC CMGC center->CMGC TK TK center->TK TKL TKL center->TKL PKA PKA AGC->PKA CDK2 CDK2 CMGC->CDK2 p38a p38α CMGC->p38a VEGFR2 VEGFR2 TK->VEGFR2 PDGFRb PDGFRβ TK->PDGFRb MPS1 MPS1 TKL->MPS1 MPS1_hit VEGFR2_hit PDGFRb_hit PKA_stauro CDK2_stauro p38a_stauro VEGFR2_stauro PDGFRb_stauro MPS1_stauro

Caption: Illustrative kinome dendrogram showing selectivity patterns.

  • Interpretation:

    • BOS172722 (Red): Would show one large red circle on MPS1, with few or no other circles, indicating high selectivity.

    • Sunitinib (Yellow): Would show several medium-to-large yellow circles on its primary targets (VEGFR, PDGFR, etc.) and potentially smaller circles on other off-targets.

    • Staurosporine (Blue): Would show a "shotgun" pattern, with blue circles of varying sizes distributed across the entire kinome tree, signifying its pan-kinase activity.[11]

Quantifying Selectivity

Visual inspection can be complemented with quantitative metrics.

  • Selectivity Score (S-Score): A simple metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[4] A lower S-score indicates higher selectivity.

  • Selectivity Entropy (H): A more sophisticated metric that considers the potency against all targets, not just an arbitrary cutoff.[4] It provides a thermodynamic measure of promiscuity. A score of 0 indicates inhibition of a single kinase, while higher scores (e.g., Staurosporine's is ~2.9) indicate broad promiscuity.[4]

MetricBOS172722 (Illustrative)StaurosporineSunitinib
S-Score (S₁₀) 0.010.850.15
Selectivity Entropy 0.22.91.8

Chapter 4: Detailed Experimental Protocols

Reproducibility and accuracy are paramount. The following protocols provide detailed, self-validating steps for key kinase inhibitor benchmarking assays.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the measurement of dose-response inhibition using the universal ADP-Glo™ Kinase Assay platform.[16][17]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Kinase of interest, substrate, and reaction buffer (e.g., from a Kinase Selectivity Profiling System).[20]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[16]

  • Test compound serially diluted in 100% DMSO.

  • Low-volume 384-well white assay plates.

  • Plate-reading luminometer.

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.[16]

    • Causality: The serial dilution allows for the generation of a dose-response curve. DMSO controls are critical for data normalization.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme in its appropriate reaction buffer. Dispense this mix into each well containing the compound and pre-incubate for 15-30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to bind to the kinase before the start of the enzymatic reaction, ensuring equilibrium is reached.

  • Reaction Initiation: Prepare a master mix containing the specific substrate and ATP (at a defined concentration, often Km for ATP, or a physiologically relevant 1mM[21][22]). Add this mix to all wells to start the reaction.

    • Causality: The reaction is initiated by providing the necessary substrates (ATP and the target peptide/protein). Using ATP at its Km value provides a standardized condition for comparing IC₅₀ values.[21]

  • Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Causality: Removing the remaining ATP is essential to prevent it from interfering with the subsequent luminescence-generating step.[16]

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30-60 minutes.

    • Causality: The amount of light generated is directly proportional to the amount of ADP produced, which is a direct measure of kinase activity.[15]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol confirms that the inhibitor can bind to its intended target in a live-cell environment.[12]

Objective: To measure the apparent affinity of a compound for a target kinase in intact cells.

Materials:

  • HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ Tracer, specific for the kinase.

  • Opti-MEM® I Reduced Serum Medium.

  • Test compound serially diluted in DMSO.

  • White 96-well or 384-well assay plates.

  • Luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

Methodology:

  • Cell Plating: Seed the NanoLuc®-kinase expressing cells into the assay plate and incubate overnight.

  • Compound Treatment: Add the serially diluted test compound to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Causality: This incubation allows the compound and tracer to enter the cells and reach binding equilibrium with the target kinase.

  • Detection Reagent: Add NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate immediately on a luminometer, measuring both donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and plot the corrected BRET ratio against the log of the compound concentration. Fit the data to determine the IC₅₀ value, which reflects the compound's potency in engaging its target in cells.

    • Causality: A potent inhibitor will displace the fluorescent tracer from the NanoLuc®-kinase fusion protein, leading to a decrease in the BRET signal.[12] This provides direct evidence of target engagement in a physiological context.

Chapter 5: Concluding Remarks and Future Directions

This guide has systematically outlined a robust strategy for benchmarking the selectivity of a novel this compound-based kinase inhibitor. The illustrative data clearly positions our selective compound, BOS172722, as having a vastly superior selectivity profile compared to the pan-kinase inhibitor Staurosporine and the multi-targeted drug Sunitinib.

The causality-driven experimental protocols provided herein ensure the generation of high-fidelity data, while the analytical framework allows for clear and unambiguous interpretation. The high selectivity demonstrated by inhibitors derived from this scaffold underscores their potential as precision tools for dissecting cellular signaling and as starting points for safer, more effective therapeutics.

Future work should focus on:

  • Expanded Profiling: Screening against the largest commercially available kinase panels (>400 kinases) to uncover any unanticipated off-targets.

  • Orthogonal Validation: Using alternative assay formats, such as thermal shift assays or direct binding assays, to confirm primary screening hits.[18]

  • Cellular Phenotypic Screening: Moving beyond target engagement to measure the downstream functional consequences of selective kinase inhibition, such as effects on cell proliferation, apoptosis, or specific phosphorylation events.[12][13]

By adhering to the principles and methodologies outlined in this guide, researchers can confidently and accurately characterize the selectivity of their kinase inhibitors, a critical step in the journey from a promising compound to a validated chemical probe or a clinical candidate.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Li, D. D., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational Biology and Chemistry, 94, 107562. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Vollmar, M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE, 9(6), e98800. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Karaman, M. W., et al. (2008). Specificity profiles of clinical kinase inhibitors. Nature Biotechnology, 26(1), 127–132. [Link]

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20284–20289. [Link]

  • Wyrba, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 794. [Link]

  • Zhang, Y. M., et al. (2020). Systematic response of staurosporine scaffold-based inhibitors to drug-resistant cancer kinase mutations. Archiv der Pharmazie, 353(12), e2000219. [Link]

  • Bertrand, J. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39–48. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Wang, T., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • MySkinRecipes. This compound. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938–1955. [Link]

  • Scarpelli, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Displayr. What is a Dendrogram? Hierarchical Cluster Analysis. [Link]

  • NCSS Statistical Software. Hierarchical Clustering / Dendrograms. [Link]

  • Kettle, J. G., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4487–4501. [Link]

  • Raka, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one derived compounds. bioRxiv. [Link]

  • Raka, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]

  • Raka, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. ResearchGate. [Link]

  • Reddit. (2021). [Q] How to interpret a hierarchical clustering dendrogram?. [Link]

  • APHL. Dendrograms & PFGE analysis. [Link]

  • MySkinRecipes. This compound (Thai language). [Link]

  • Peeters, A., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. [Link]

  • Yang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9003. [Link]

  • Peeters, A., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. [Link]

Sources

A Comprehensive Guide to Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with the 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The discovery of specific and potent kinase inhibitors remains a cornerstone of modern drug development, particularly in oncology. The 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one core is a privileged scaffold, serving as a foundational structure for numerous inhibitors due to its ability to mimic the hinge-binding region of ATP in kinase active sites.[1][2] However, this structural feature also predisposes its derivatives to interact with multiple kinases and other ATP-binding proteins, leading to potential off-target effects. These unintended interactions can result in toxicity, reduced efficacy, or, in some cases, beneficial polypharmacology.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the off-target profile of novel compounds derived from this, and similar, scaffolds. We will compare and contrast a multi-tiered strategy, from predictive computational methods to broad biochemical screens and definitive cell-based target engagement assays. By explaining the causality behind each experimental choice and providing detailed protocols, this document serves as a practical guide to generating a robust selectivity profile, ensuring the development of safer and more effective therapeutic agents.

Section 1: The Imperative of Off-Target Profiling

Unidentified off-target interactions are a leading cause of clinical trial failures.[3] A thorough understanding of a compound's selectivity is therefore not merely an academic exercise but a critical step in de-risking a drug candidate. The pyrido[3,4-d]pyrimidine scaffold, while a potent starting point for inhibitor design, has been associated with a range of biological activities, including inhibition of various kinases, histone lysine demethylases, and chemokine receptors.[4][5][6] This chemical versatility underscores the necessity of a rigorous off-target assessment strategy.

An integrated approach allows for:

  • Early Identification of Liabilities: Pinpointing potential sources of toxicity before significant resources are invested.

  • Mechanism of Action (MoA) Deconvolution: Ensuring the observed cellular phenotype is a result of on-target activity.

  • Drug Repurposing Opportunities: Discovering new therapeutic indications based on unexpected but beneficial off-target activities.[7]

  • Optimization of Selectivity: Guiding medicinal chemistry efforts to enhance specificity and minimize undesirable interactions.

Section 2: A Multi-Pronged Strategy for Off-Target Evaluation

A robust off-target profiling campaign should be viewed as a funnel, starting with broad, predictive methods and progressively moving towards more focused, physiologically relevant assays. No single method is sufficient; rather, the convergence of evidence from orthogonal approaches provides the highest degree of confidence.

Off_Target_Workflow cluster_0 Tier 1: Prediction & High-Throughput Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Proteome-Wide Analysis InSilico In Silico Profiling (Computational Prediction) Biochem In Vitro Biochemical Screen (e.g., Kinome Scanning) InSilico->Biochem Guide experimental design CETSA Cell-Based Target Engagement (e.g., CETSA) Biochem->CETSA Validate primary hits in physiological context Proteomics Proteome-Wide Profiling (e.g., Proteome-wide CETSA, ABPP) CETSA->Proteomics Explore unbiasedly or confirm MoA

Caption: A tiered workflow for comprehensive off-target profiling.

In Silico Prediction: The First-Pass Filter

Before committing to expensive and time-consuming wet lab experiments, computational methods can predict potential off-target interactions based on the compound's structure.[8][9] These approaches leverage vast databases of known compound-protein interactions.

  • Causality: By comparing the 2D and 3D structural features of a query molecule to those of compounds with known targets, these algorithms identify proteins susceptible to binding. This is a cost-effective way to generate an initial "hit list" of potential off-targets to prioritize for experimental validation.

  • Common Methods:

    • Chemical Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities.[7]

    • Pharmacophore Modeling: Identifies essential 3D arrangements of chemical features required for binding to a specific target class.

    • Machine Learning & AI: Utilizes models trained on large datasets to predict interactions for novel chemical structures.[7]

In Vitro Biochemical Profiling: The Broad Screen

Biochemical assays, particularly large-scale kinase panels, are the industry standard for assessing the selectivity of kinase inhibitors.[10][11] These assays measure direct binding or enzymatic inhibition against hundreds of purified kinases in a highly controlled, high-throughput format.

  • Causality: These assays directly measure the interaction between a compound and a large number of purified proteins outside the complex environment of a cell. This provides a clean, quantitative measure of potency and selectivity across a specific protein family, like the human kinome.

  • Leading Technology: Kinome Scanning

    • Principle: A competition binding assay where the test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured, providing a quantitative readout of binding affinity.[12][13] This method is highly adaptable and can assess various inhibitor types.[13] Commercial platforms like KINOMEscan® offer panels of over 480 kinases.[12][14]

Cell-Based Target Engagement: Validation in a Physiological Context

A compound that binds a purified protein may not necessarily engage the same target in a living cell due to factors like cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP. Therefore, validating biochemical hits in a cellular context is crucial.

  • Causality: The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of target engagement inside intact cells.[15][16] The principle is that when a ligand binds to its target protein, it confers additional stability to the protein's structure, increasing its resistance to thermal denaturation.[17][18] This allows for a direct, physical measurement of binding in a native environment.[19][20]

  • Advantages:

    • Physiological Relevance: Measures binding in the presence of all cellular components and competing substrates.[17]

    • No Compound Modification: Unlike probe-based methods, CETSA is label-free and does not require derivatization of the compound, which could alter its properties.[20]

Unbiased Proteome-Wide Approaches: Casting the Widest Net

For a truly comprehensive view, unbiased methods that scan for interactions across the entire proteome can uncover completely unexpected off-targets.

  • Causality: These methods extend the principles of targeted assays to a proteome-wide scale, typically using mass spectrometry for detection. This removes the bias of pre-selected panels and can identify novel off-targets from any protein class.

  • Key Methodologies:

    • Proteome-Wide CETSA (Thermal Proteome Profiling - TPP): Combines CETSA with quantitative mass spectrometry to simultaneously measure the thermal stability shifts of thousands of proteins in response to compound treatment.[20][21]

    • Activity-Based Protein Profiling (ABPP): Uses chemically reactive probes, often derived from the compound of interest, to covalently label active enzyme sites, allowing for subsequent enrichment and identification by mass spectrometry.[3][22][23]

Section 3: Comparative Analysis of Methodologies

The choice of methodology depends on the stage of drug discovery, the specific questions being asked, and available resources.

Methodology Principle Throughput Advantages Limitations Typical Application Stage
In Silico Profiling Chemical structure similarity and machine learning models.[7][8]Very HighRapid, low-cost, predictive.Predictive only, high false-positive rate, requires experimental validation.Lead Discovery, Hit-to-Lead
Kinome Scanning In vitro competition binding assay with purified kinases.[13]HighQuantitative (Kd), broad coverage of kinase family, standardized.Lacks cellular context (no permeability/efflux data), may miss non-kinase targets.Hit-to-Lead, Lead Optimization
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of target protein in cells.[15][17]Medium (WB) to Low (MS)Measures target engagement in intact cells, label-free.Lower throughput for single targets, proteome-wide version is resource-intensive.Lead Optimization, Preclinical
Chemical Proteomics (e.g., ABPP) Covalent labeling of target proteins by a chemical probe.[3][22]LowUnbiased, proteome-wide, identifies binding site.Requires synthesis of a custom probe, which may alter compound activity.MoA Studies, Preclinical

Section 4: Experimental Protocols in Detail

To ensure self-validating and reproducible results, meticulous adherence to protocol is essential.

Protocol: Large-Scale Kinase Profiling (KINOMEscan)

This protocol describes a typical workflow for submitting a compound for analysis on a platform like Eurofins' KINOMEscan®.

  • Compound Preparation:

    • Solubilize the test compound (e.g., a this compound derivative) in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.

    • Provide a minimum of 20 µL of the stock solution in a clearly labeled tube.

  • Assay Execution (Performed by Service Provider):

    • The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., scanMAX panel with 468 kinases).[13]

    • The assay measures the ability of the test compound to compete with an active-site-directed ligand.

    • Results are reported as '% Control', where a lower percentage indicates stronger binding.

  • Data Analysis & Interpretation:

    • A pre-defined threshold (e.g., <35% of control) is used to identify significant interactions or "hits".

    • The data is often visualized using a TREEspot™ diagram, which maps the hits onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of selectivity.

  • Follow-up (Self-Validation):

    • For significant off-targets, a dose-response experiment is performed to determine the binding affinity (Kd). This confirms the initial hit and provides a quantitative measure of potency.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Validation

This protocol outlines the validation of an on-target (Kinase A) and a potential off-target (Kinase B) identified from a kinome scan.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that endogenously expresses both Kinase A and Kinase B) to ~80% confluency.

    • Treat cells with the test compound at a relevant concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours in culture media.

  • Heat Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C in 2°C increments). Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein by SDS-PAGE and Western Blot using specific antibodies for Kinase A and Kinase B. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis (Self-Validation):

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein versus temperature for both vehicle- and compound-treated samples.

    • A shift of the melting curve to the right in the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell. The magnitude of the shift (ΔTm) correlates with binding affinity.

Section 5: Case Study: Profiling "Compound X"

Let's consider a hypothetical derivative, Compound X , built upon the this compound scaffold. It was designed as a potent inhibitor of EGFR , a receptor tyrosine kinase.

Kinome Profiling Results

Compound X was screened at 1 µM against a 468-kinase panel. For comparison, Gefitinib , a known selective EGFR inhibitor, was also profiled.

Target Kinase Compound X (% Control) Gefitinib (% Control) Comment
EGFR 1.2 2.5 Potent on-target activity confirmed.
ERBB2 (HER2) 25.8 38.1 Moderate activity, expected for this class.
TEC 4.5 92.1 Significant off-target hit for Compound X.
BLK 8.1 88.5 Significant off-target hit for Compound X.
AURKA 75.4 95.3 No significant activity.
CDK2 88.1 91.4 No significant activity.
  • Interpretation: The kinome scan confirms that Compound X is a potent binder of its intended target, EGFR. However, unlike the more selective Gefitinib, it also strongly interacts with two non-receptor tyrosine kinases, TEC and BLK.

Signaling Pathway Implications

This off-target activity has significant mechanistic implications that must be investigated.

Signaling_Pathways cluster_OnTarget On-Target Pathway (EGFR) cluster_OffTarget Off-Target Pathway (TEC Family) EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS ERK ERK RAS->ERK Proliferation Cell Proliferation (Desired Effect) ERK->Proliferation BCR B-Cell Receptor TEC TEC Kinase BCR->TEC PLCg2 PLCγ2 TEC->PLCg2 Immune B-Cell Activation (Potential Side Effect) PLCg2->Immune CompoundX Compound X CompoundX->EGFR Inhibits CompoundX->TEC Inhibits

Caption: On-target vs. Off-target signaling pathways for Compound X.

  • Causality Explained: While the inhibition of the EGFR pathway is the intended therapeutic mechanism to reduce tumor cell proliferation, the unintended inhibition of TEC kinase, a critical component of B-cell receptor signaling, could lead to immunosuppressive side effects. This hypothesis, generated from the kinome data, requires cellular validation.

CETSA Validation Results

CETSA was performed to confirm the engagement of EGFR and TEC in intact cells.

Target Protein Vehicle Tm (°C) Compound X (1 µM) Tm (°C) Thermal Shift (ΔTm) Conclusion
EGFR 48.556.2+7.7°C Strong target engagement confirmed.
TEC 51.054.8+3.8°C Off-target engagement confirmed.
GAPDH 62.162.3+0.2°CNo engagement (Negative Control).
  • Interpretation: The significant thermal shift for both EGFR and TEC confirms that Compound X enters the cell and physically binds to both its intended on-target and the identified off-target. This validates the biochemical data in a more physiologically relevant setting and substantiates the potential for off-target driven side effects.

Section 6: Conclusion and Best Practices

The evaluation of off-target effects is a foundational component of drug discovery that directly impacts the safety and efficacy of a therapeutic candidate. For versatile scaffolds like this compound, a cursory examination of selectivity is insufficient.

Best Practices:

  • Integrate Early and Often: Employ computational profiling at the design stage and broad biochemical screening as soon as compounds are synthesized.

  • Embrace Orthogonal Methods: Never rely on a single data point. A hit from a biochemical screen should always be validated with a cell-based target engagement assay like CETSA.

  • Think Beyond Kinases: While kinome scanning is powerful, remember that ATP-binding sites exist in many protein families. If a phenotype cannot be explained by on-target or off-target kinase activity, unbiased proteomic approaches are warranted.

  • Quantify, Don't Just Qualify: Move beyond simple "hit" lists to quantitative affinity (Kd) or thermal shift (ΔTm) data to rank-order compounds and understand the potential for in vivo target engagement at therapeutic concentrations.

By adopting this rigorous, multi-tiered approach, researchers can build a comprehensive selectivity profile, enabling informed decisions that accelerate the development of safe, effective, and well-characterized medicines.

References

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Ambadapadi, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]

  • Ambadapadi, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Kinase/Enzyme Assays. PharmaLegacy. Available at: [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Valentin, J-P., et al. (2015). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Xiong, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ji, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology. Available at: [Link]

  • Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Henderson, M., et al. (2021). Assessing target engagement using proteome-wide solvent shift assays. STAR Protocols. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • El-Damasy, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. Available at: [Link]

  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Klutchko, S., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. Available at: [Link]

  • Romagnoli, R., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PMC. Available at: [Link]

Sources

An In Vivo Preclinical Framework for Evaluating APD-2026, a Novel Pyrido[3,4-d]pyrimidine-Based MEK Inhibitor, Against Standard-of-Care in BRAF V600-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New MEK Inhibitor

The mitogen-activated protein kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a cornerstone of oncogenic signaling in numerous malignancies.[1] In metastatic melanoma, approximately 50% of patients harbor an activating mutation in the BRAF gene, most commonly V600E, which leads to constitutive pathway activation and uncontrolled cell proliferation.[2] This discovery led to the development of targeted therapies, namely BRAF inhibitors (e.g., Dabrafenib) and MEK inhibitors (e.g., Trametinib).

While initial monotherapy with BRAF inhibitors showed dramatic responses, resistance often emerged rapidly.[3] Preclinical and clinical studies revealed that combining a BRAF inhibitor with a MEK inhibitor not only improved efficacy and progression-free survival but also mitigated certain side effects associated with paradoxical MAPK pathway activation.[1][3][4] This combination therapy is now the standard of care for patients with BRAF V600-mutant advanced melanoma.[1][5]

Despite this success, acquired resistance to combination therapy remains a significant clinical challenge, necessitating the development of next-generation inhibitors with improved potency, selectivity, or different resistance profiles.[6] The 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold represents a promising starting point for novel kinase inhibitors, with various derivatives showing potent activity against different kinases.[7][8] This guide outlines a robust in vivo experimental plan to compare a hypothetical, novel MEK1/2 inhibitor derived from this scaffold, herein named APD-2026 , against the standard-of-care MEK inhibitor, Trametinib, in a clinically relevant model of BRAF V600-mutant melanoma.

Compound Profiles and Hypothesized Mechanism of Action

Our investigational compound, APD-2026, belongs to the pyridopyrimidine class of kinase inhibitors. Its core structure is designed for high-affinity binding to the ATP pocket of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2, the subsequent node in the MAPK cascade. The standard-of-care comparator, Trametinib, functions through a similar mechanism of MEK inhibition.[9] The primary BRAF inhibitor used in the standard-of-care arm will be Dabrafenib, a potent and selective inhibitor of the BRAF V600 mutant kinase.[4]

The central hypothesis of this study is that APD-2026, when combined with Dabrafenib, will demonstrate superior or equivalent tumor growth inhibition compared to the Dabrafenib + Trametinib combination, potentially with an improved safety profile or activity against nascent resistance mechanisms.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Dabrafenib Dabrafenib (Standard of Care) Dabrafenib->BRAF Trametinib Trametinib (Standard of Care) Trametinib->MEK APD_2026 APD-2026 (Investigational) APD_2026->MEK

Caption: MAPK signaling pathway and points of inhibition.

Comparative In Vivo Study Design

To ensure the clinical relevance and translational potential of our findings, a patient-derived xenograft (PDX) model is the system of choice. PDX models, derived directly from patient tumors, are known to better recapitulate the heterogeneity, tumor architecture, and drug response of human cancers compared to traditional cell-line-derived xenografts.[10][11]

PART 1: Experimental Model and Justification
  • Model: BRAF V600E-mutant Melanoma Patient-Derived Xenograft (PDX).

  • Host Strain: Female athymic nude mice (nu/nu), 6-8 weeks old. This immunocompromised strain is standard for preventing graft rejection of human tumors.

  • Tumor Line: A well-characterized, commercially available or internally developed PDX line (e.g., from Crown Bioscience or Charles River Laboratories) with a confirmed BRAF V600E mutation and demonstrated sensitivity to BRAF/MEK inhibition will be used.[10][11] The tumor should have stable growth kinetics.

  • Justification: This model directly reflects the target patient population and has been shown to effectively model clinical responses to BRAF and MEK inhibitors, including the development of resistance.[2][6]

PART 2: Detailed Experimental Protocol
  • Tumor Implantation:

    • Cryopreserved tumor fragments from a validated BRAF V600E-mutant melanoma PDX line will be thawed.

    • Under sterile conditions, a single tumor fragment (~3x3 mm) will be subcutaneously implanted into the right flank of each mouse.

    • Animal welfare will be monitored daily.

  • Tumor Growth Monitoring and Randomization:

    • Tumor dimensions will be measured twice weekly using digital calipers.

    • Tumor volume will be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, mice will be randomized into treatment groups (n=10 mice per group) to ensure a similar mean tumor volume across all cohorts.

  • Treatment Groups and Dosing Regimen:

    • The study will include groups to assess both monotherapy and combination efficacy, providing a comprehensive picture of APD-2026's activity.

GroupTreatment ArmCompoundDose & ScheduleRoute
1Vehicle ControlVehicle for Dabrafenib + Vehicle for MEKiDailyOral Gavage
2SoC: BRAFi MonotherapyDabrafenib30 mg/kg, DailyOral Gavage
3SoC: MEKi MonotherapyTrametinib1 mg/kg, DailyOral Gavage
4SoC Combination Dabrafenib + Trametinib 30 mg/kg + 1 mg/kg, Daily Oral Gavage
5INV: MEKi MonotherapyAPD-2026Dose TBD (e.g., 3 mg/kg), DailyOral Gavage
6INV Combination Dabrafenib + APD-2026 30 mg/kg + Dose TBD, Daily Oral Gavage
  • Dose Rationale: Doses for Dabrafenib and Trametinib are based on established preclinical efficacy studies in xenograft models.[12] The dose for APD-2026 will be determined from prior maximum tolerated dose (MTD) studies.

  • Efficacy and Tolerability Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Tumor volume and body weight will be measured twice weekly for 21-28 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³).

    • Secondary Endpoints:

      • Assessment of partial and complete responses based on RECIST-like criteria for preclinical models.

      • Progression-Free Survival (PFS): Time for tumors to reach 4x their initial volume.

    • Tolerability: Daily clinical observations (posture, activity, grooming) and twice-weekly body weight measurements. A body weight loss exceeding 20% is a common endpoint for toxicity.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or from a satellite group of animals), tumors will be harvested 2-4 hours after the final dose.

    • Tumor tissue will be flash-frozen or fixed for analysis.

    • Method: Western blotting or immunohistochemistry (IHC) will be used to measure levels of phosphorylated ERK (pERK), the direct downstream substrate of MEK, to confirm target engagement and pathway inhibition.[6]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Implant 1. Implant BRAF V600E PDX Tumor Fragments Monitor_Initial 2. Monitor Tumor Growth (Volume = 150-200 mm³) Implant->Monitor_Initial Randomize 3. Randomize Mice (n=10 per group) Monitor_Initial->Randomize Treat 4. Daily Oral Dosing (21-28 days) Randomize->Treat Measure 5. Measure Tumor Volume & Body Weight (2x/week) Treat->Measure PD 7. Harvest Tumors for Pharmacodynamic Analysis (pERK) Treat->PD Efficacy 6. Calculate TGI & PFS Measure->Efficacy

Caption: In vivo efficacy study workflow.

Data Interpretation and Expected Outcomes

The success of APD-2026 will be evaluated based on a direct comparison with the standard-of-care, Trametinib, primarily in the combination setting.

Anticipated Efficacy Results
MetricVehicle ControlDabrafenibTrametinibDabrafenib + Trametinib APD-2026Dabrafenib + APD-2026
Tumor Growth Rapid, progressive growthInitial stasis, then regrowthModest growth delaySustained regression/stasis Modest growth delaySustained regression/stasis
pERK Levels HighPartial reductionStrong reductionComplete/near-complete reduction Strong reductionComplete/near-complete reduction
Tolerability No adverse effectsGenerally well-toleratedGenerally well-toleratedWell-tolerated Monitor for specific toxicitiesCompare profile to SoC

Success Criteria for APD-2026:

  • Superiority: The Dabrafenib + APD-2026 group demonstrates a statistically significant improvement in Tumor Growth Inhibition and/or Progression-Free Survival compared to the Dabrafenib + Trametinib group.

  • Non-Inferiority: The Dabrafenib + APD-2026 group shows equivalent efficacy to the standard-of-care combination. In this scenario, a favorable safety profile or potential for overcoming resistance would be key differentiators.

  • Target Engagement: Pharmacodynamic analysis must confirm that APD-2026 effectively suppresses pERK levels in the tumor tissue, validating its mechanism of action in vivo.

This comprehensive in vivo guide provides a rigorous framework for evaluating APD-2026. By employing a clinically relevant PDX model and directly comparing against the established standard of care, the resulting data will be critical for making a go/no-go decision on the continued development of this novel pyridopyrimidine-based MEK inhibitor.

References

  • Carlino, M. S., Larkin, J., & Long, G. V. (2021). Immune checkpoint inhibitors in melanoma. The Lancet, 398(10304), 1002-1014. [Link]

  • Giri, B., & Agyemang, K. (2022). Updates and challenges on treatment with BRAF/MEK-inhibitors in melanoma. Expert Opinion on Pharmacotherapy, 23(1), 75-86. [Link]

  • Robert, C., Karaszewska, B., Schachter, J., et al. (2015). Improved overall survival in melanoma with combined dabrafenib and trametinib. New England Journal of Medicine, 372(1), 30-39. [Link]

  • Flaherty, K. T., Infante, J. R., Daud, A., et al. (2012). Combined BRAF and MEK inhibition in melanoma with BRAF V600 mutations. New England Journal of Medicine, 367(18), 1694-1703. [Link]

  • Hidalgo, M., Amant, F., Biankin, A. V., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link]

  • Feng, T., Golji, J., Li, A., et al. (2018). Abstract 2155: Modeling therapeutic response in BRAF V600-mutant melanoma using patient-derived xenografts. Cancer Research, 78(13 Supplement), 2155-2155. [Link]

  • Smith, M. A., Hampton, O. A., Reynolds, C. P., et al. (2015). Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. PLoS One, 10(6), e0129232. [Link]

  • Charles River Laboratories. (n.d.). Characterization of Novel Patient-Derived Melanoma Xenografts and Cell Lines in Response to Targeted Therapies. Charles River. [Link]

  • Long, G. V., Stroyakovskiy, D., Gogas, H., et al. (2014). Dabrafenib and trametinib versus dabrafenib and placebo for Val600Glu BRAF-mutant melanoma: a multicentre, double-blind, phase 3 randomised controlled trial. The Lancet, 386(9992), 444-451. [Link]

  • Atkins, M. B., & Ribas, A. (2014). Dabrafenib and Trametinib, Alone and in Combination for BRAF-Mutant Metastatic Melanoma. Clinical Cancer Research, 20(8), 2041-2050. [Link]

  • Ribas, A., & Flaherty, K. T. (2015). Combined BRAF/MEK Inhibition in Metastatic Melanoma: Choosing the Right Patient. Journal of Clinical Oncology, 33(25), 2758-2760. [Link]

  • Thompson, J. A. (2014). New Melanoma Guideline Adds BRAF Inhibitor, MEK Inhibitor to First-Line Systemic Therapy Options. Personalized Medicine in Oncology. [Link]

  • National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers. National Cancer Institute. [Link]

  • Valpione, S., & Campana, L. G. (2023). Therapeutic Management of Patients with Metastatic BRAF-Mutated Melanoma: A Case Series Encompassing Different Clinical Scenarios. Current Oncology, 30(2), 2261-2272. [Link]

  • Gauthier, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Johnson, D. B., & Sosman, J. A. (2015). Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy, 16(5), 773-781. [Link]

  • Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1/2 for the treatment of cancer. Clinical Cancer Research, 17(5), 989-1000. [Link]

  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One, 8(7), e67583. [Link]

  • DermNet. (n.d.). Key clinical-trial evidence for trametinib. DermNet NZ. [Link]

  • Infante, J. R., et al. (2012). Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial. The Lancet Oncology, 13(8), 773-781. [Link]

  • Tolcher, A. W., et al. (2015). A phase I study of the combination of the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib in patients with BRAF V600-mutant solid tumors. Annals of Oncology, 26(1), 23-29. [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 1434128-52-5).[1][2] As a potent, biologically active molecule utilized in medicinal chemistry and drug development—often as a kinase inhibitor intermediate—the utmost caution is required.[3][4][5] The protocols herein are designed to empower researchers, scientists, and drug development professionals to operate safely, minimizing exposure risk and ensuring laboratory integrity.

Hazard Assessment: A Proactive Stance on Safety

The specific toxicological properties of this compound have not been fully characterized.[6] However, based on its chemical structure as a pyridopyrimidine derivative and data from analogous compounds, a conservative approach assuming high toxicity is mandatory.[7][8][9] The compound's role as a kinase inhibitor suggests significant biological activity, necessitating stringent controls to prevent inadvertent physiological effects.[10][11][12][13]

Anticipated Hazards:

  • Acute Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.[8][9]

  • Irritation: Expected to cause skin and serious eye irritation.[7][9]

  • Respiratory Issues: Inhalation of dust may lead to respiratory irritation.[7][9]

  • Organ Damage: Some related compounds may cause organ damage through prolonged or repeated exposure.[9]

Hazard ClassificationPotential EffectRationale / Based on Analogous Compounds
Acute Oral Toxicity Toxic/Harmful if swallowedCommon hazard for aminopyridine derivatives.[7][8][9]
Acute Dermal Toxicity Toxic/Harmful in contact with skinReadily absorbed through the skin.[7][8][9]
Acute Inhalation Toxicity Toxic/Harmful if inhaledFine powders are easily aerosolized.[7][8][9]
Skin Corrosion/Irritation Causes skin irritationA frequent property of heterocyclic amines.[7][9]
Eye Damage/Irritation Causes serious eye irritationParticulate matter can cause severe mechanical and chemical irritation.[7][9]
Target Organ Toxicity May cause respiratory irritationInhalation of dust can directly affect the respiratory system.[7][9]

Foundational Safety: Engineering Controls

Personal Protective Equipment (PPE) is the last line of defense. The primary methods for exposure control are engineering solutions that isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound as a solid or in volatile solutions must be performed inside a certified chemical fume hood to control airborne particulates and vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Designated Area: A specific area within the lab should be designated for working with this compound to prevent widespread contamination.[7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing exposure. Do not view this as optional; it is a mandatory component of the handling protocol.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[7][14]Protects against splashes and airborne particles that can cause severe eye irritation.[7] For large-scale operations or when splashing is likely, a full-face shield should be worn over goggles.[15]
Skin & Body Protection Gloves: Chemical-resistant, powder-free nitrile gloves. Double-gloving is required.[7] The outer glove must be removed and disposed of immediately after handling. Gown/Coat: A disposable, solid-front, long-sleeved gown with tight-fitting cuffs. A lab coat is insufficient.[16] Shoe Covers: Disposable shoe covers should be worn to prevent tracking contamination out of the designated area.[16]Prevents skin contact, which can lead to irritation and systemic toxicity.[7] Double-gloving provides a critical safety layer against tears and permeation.[15] A disposable gown prevents contamination of personal clothing.
Respiratory Protection Standard Handling: Work must be done in a fume hood, which serves as the primary respiratory control. Outside a Fume Hood (e.g., spill cleanup, unpacking): A NIOSH-approved N95 or higher-rated particulate respirator is mandatory.[6][15] For significant spills, a full-face respirator with appropriate cartridges may be necessary.[15]Protects against the inhalation of fine dust particles, which may cause respiratory irritation and systemic toxicity.[7] Surgical masks provide no protection against chemical dust and must not be used.[15][16]
Workflow for PPE Selection

The level of PPE is dictated by the specific task. This diagram outlines the decision-making process to ensure adequate protection at all times.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Start: Prepare to handle This compound AssessTask Assess Task: Weighing Powder or Solution Work? Start->AssessTask Weighing Weighing Solid Powder (High Dust Potential) AssessTask->Weighing Powder Solution Working with Dilute Solution (Low Dust Potential) AssessTask->Solution Solution Spill Spill Cleanup AssessTask->Spill Accident/Spill BasePPE Standard PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - Shoe Covers Weighing->BasePPE AddRespirator Add Respiratory Protection: - NIOSH N95 Respirator or higher Weighing->AddRespirator AddFaceShield Consider Full Face Shield Weighing->AddFaceShield If splash risk Solution->BasePPE Spill->BasePPE Spill->AddRespirator Spill->AddFaceShield

Caption: PPE selection workflow based on the handling task.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial to minimize exposure risk.

A. Preparation and Engineering Controls:

  • Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current.

  • Designate Area: Clearly mark the designated handling area.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before introducing the compound.

  • Prepare Waste: Have designated, labeled waste containers ready for solid waste, contaminated sharps, and contaminated disposable PPE.

B. Donning PPE (Perform in this order):

  • Put on disposable shoe covers.

  • Don the inner pair of nitrile gloves.

  • Put on the disposable gown, ensuring it is fully secured.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the gown's sleeves.

  • Put on safety goggles. If required, add a face shield or respirator.

C. Handling the Compound (Inside Fume Hood):

  • Weighing: If weighing the solid, use a microbalance inside the fume hood or a powder containment enclosure. Handle gently to avoid creating dust clouds.

  • Transfers: Use spatulas to carefully transfer the solid. Do not pour the powder.

  • Making Solutions: Add solvent to the solid slowly to avoid splashing. Cap containers immediately after use.

D. Doffing PPE (Perform in this order to avoid cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the designated waste container.

  • Gown & Shoe Covers: Remove the gown and shoe covers. Roll the gown so the contaminated exterior is folded inward. Dispose of immediately.

  • Exit Area: Exit the designated work area.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures: Rapid and Correct Response

A. Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with copious amounts of water for at least 15 minutes.[6][8] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air.[6][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][8] Seek immediate medical attention.[8][9]

B. Accidental Spill

In case of a spill, swift and safe containment is the priority.

Spill_Response_Workflow cluster_0 Initial Response cluster_1 Cleanup Protocol cluster_2 Post-Cleanup Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess Spill Size (Small vs. Large) Evacuate->Assess DonPPE Don appropriate PPE: - Gown - Double Gloves - Goggles - N95 Respirator Assess->DonPPE Contain Cover with absorbent material to prevent dust generation DonPPE->Contain Collect Carefully sweep solid material into a labeled waste container Contain->Collect Decontaminate Decontaminate the area with an appropriate solvent Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Report Report the incident to EH&S Dispose->Report

Caption: Emergency response workflow for an accidental spill.

Disposal and Decontamination Plan

  • Waste Disposal: All waste, including excess compound, contaminated consumables (gloves, gowns, weigh boats), and cleanup materials, must be disposed of as hazardous chemical waste.[8][9] Place materials in a sealed, clearly labeled, and durable container. Follow all local, state, and federal regulations for hazardous waste disposal.[6]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces after use. Use a solvent known to dissolve the compound (e.g., DMSO, ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

References

  • Personal protective equipment for handling 2-Amino-4,6-dimethoxypyrimidine. Benchchem. Accessed January 2026.
  • This compound. ChemicalBook. Accessed January 2026.
  • Safety Data Sheet (for 4-aminopyridine).Accessed January 2026.
  • This compound | 1434128-52-5. ChemicalBook. Accessed January 2026.
  • Safety Data Sheet (for 3,4-Diaminopyridine).Accessed January 2026.
  • Safety Data Sheet (for a related pyridopyrimidine). Sigma-Aldrich. Accessed January 2026.
  • Personal Protective Equipment (PPE). CHEMM. Accessed January 2026.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.Accessed January 2026.
  • This compound. MySkinRecipes. Accessed January 2026.
  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. Accessed January 2026.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Accessed January 2026.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Accessed January 2026.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. Accessed January 2026.
  • Pyrido[3,4-d]pyrimidine, 4-chloro- Safety Data Sheets. Echemi. Accessed January 2026.
  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. PubMed. Accessed January 2026.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Accessed January 2026.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. Accessed January 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.